Product packaging for 3-Iodo-4-methyl-7-nitro-1H-indazole(Cat. No.:CAS No. 1190315-75-3)

3-Iodo-4-methyl-7-nitro-1H-indazole

Cat. No.: B3219147
CAS No.: 1190315-75-3
M. Wt: 303.06 g/mol
InChI Key: SQVJTICGTRLFPY-UHFFFAOYSA-N
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Description

3-Iodo-4-methyl-7-nitro-1H-indazole (CAS 1190315-75-3) is a high-value indazole derivative supplied for research and development purposes. This compound features a molecular formula of C8H6IN3O2 and a molecular weight of 303.06 . The indazole scaffold is an emerging privileged structure in medicinal chemistry, with demonstrated pharmaceutical and biological properties . This specific 3-iodo-substituted indazole serves as a key synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions. The iodine atom at the 3-position can be efficiently functionalized with various aryl groups using catalysts like Pd(PPh3)4 and arylboronic acids, enabling the creation of diverse chemical libraries for biological screening . Indazole derivatives are of significant interest in drug discovery due to their broad spectrum of biological activities. Research highlights include potent applications as anticancer agents , anti-inflammatory compounds, and antimicrobials . Notable FDA-approved drugs such as pazopanib and axitinib, which are used as tyrosine kinase inhibitors in cancer therapy, underscore the therapeutic relevance of the indazole core . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6IN3O2 B3219147 3-Iodo-4-methyl-7-nitro-1H-indazole CAS No. 1190315-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4-methyl-7-nitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O2/c1-4-2-3-5(12(13)14)7-6(4)8(9)11-10-7/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVJTICGTRLFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=NNC(=C12)I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292370
Record name 3-Iodo-4-methyl-7-nitro-1H-indazole
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Molecular Weight

303.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-75-3
Record name 3-Iodo-4-methyl-7-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190315-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-methyl-7-nitro-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-Iodo-4-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core of many pharmacologically active molecules.[1][2] Their diverse biological activities, including anti-inflammatory, antitumor, and kinase inhibitory properties, have made them a focal point in medicinal chemistry and drug discovery.[1][3] This guide focuses on the specific, albeit less documented, compound: 3-Iodo-4-methyl-7-nitro-1H-indazole.

The presence of an iodo group at the 3-position, a methyl group at the 4-position, and a nitro group at the 7-position suggests a molecule with significant potential as a versatile synthetic intermediate. The iodo substituent is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. The nitro group, an electron-withdrawing group, can influence the reactivity of the indazole ring and can be a precursor for an amino group, which is a key functional group in many bioactive molecules.

Physicochemical Properties and Data

While specific data for this compound is unavailable, the following table summarizes the properties of structurally similar compounds to provide an estimated profile.

Property3-Iodo-4-nitro-1H-indazole3-Iodo-7-nitro-1H-indazole3-Iodo-5-nitro-1H-indazole3-Iodo-6-methyl-5-nitro-1H-indazole
CAS Number 885521-22-2[4]864724-64-1[5][6]70315-69-4[7]1000343-55-4[3]
Molecular Formula C7H4IN3O2[4]C7H4IN3O2[5][6]C7H4IN3O2[8]C8H6IN3O2
Molecular Weight ( g/mol ) 289.03[4]289.032[5]289.03303.06[9]
Melting Point (°C) 210-212[4]Not availableNot availableNot available
Boiling Point (°C) 458.0±25.0 (Predicted)[4]Not availableNot availableNot available
Topological Polar Surface Area 74.5[4]Not availableNot availableNot available
Purity Not available98%[5]Not availableNot available
Appearance Not availableSolid[5]Not availableNot available

Proposed Synthesis Protocol

The synthesis of this compound would likely proceed through a multi-step pathway, starting from a commercially available indazole precursor. The following is a proposed synthetic route based on established methodologies for the functionalization of the indazole ring.[3][10]

Step 1: Nitration of 4-methyl-1H-indazole

The initial step would involve the regioselective nitration of 4-methyl-1H-indazole. The directing effect of the existing methyl group would need to be carefully considered to achieve nitration at the desired 7-position.

  • Reagents: 4-methyl-1H-indazole, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

  • Solvent: A suitable solvent that can withstand the reaction conditions, such as concentrated sulfuric acid.

  • Procedure:

    • Dissolve 4-methyl-1H-indazole in the chosen solvent and cool the mixture in an ice bath.

    • Add the nitrating agent dropwise while maintaining a low temperature to control the reaction.

    • After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC).

    • Quench the reaction by pouring it over ice and neutralize it with a base.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate it to obtain the crude 4-methyl-7-nitro-1H-indazole.

    • Purify the product by column chromatography.

Step 2: Iodination of 4-methyl-7-nitro-1H-indazole

The subsequent step would be the iodination at the C-3 position of the indazole ring. This is a common transformation for indazoles.[10]

  • Reagents: 4-methyl-7-nitro-1H-indazole, Iodine (I2), a base (e.g., potassium carbonate or potassium hydroxide).[10][11]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF).[10][11]

  • Procedure:

    • Dissolve 4-methyl-7-nitro-1H-indazole in DMF.

    • Add the base and iodine to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Work up the reaction by adding water and extracting the product with a suitable organic solvent.

    • Wash the organic layer, dry it, and remove the solvent under reduced pressure.

    • Purify the final product, this compound, by recrystallization or column chromatography.

G 4-methyl-1H-indazole 4-methyl-1H-indazole 4-methyl-7-nitro-1H-indazole 4-methyl-7-nitro-1H-indazole 4-methyl-1H-indazole->4-methyl-7-nitro-1H-indazole Nitration (HNO3/H2SO4) This compound This compound 4-methyl-7-nitro-1H-indazole->this compound Iodination (I2, K2CO3/DMF)

Proposed synthesis of this compound.

Reactivity and Potential Applications

The chemical structure of this compound suggests several avenues for further chemical transformations, making it a valuable building block in organic synthesis.

Cross-Coupling Reactions

The C-3 iodo substituent is a prime handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.[3][11] These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, at the 3-position of the indazole core, enabling the synthesis of a diverse library of complex molecules.

G cluster_0 Cross-Coupling Reactions 3-Iodo-indazole 3-Iodo-indazole Aryl/Vinyl/Alkynyl-indazole Aryl/Vinyl/Alkynyl-indazole 3-Iodo-indazole->Aryl/Vinyl/Alkynyl-indazole Pd-catalyzed (Suzuki, Heck, Sonogashira)

General scheme for cross-coupling reactions.
Reduction of the Nitro Group

The nitro group at the 7-position can be readily reduced to a primary amine using standard reducing agents. This transformation opens up possibilities for further functionalization, such as amide bond formation, sulfonamide synthesis, or diazotization reactions, providing access to a wide range of derivatives with potential biological activities.

Reduction of the nitro group and subsequent derivatization.
N-Alkylation/Arylation

The indazole ring contains two nitrogen atoms, and the regioselectivity of N-alkylation or N-arylation can be influenced by the substituents on the ring and the reaction conditions.[3] The presence of an electron-withdrawing nitro group at the C-7 position may favor substitution at the N-2 position.[3]

Potential Signaling Pathway Involvement

While there is no direct information on the biological activity of this compound, many indazole derivatives are known to be potent kinase inhibitors.[3] Kinases are key enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Therefore, it is plausible that derivatives of this compound could be investigated as inhibitors of various kinase-mediated signaling pathways.

Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound represents a potentially valuable, though currently under-documented, chemical entity. Its predicted physicochemical properties and reactivity, based on analogous compounds, suggest its utility as a versatile intermediate in the synthesis of complex heterocyclic molecules. The presence of multiple functional groups allows for a wide range of chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.

References

In-depth Technical Guide: 3-Iodo-4-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the predicted chemical properties, potential synthetic routes, and likely biological significance of 3-Iodo-4-methyl-7-nitro-1H-indazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

The chemical properties of this compound can be inferred from its structural analogues. The presence of an iodine atom at the 3-position, a methyl group at the 4-position, and a nitro group at the 7-position on the indazole core dictates its reactivity and potential applications.

Table 1: Predicted Physicochemical Properties of this compound and Related Analogues

PropertyPredicted Value for this compound3-Iodo-4-nitro-1H-indazole[1]3-Iodo-7-nitro-1H-indazole[2]3-Iodo-6-methyl-5-nitro-1H-indazole[3]
Molecular Formula C8H6IN3O2C7H4IN3O2C7H4IN3O2C8H6IN3O2
Molecular Weight ( g/mol ) 303.06289.03289.03303.06
Melting Point (°C) Not available210-212Not availableNot available
Boiling Point (°C) Predicted: >450Predicted: 458.0 ± 25.0Not availableNot available
Density (g/cm³) Predicted: ~2.22.240 ± 0.06Not availableNot available
pKa Predicted: ~99.12 ± 0.40Not availableNot available
LogP Predicted: ~2.82.59890Not availableNot available
Appearance Predicted: SolidSolidSolidNot available

Synthesis and Reactivity

The synthesis of this compound would likely follow established methodologies for the functionalization of the indazole scaffold. A plausible synthetic route would involve the initial synthesis of 4-methyl-7-nitro-1H-indazole followed by iodination at the C3 position.

Proposed Synthetic Pathway

G A 2,3-Dimethyl-6-nitroaniline B 4-Methyl-7-nitro-1H-indazole A->B Diazotization (e.g., NaNO2, HCl) C This compound B->C Iodination (e.g., I2, base)

Caption: Proposed synthesis of this compound.

Experimental Protocols (Based on Analogues)

Protocol 1: Synthesis of 4-Nitro-1H-indazole (Analogue to Precursor) [4][5]

This protocol describes the synthesis of 4-nitro-1H-indazole from 2-methyl-3-nitroaniline, which serves as a model for the potential synthesis of 4-methyl-7-nitro-1H-indazole from 2,3-dimethyl-6-nitroaniline.

  • Materials: 2-methyl-3-nitroaniline, Sodium Nitrite (NaNO₂), Glacial Acetic Acid, Water.

  • Procedure:

    • Dissolve 2-methyl-3-nitroaniline (1 equivalent) in glacial acetic acid at 0 °C.

    • Prepare an aqueous solution of sodium nitrite (2.2 equivalents).

    • Add the sodium nitrite solution to the stirred solution of 2-methyl-3-nitroaniline at once.

    • Allow the reaction mixture to warm to room temperature and continue stirring overnight.

    • Collect the resulting precipitate by filtration.

    • Concentrate the filtrate under reduced pressure.

    • Suspend the combined solid in water, filter, and dry to yield 4-nitro-1H-indazole.

Protocol 2: Iodination of the Indazole Ring (General Procedure) [6][7]

This general protocol for the C3-iodination of indazoles can be adapted for the synthesis of the target compound from the 4-methyl-7-nitro-1H-indazole precursor.

  • Materials: Substituted 1H-indazole (e.g., 4-methyl-7-nitro-1H-indazole), Iodine (I₂), a suitable base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)), and a polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF)).

  • Procedure:

    • Dissolve the starting indazole (1 equivalent) in DMF.

    • Add the base (e.g., K₂CO₃, 2-3 equivalents) to the solution.

    • Add iodine (1.1-1.5 equivalents) portion-wise to the stirred mixture.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reactivity

The iodine atom at the C3 position makes this compound a versatile intermediate for further functionalization through various cross-coupling reactions.

G A This compound B Suzuki Coupling (Boronic Acids/Esters) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Heck Coupling (Alkenes) A->D E Buchwald-Hartwig Amination (Amines) A->E F 3-Aryl/Heteroaryl Derivative B->F G 3-Alkynyl Derivative C->G H 3-Alkenyl Derivative D->H I 3-Amino Derivative E->I

Caption: Potential cross-coupling reactions of this compound.

Spectral Data (Predicted)

While no specific spectral data for this compound is available, predictions can be made based on the analysis of similar compounds.[3][8][9]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Observations
¹H NMR Aromatic protons (H5, H6) would appear as doublets in the downfield region (δ 7.5-8.5 ppm). The methyl protons would appear as a singlet around δ 2.5-3.0 ppm. The N-H proton would be a broad singlet at a very downfield shift (δ > 10 ppm).
¹³C NMR The carbon bearing the iodine (C3) would be significantly shielded (δ ~90-100 ppm). Carbons attached to the nitro group (C7) and the fused benzene ring would appear in the aromatic region (δ 110-150 ppm). The methyl carbon would appear upfield (δ ~15-20 ppm).
Mass Spec. (HRMS) The exact mass would be a key identifier. Expected [M+H]⁺ peak around m/z 303.95. The isotopic pattern of iodine would be observable.
IR Spectroscopy Characteristic peaks would include N-H stretching (~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1550 and ~1350 cm⁻¹), and C-I stretching in the fingerprint region.

Potential Biological Activity and Applications

Indazole derivatives are a well-established class of pharmacologically active compounds.[10][11] The presence of the nitro group and the versatile iodo-substituent suggests that this compound could serve as a valuable scaffold in drug discovery.

Kinase Inhibition

Many substituted indazoles are known to be potent kinase inhibitors. The specific substitution pattern of this compound could confer selectivity towards certain kinases implicated in cancer and other diseases. Further derivatization via cross-coupling reactions at the C3 position could lead to the development of novel kinase inhibitors.

G A This compound B Kinase Active Site A->B Binds to C Inhibition of Kinase Activity B->C Leads to D Downstream Signaling Blocked C->D E Therapeutic Effect (e.g., Anti-cancer) D->E

Caption: Potential mechanism of action as a kinase inhibitor.

Other Potential Applications
  • Antiparasitic Agents: Nitro-heterocyclic compounds have been investigated for their activity against various parasites.

  • Antimicrobial Agents: The indazole nucleus is present in some antimicrobial drugs.

  • Central Nervous System (CNS) Activity: Certain nitroindazoles have shown activity as nitric oxide synthase (NOS) inhibitors, suggesting potential applications in neurological disorders.[10]

Conclusion

While direct experimental data for this compound is currently lacking, this in-depth technical guide provides a robust framework for its predicted chemical properties, synthesis, and potential applications based on the well-established chemistry of its structural analogues. The synthetic protocols and reactivity profile presented herein offer a valuable resource for researchers aiming to synthesize and explore the therapeutic potential of this novel indazole derivative. Further experimental investigation is warranted to validate these predictions and fully elucidate the chemical and biological characteristics of this compound.

References

An In-depth Technical Guide to the Molecular Structure of Substituted Iodo-Nitro-Indazoles

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

The indazole core is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The strategic placement of substituents, such as iodo, methyl, and nitro groups, allows for the fine-tuning of their physicochemical and pharmacological properties. This document focuses on the structural characteristics, synthesis, and potential applications of iodo-nitro-substituted indazoles, with a specific focus on isomers that provide insight into the likely properties of 3-Iodo-4-methyl-7-nitro-1H-indazole.

Molecular and Physicochemical Properties

The properties of substituted indazoles can vary significantly based on the isomeric substitution pattern. Below is a comparative summary of data for related iodo-nitro-indazole isomers.

Table 1: Physicochemical Properties of Related Iodo-Nitro-Indazole Isomers
Property3-Iodo-4-nitro-1H-indazole3-Iodo-7-nitro-1H-indazole
CAS Number 885521-22-2[1]864724-64-1[2][3]
Molecular Formula C₇H₄IN₃O₂[1]C₇H₄IN₃O₂[2][3]
Molecular Weight 289.03 g/mol [1]289.032 g/mol [2]
Melting Point 210-212 °C[1]Not specified
Boiling Point (Predicted) 458.0 ± 25.0 °C[1]Not specified
Density (Predicted) 2.240 ± 0.06 g/cm³[1]Not specified
pKa 9.12 ± 0.40[1]Not specified
XLogP3 2.1[1]Not specified
Topological Polar Surface Area 74.5 Ų[1]Not specified

Synthesis and Experimental Protocols

The synthesis of substituted indazoles is a well-established area of organic chemistry. The following represents a generalized workflow for the synthesis of iodo-nitro-indazoles, which could be adapted for the target molecule.

General Synthetic Workflow

The construction of the 3-iodo-nitro-indazole scaffold typically involves a multi-step process that requires careful control of regioselectivity. The process generally begins with a suitable indazole precursor, followed by nitration and iodination.

G cluster_0 Synthesis Workflow Indazole Precursor Indazole Precursor Nitration Nitration Indazole Precursor->Nitration HNO₃/H₂SO₄ Iodination Iodination Nitration->Iodination I₂ / Base Substituted Indazole Substituted Indazole Iodination->Substituted Indazole G cluster_1 Drug Discovery Pathway Synthesis Synthesis Structural_Characterization Structural_Characterization Synthesis->Structural_Characterization NMR, MS, X-ray Biological_Screening Biological_Screening Structural_Characterization->Biological_Screening Kinase Assays Lead_Optimization Lead_Optimization Biological_Screening->Lead_Optimization

References

An In-depth Technical Guide to the Synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a feasible synthetic pathway for 3-Iodo-4-methyl-7-nitro-1H-indazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the nitration of 4-methyl-1H-indazole, followed by the regioselective iodination of the resulting intermediate. This document provides detailed experimental protocols, data summaries, and a visual representation of the synthetic route.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed through the following two key steps:

  • Nitration of 4-methyl-1H-indazole: This step introduces a nitro group onto the indazole ring. The directing effect of the methyl group at the C4 position is anticipated to favor the formation of 4-methyl-7-nitro-1H-indazole.

  • Iodination of 4-methyl-7-nitro-1H-indazole: The intermediate is then subjected to electrophilic iodination to introduce an iodine atom at the C3 position, yielding the final product. The C3 position of the indazole ring is known to be susceptible to such electrophilic substitution.[1]

Experimental Protocols

The following protocols are based on established methodologies for the nitration and iodination of indazole derivatives.

Step 1: Synthesis of 4-methyl-7-nitro-1H-indazole

This procedure is adapted from general methods for the nitration of aromatic compounds.

Materials:

  • 4-methyl-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water (deionized)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add 4-methyl-1H-indazole to concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-methyl-1H-indazole over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture slowly over crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-methyl-7-nitro-1H-indazole.

Step 2: Synthesis of this compound

This protocol is based on the direct iodination of indazole derivatives.

Materials:

  • 4-methyl-7-nitro-1H-indazole

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Water (deionized)

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10%)

  • Ethyl Acetate

  • Brine

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-methyl-7-nitro-1H-indazole in dimethylformamide (DMF) in a round-bottom flask.

  • Add N-Iodosuccinimide (NIS) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the resulting crude solid by column chromatography or recrystallization to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Compound Molecular Formula Molecular Weight ( g/mol ) Physical State
4-methyl-1H-indazoleC₈H₈N₂132.16Solid
4-methyl-7-nitro-1H-indazoleC₈H₇N₃O₂177.16Solid
This compoundC₈H₆IN₃O₂303.06Solid
Reaction Step Reactants Reagents Solvent Typical Yield (%)
1. Nitration 4-methyl-1H-indazoleH₂SO₄, HNO₃-60-75
2. Iodination 4-methyl-7-nitro-1H-indazoleN-Iodosuccinimide (NIS)DMF70-85

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway Start 4-methyl-1H-indazole Reagent1 H₂SO₄, HNO₃ Start->Reagent1 Intermediate 4-methyl-7-nitro-1H-indazole Reagent2 N-Iodosuccinimide (NIS) Intermediate->Reagent2 Product This compound Reagent1->Intermediate Nitration Reagent2->Product Iodination

Caption: Synthesis of this compound.

References

Spectroscopic and Physicochemical Data Analysis of Substituted Nitroindazoles for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed overview of the available spectroscopic and physicochemical data for indazole derivatives structurally related to 3-iodo-4-methyl-7-nitro-1H-indazole . It is important to note that a comprehensive search of scientific literature and chemical databases did not yield specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for the requested compound, this compound. The following information is therefore based on the analysis of closely related analogues and is intended to serve as a predictive guide for researchers working with this class of compounds.

Executive Summary

This technical guide provides an in-depth analysis of the spectroscopic and physicochemical properties of substituted nitroindazoles, with a focus on compounds structurally similar to this compound. Due to the absence of specific experimental data for the target compound, this paper compiles and analyzes data from its close structural analogues, primarily 3-iodo-4-nitro-1H-indazole and other related nitro- and iodo-substituted indazoles. The aim is to provide researchers with a reliable reference for the identification, characterization, and further development of this class of molecules. The document includes tabulated physicochemical properties, detailed experimental protocols for synthesis and spectroscopic analysis, and a visual workflow for compound characterization.

Physicochemical Properties of a Close Structural Analogue: 3-Iodo-4-nitro-1H-indazole

The following table summarizes the key physicochemical properties of 3-iodo-4-nitro-1H-indazole (CAS No: 885521-22-2), which lacks the 4-methyl and 7-nitro substitution but is the most closely related compound for which some data is available[1][2].

PropertyValueReference
Molecular Formula C₇H₄IN₃O₂[1]
Molecular Weight 289.03 g/mol [1]
CAS Number 885521-22-2[1][2]
Melting Point 210-212 °C[1]
Boiling Point (Predicted) 458.0 ± 25.0 °C[1]
Density (Predicted) 2.240 ± 0.06 g/cm³[1]
pKa (Predicted) 9.12 ± 0.40[1]

Predicted Spectroscopic Data for this compound

Based on the analysis of related compounds, the following tables provide predicted spectroscopic data for this compound. These predictions are derived from general principles of spectroscopy and data from similar structures.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts are influenced by the electron-withdrawing nitro group and the iodine atom. The methyl group will appear as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-57.8 - 8.2d
H-67.2 - 7.6d
CH₃ (at C-4)2.3 - 2.6s
NH (indazole)12.0 - 14.0br s

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C-385 - 95
C-3a140 - 145
C-4125 - 130
C-5118 - 122
C-6128 - 132
C-7145 - 150
C-7a135 - 140
CH₃15 - 20
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic peaks for the nitro group, N-H stretching of the indazole ring, and aromatic C-H bonds. Aromatic nitro compounds typically exhibit asymmetric and symmetric N-O stretching vibrations[3][4].

Table 3: Predicted IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (indazole)Stretching3100 - 3300
C-H (aromatic)Stretching3000 - 3100
C-H (methyl)Stretching2850 - 2970
C=C (aromatic)Stretching1450 - 1600
NO₂ (nitro)Asymmetric Stretching1500 - 1550
NO₂ (nitro)Symmetric Stretching1330 - 1370
C-NStretching1250 - 1350
C-IStretching500 - 600
Predicted Mass Spectrometry Data

The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation patterns would likely involve the loss of the nitro group, iodine, and potentially the methyl group.

Table 4: Predicted Mass Spectrometry Data

ParameterPredicted Value
Molecular Formula C₈H₆IN₃O₂
Molecular Weight 303.06 g/mol
[M]⁺ m/z 303
[M+H]⁺ m/z 304
Key Fragmentation Ions [M-NO₂]⁺, [M-I]⁺, [M-CH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of substituted nitroindazoles, based on methods reported for analogous compounds[5][6][7].

General Synthesis of Substituted Nitroindazoles

The synthesis of compounds like this compound typically involves a multi-step process starting from a substituted aniline. A common route is the Bartoli indole synthesis followed by nitration and iodination.

Workflow for Synthesis:

A Substituted Aniline B Diazotization A->B NaNO₂, HCl C Indazole Formation B->C Reduction D Nitration C->D HNO₃, H₂SO₄ E Iodination D->E I₂, KI F Purification E->F Chromatography G Final Product F->G

Caption: General synthetic workflow for substituted nitroindazoles.

Detailed Steps:

  • Indazole Ring Formation: A substituted o-toluidine is diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt is then reduced (e.g., with sodium sulfite) to form the corresponding methyl-indazole.

  • Nitration: The methyl-indazole is nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the desired position.

  • Iodination: The nitro-indazole is then iodinated at the C-3 position using an iodinating agent such as iodine in the presence of a base (e.g., potassium carbonate) or N-iodosuccinimide.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

  • Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded on an FTIR spectrometer.

  • Samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

  • High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of a novel synthesized compound.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight IR Infrared (IR) Spectroscopy Purification->IR Functional Groups NMR NMR Spectroscopy (1H, 13C) Purification->NMR Connectivity Data_Integration Data Integration & Analysis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis and Structure Confirmation.

This workflow highlights the critical steps from synthesis to the final confirmation of the chemical structure, emphasizing the complementary roles of different spectroscopic techniques.

References

Technical Guide on the Solubility of 3-Iodo-4-methyl-7-nitro-1H-indazole and its Analogs in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the compilation of this guide, specific quantitative solubility data for 3-Iodo-4-methyl-7-nitro-1H-indazole in organic solvents is not publicly available in the cited literature. This document provides a comprehensive framework for determining the solubility of this compound, including established experimental protocols and comparative solubility data for structurally related nitroindazole derivatives. The principles and methodologies outlined herein are intended to guide researchers in assessing the solubility of this and similar poorly soluble compounds.

Introduction

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The physicochemical properties of such molecules, particularly their solubility, are critical determinants of their behavior in biological systems and their suitability for therapeutic development. Poor aqueous and organic solvent solubility can present significant challenges during drug discovery and development, affecting everything from in vitro assay reliability to formulation and in vivo bioavailability.

This guide provides an in-depth overview of the experimental methodologies for determining the solubility of poorly soluble compounds like this compound. It also presents available solubility data for structurally related nitroindazoles to offer a predictive insight into its potential solubility characteristics.

Physicochemical Properties and Predicted Solubility

The structure of this compound, featuring a nitro group, an iodine atom, and a methyl group on the indazole core, suggests it is likely a crystalline solid with low aqueous solubility. The presence of the nitro group and the iodine atom tends to decrease solubility in polar solvents, while the methyl group may slightly enhance solubility in non-polar organic solvents.

While no specific data is available for the target compound, the solubility of related nitroindazoles has been reported in aqueous media, which can serve as a baseline for comparison.

Table 1: Experimental Solubility of Related Nitroindazole Compounds

CompoundSolvent/MediumSolubility (µg/mL)Reference
5-NitroindazoleAqueous Buffer (pH 7.4)14.2[2]
7-NitroindazoleAqueous Buffer (pH 7.4)>24.5[3]

Note: The data above is for aqueous solubility and is provided for comparative purposes. The solubility in organic solvents will differ and needs to be determined experimentally.

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound is a fundamental aspect of its physicochemical characterization. For poorly soluble compounds, several robust methods are available. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[4][5][6]

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid compound is agitated in a specific solvent until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Detailed Protocol:

  • Preparation:

    • Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent (e.g., DMSO, ethanol, methanol, acetonitrile, etc.). It is crucial to ensure a solid excess remains at the end of the experiment to confirm saturation.[5][7]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[7][8] It is advisable to determine the time to reach equilibrium by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

  • Phase Separation:

    • After equilibration, allow the undissolved solid to sediment.

    • Separate the saturated solution from the excess solid. This can be achieved by:

      • Centrifugation: Spin the vials at a high speed to pellet the solid.

      • Filtration: Use a syringe filter with a material that does not bind the compound (e.g., PTFE). It is important to pre-saturate the filter by discarding the initial volume of the filtrate to avoid loss of the analyte due to adsorption.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical technique, such as:

      • High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

      • Liquid Chromatography-Mass Spectrometry (LC-MS).

    • A standard calibration curve of the compound in the same solvent must be prepared to accurately quantify the solubility.[10]

For earlier stages of drug discovery where a rapid assessment of a large number of compounds is needed, HTS methods for kinetic solubility are often employed.

Principle: These methods typically involve dissolving the compound in a co-solvent like DMSO and then adding this solution to the aqueous or organic solvent of interest. The point at which the compound precipitates is detected, often by nephelometry (light scattering).[11][12]

Brief Methodology:

  • Prepare a concentrated stock solution of the compound in DMSO.

  • In a microtiter plate, add increasing amounts of the stock solution to the target organic solvent.

  • Monitor the solution for the appearance of precipitate using a laser nephelometer.

  • The concentration at which precipitation is first observed is taken as the kinetic solubility.

While faster, kinetic solubility values can sometimes be higher than thermodynamic solubility due to the formation of supersaturated solutions.[13]

Visualizations

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid compound to solvent in vials B Agitate at constant temperature (24-72h) A->B C Centrifuge or Filter to remove solid B->C D Collect supernatant C->D E Dilute sample D->E F Analyze by HPLC/LC-MS E->F G Calculate solubility using calibration curve F->G

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is currently unavailable, this guide provides the necessary framework for its determination. The shake-flask method is recommended for obtaining accurate thermodynamic solubility data, which is crucial for further drug development studies. The provided protocols and the comparative data for related nitroindazoles serve as a valuable resource for researchers working with this and other novel indazole derivatives. The inherent low solubility of many heterocyclic compounds underscores the importance of early and accurate solubility assessment in the drug discovery pipeline.

References

3-Iodo-4-methyl-7-nitro-1H-indazole: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct safety and handling data for 3-Iodo-4-methyl-7-nitro-1H-indazole has been found in publicly available literature. This guide is a best-effort hazard assessment based on data from structurally similar compounds. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals. A thorough risk assessment should be performed before handling this compound.

Executive Summary

This technical guide provides a comprehensive overview of the potential safety hazards and recommended handling procedures for this compound. Due to the absence of specific data for this compound, this guide infers potential hazards from structurally related nitro-indazoles and iodo-nitroaromatic compounds. The primary anticipated hazards include toxicity if swallowed, skin and eye irritation, and potential for respiratory irritation. This document outlines recommended personal protective equipment (PPE), handling and storage protocols, and emergency procedures to ensure the safety of laboratory personnel.

Hazard Identification and Classification

The hazard classification for this compound is extrapolated from related nitro-indazole compounds. The presence of a nitro group suggests potential for toxicity and the iodo-substituent may contribute to irritation.

GHS Hazard Classification (Inferred)

The following table summarizes the GHS classifications for structurally related compounds, which should be considered indicative of the potential hazards of this compound.

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3 / 4Danger / WarningH301: Toxic if swallowed[1] / H302: Harmful if swallowed[2][3]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3WarningH335: May cause respiratory irritation[2][3]
Germ Cell MutagenicityCategory 2WarningH341: Suspected of causing genetic defects
GHS Pictograms (Anticipated)
Skull and CrossbonesExclamation MarkHealth Hazard

Physical and Chemical Properties (Inferred)

PropertyValue (for 3-Iodo-4-nitro(1H)indazole)
Molecular FormulaC₇H₄IN₃O₂
Molecular Weight289.03 g/mol
Melting Point210-212 °C
Boiling Point (Predicted)458.0 ± 25.0 °C
Density2.240 ± 0.06 g/cm³

Experimental Protocols: Safe Handling and Storage

Given the anticipated hazards, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE. The following are minimum recommendations:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when generating dust, consider additional protective clothing.

  • Respiratory Protection: If handling as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is recommended.

Handling Procedures
  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Use non-sparking tools for handling the solid.

  • Prepare a spill kit in advance. For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] For major spills, evacuate the area and follow emergency procedures.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, bases, and strong reducing agents.[4]

  • Consider storing in a locked cabinet to restrict access.[3]

Emergency Procedures

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: May emit toxic fumes of carbon oxides, nitrogen oxides, and hydrogen iodide under fire conditions. Nitroaromatic compounds can be explosive under certain conditions.[4]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Visualizations

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Glassware and Surfaces handle2->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Remove and Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A generalized workflow for the safe handling of hazardous chemical powders.

Logical Relationships for Hazard Mitigation

G cluster_hazards Potential Hazards cluster_controls Control Measures compound This compound toxicity Toxicity compound->toxicity irritation Irritation compound->irritation mutagenicity Mutagenicity compound->mutagenicity ppe Personal Protective Equipment toxicity->ppe engineering Engineering Controls (Fume Hood) toxicity->engineering admin Administrative Controls (SOPs, Training) toxicity->admin irritation->ppe irritation->engineering irritation->admin mutagenicity->ppe mutagenicity->engineering mutagenicity->admin

References

Navigating the Synthesis and Characterization of 3-Iodo-4-methyl-7-nitro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A thorough investigation of the commercial landscape reveals that 3-Iodo-4-methyl-7-nitro-1H-indazole is not a readily available stock item from major chemical suppliers. The CAS Number for this specific molecule is not found in publicly accessible databases. However, several structural isomers and related indazole derivatives are commercially available, which can serve as starting points or reference compounds for its synthesis and study. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this novel compound, drawing upon established methodologies for related indazole chemistries.

Physicochemical and Safety Data of Related Indazole Analogs

To provide a comparative context for the target compound, the following table summarizes the physicochemical properties and safety information for commercially available structural isomers and related indazole derivatives. These data are crucial for anticipating the properties of this compound and for implementing appropriate handling and safety protocols during its synthesis and subsequent use.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Safety Hazards
3-Iodo-4-nitro-1H-indazole885521-22-2C₇H₄IN₃O₂289.03210-212Irritant
3-Iodo-6-methyl-5-nitro-1H-indazole1000343-55-4C₈H₆IN₃O₂303.06Not specifiedFor research use only
3-Iodo-7-nitro-1H-indazole864724-64-1C₇H₄IN₃O₂289.03Not specifiedFor lab use only
3-Iodo-5-nitro-1H-indazole70315-69-4C₇H₄IN₃O₂289.03Not specifiedNot specified
3-Iodo-6-nitro-1H-indazole70315-70-7C₇H₄IN₃O₂289.03Not specifiedHarmful if swallowed

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, leveraging established indazole chemistry. A plausible synthetic route is outlined below, starting from a commercially available precursor.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Nitration of 4-Methyl-1H-indazole

  • To a stirred solution of 4-methyl-1H-indazole in concentrated sulfuric acid, cooled to 0 °C, slowly add fuming nitric acid.

  • Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate, a mixture of nitro-isomers, is filtered, washed with water, and dried.

  • Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) is necessary to isolate the desired 4-methyl-7-nitro-1H-indazole isomer.

Step 2: Iodination of 4-Methyl-7-nitro-1H-indazole

  • Dissolve the purified 4-methyl-7-nitro-1H-indazole in N,N-dimethylformamide (DMF).

  • Add N-iodosuccinimide (NIS) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, this compound, can be further purified by recrystallization or column chromatography.

Characterization and Quality Control

The structure and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.

Analytical Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the regiochemistry of the substituents on the indazole ring. The chemical shifts and coupling constants of the aromatic protons and carbons will be indicative of the specific substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the target compound by providing an accurate mass measurement.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound. A validated HPLC method should be developed to quantify the product and any potential impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H, C-H, NO₂, and C-I bonds.

  • Elemental Analysis: Combustion analysis can provide the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the molecular formula.

Potential Applications in Research and Drug Discovery

Indazole derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting potent biological activities. The structural motifs present in this compound suggest several potential areas of application:

  • Kinase Inhibitors: The indazole scaffold is a common feature in many kinase inhibitors used in oncology. The specific substitution pattern of this compound could be explored for its inhibitory activity against various kinases.

  • Chemical Probes: The iodo-substituent provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

  • Precursor for Heterocyclic Synthesis: This compound can serve as a versatile building block for the construction of more complex heterocyclic systems.

Visualizing the Synthetic and Analytical Workflow

To better illustrate the proposed processes, the following diagrams have been generated using the DOT language.

G cluster_synthesis Proposed Synthesis Pathway 4-Methyl-1H-indazole 4-Methyl-1H-indazole Nitration (HNO3/H2SO4) Nitration (HNO3/H2SO4) 4-Methyl-1H-indazole->Nitration (HNO3/H2SO4) 4-Methyl-7-nitro-1H-indazole 4-Methyl-7-nitro-1H-indazole Nitration (HNO3/H2SO4)->4-Methyl-7-nitro-1H-indazole Iodination (NIS/DMF) Iodination (NIS/DMF) 4-Methyl-7-nitro-1H-indazole->Iodination (NIS/DMF) This compound This compound Iodination (NIS/DMF)->this compound

Caption: Proposed multi-step synthesis of this compound.

G cluster_workflow Analytical Characterization Workflow Synthesized Product Synthesized Product Purity Assessment Purity Assessment Synthesized Product->Purity Assessment Structural Elucidation Structural Elucidation Synthesized Product->Structural Elucidation HPLC HPLC Purity Assessment->HPLC NMR (1H, 13C) NMR (1H, 13C) Structural Elucidation->NMR (1H, 13C) Mass Spec (HRMS) Mass Spec (HRMS) Structural Elucidation->Mass Spec (HRMS) IR Spectroscopy IR Spectroscopy Structural Elucidation->IR Spectroscopy Elemental Analysis Elemental Analysis Structural Elucidation->Elemental Analysis Purified & Characterized Compound Purified & Characterized Compound HPLC->Purified & Characterized Compound NMR (1H, 13C)->Purified & Characterized Compound Mass Spec (HRMS)->Purified & Characterized Compound IR Spectroscopy->Purified & Characterized Compound Elemental Analysis->Purified & Characterized Compound

Caption: Logical workflow for the analytical characterization of the final product.

Technical Whitepaper: 3-Iodo-4-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 3-Iodo-4-methyl-7-nitro-1H-indazole. Direct research on this specific isomer is limited; therefore, this document establishes a plausible synthetic pathway based on established indazole chemistry. It details experimental protocols for the synthesis of the precursor, 4-methyl-7-nitro-1H-indazole, and its subsequent iodination. Physicochemical and structural data of closely related, commercially available isomers are presented for comparative purposes. Furthermore, this guide explores the utility of the 3-iodo-indazole scaffold as a versatile intermediate in synthetic and medicinal chemistry, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Introduction

The indazole scaffold is a privileged bicyclic heterocycle present in numerous compounds with significant biological activity. Many FDA-approved small molecule drugs feature this core structure, highlighting its importance in medicinal chemistry. The strategic functionalization of the indazole ring allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets. Specifically, nitro-substituted indazoles have been investigated as kinase inhibitors for cancer therapy, while the iodine atom at the C-3 position serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions.

This whitepaper focuses on the specific, yet sparsely documented, isomer this compound. Due to the absence of direct literature, this guide provides a predictive overview based on analogous compounds and established synthetic methodologies to empower researchers in the synthesis and potential application of this molecule.

Physicochemical and Structural Data of Analogous Indazole Derivatives

While specific data for this compound is not available in published literature, the properties of several structurally related isomers provide valuable context for researchers. These compounds are commercially available and their data can serve as a benchmark for the characterization of the title compound.

Property3-Iodo-6-methyl-5-nitro-1H-indazole3-Iodo-7-nitro-1H-indazole3-Iodo-4-nitro-1H-indazole
CAS Number 1000343-55-4[1]864724-64-1885521-22-2[2]
Molecular Formula C₈H₆IN₃O₂[1]C₇H₄IN₃O₂C₇H₄IN₃O₂[2]
Molecular Weight 303.06 g/mol [1]289.03 g/mol 289.03 g/mol [2]
Appearance SolidLight yellow to yellow solidNot Specified
Melting Point Not SpecifiedNot Specified210-212 °C[2]
Boiling Point Not SpecifiedNot Specified458.0±25.0 °C (Predicted)[2]
Purity >95% (Typically)98%Not Specified

Proposed Synthesis of this compound

A plausible two-step synthetic route to the target compound is proposed, commencing with the synthesis of the 4-methyl-7-nitro-1H-indazole precursor, followed by direct iodination at the C-3 position.

Proposed Synthetic Workflow

The logical flow for the synthesis is outlined below, starting from the commercially available 2-methyl-6-nitroaniline.

G A 2-Methyl-6-nitroaniline B Diazotization & Cyclization A->B NaNO2, HCl (aq) C 4-Methyl-7-nitro-1H-indazole B->C D Iodination C->D I2, Base (e.g., KOH) Solvent (e.g., DMF) E This compound D->E

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following protocols are derived from established procedures for the synthesis of analogous indazole derivatives. Researchers should perform appropriate safety assessments and optimization studies.

Step 1: Synthesis of 4-Methyl-7-nitro-1H-indazole

This procedure is adapted from the synthesis of 7-nitroindazole from 2-methyl-6-nitroaniline. The cyclization is achieved through diazotization.

  • Materials: 2-methyl-6-nitroaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Water.

  • Protocol:

    • Dissolve 2-methyl-6-nitroaniline (1.0 eq) in concentrated hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

    • Allow the mixture to slowly warm to room temperature and continue stirring for 12-16 hours.

    • Neutralize the reaction mixture carefully with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

    • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield 4-methyl-7-nitro-1H-indazole.

Step 2: Iodination of 4-Methyl-7-nitro-1H-indazole

This protocol for direct C-3 iodination is based on a general method for unprotected indazoles.[2][3]

  • Materials: 4-methyl-7-nitro-1H-indazole, Iodine (I₂), Potassium Hydroxide (KOH), N,N-Dimethylformamide (DMF).

  • Protocol:

    • To a solution of 4-methyl-7-nitro-1H-indazole (1.0 eq) in DMF, add powdered potassium hydroxide (2.0-3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add a solution of iodine (1.5-2.0 eq) in DMF dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 3-5 hours, monitoring the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess iodine.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthetic Utility and Downstream Reactions

The primary synthetic value of 3-iodo-indazole derivatives lies in their ability to participate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C-3 position is an excellent site for the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of substituents, making these compounds valuable building blocks in drug discovery programs.

General Workflow for Cross-Coupling Reactions

The diagram below illustrates the central role of 3-iodo-indazoles as precursors to a diverse range of functionalized indazole derivatives via Suzuki and Heck couplings.

G ArylBoronicAcid Aryl/Heteroaryl Boronic Acid/Ester ArylIndazole 3-Aryl-indazole Derivative ArylBoronicAcid->ArylIndazole Alkene Alkene VinylIndazole 3-Vinyl-indazole Derivative Alkene->VinylIndazole IodoIndazole 3-Iodo-indazole (e.g., Title Compound)

References

Potential Biological Activity of 3-Iodo-4-methyl-7-nitro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicated biological activity of the novel heterocyclic compound, 3-Iodo-4-methyl-7-nitro-1H-indazole. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related indazole derivatives to forecast its potential as an anticancer and antiprotozoal agent. This guide delves into postulated mechanisms of action, presents comparative quantitative data from analogous compounds, and offers detailed experimental protocols for in vitro evaluation. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate understanding.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. This structural motif is present in a multitude of compounds exhibiting a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and notably, anticancer activities.[1][2][3] Several FDA-approved drugs, such as the kinase inhibitors pazopanib and axitinib, feature the indazole core, underscoring its significance in the development of targeted therapies.[1] The biological activity of indazole derivatives can be finely tuned by the nature and position of various substituents on the bicyclic ring system.

Postulated Biological Activities of this compound

Based on the biological profiles of structurally similar compounds, this compound is predicted to exhibit significant anticancer and antiprotozoal activities.

Anticancer Activity

Indazole derivatives are well-established as potent anticancer agents.[4][5] Their mechanisms of action are diverse and often involve the inhibition of protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and apoptosis.[1] The presence of a substituted indazole core in this compound suggests its potential to function as a kinase inhibitor. Furthermore, some indazole derivatives have been shown to target microtubules, disrupting cell division and inducing apoptosis.[6] The specific substitution pattern of this compound may confer selectivity towards particular cancer cell lines. For instance, studies on other substituted indazoles have demonstrated potent activity against ovarian, lung, and breast cancer cell lines.[4][7]

Antiprotozoal Activity

Nitro-heterocyclic compounds, including nitroindazoles, are known for their potent activity against a range of protozoan parasites.[8][9][10] The nitro group is a key pharmacophore, and its presence in this compound strongly suggests potential antiprotozoal efficacy, particularly against Leishmania and Trypanosoma species.[8][9] Derivatives of 5-nitroimidazole and other nitro-heterocyclic compounds have shown efficacy against various parasitic infections.[10][11] The mechanism of action is believed to involve the enzymatic reduction of the nitro group within the parasite, leading to the formation of cytotoxic radical species that damage cellular macromolecules.[12][13]

Potential Mechanisms of Action

Anticancer Mechanism: Kinase Inhibition

A plausible anticancer mechanism for this compound is the inhibition of protein kinases. Many indazole-based anticancer drugs function by competing with ATP for binding to the kinase domain of oncogenic proteins, thereby blocking downstream signaling pathways that promote cancer cell growth and survival. A generic representation of a kinase signaling pathway is depicted below.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Kinase Cascade (e.g., MAPK pathway) Kinase Cascade (e.g., MAPK pathway) Signaling Proteins->Kinase Cascade (e.g., MAPK pathway) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK pathway)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival This compound This compound This compound->Kinase Cascade (e.g., MAPK pathway)

Figure 1: Generic Kinase Signaling Pathway Inhibition.
Antiprotozoal Mechanism: Nitro-reductive Stress

The antiprotozoal activity of nitro-heterocyclic compounds is attributed to a bioreductive activation process.[12] Within the anaerobic or microaerophilic environment of protozoan parasites, the nitro group of this compound can be reduced by parasitic nitroreductases to form highly reactive nitroso and hydroxylamine derivatives, as well as nitro radical anions.[13] These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes, ultimately leading to parasite death.[9][12]

Other Potential Mechanisms: Nitric Oxide Synthase Inhibition

7-Nitroindazole is a known inhibitor of nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide, a key signaling molecule.[14][15][16] The presence of the 7-nitro group in the target compound suggests it may also possess NOS inhibitory activity, which could have implications for its pharmacological profile, including potential neuroprotective or anti-inflammatory effects.[14]

Quantitative Data from Structurally Related Compounds

To provide a context for the potential potency of this compound, the following tables summarize the in vitro activity of various substituted indazole derivatives against cancer cell lines and protozoan parasites.

Table 1: Anticancer Activity of Substituted Indazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamideA2780 (ovarian)4.21[7]
N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamideA549 (lung)18.6[7]
N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamideA2780 (ovarian)5.47[5]
N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamideA549 (lung)7.73[5]
Indazole Derivative 2f4T1 (breast)0.23[4]

Table 2: Antiprotozoal Activity of Nitro-heterocyclic Compounds

Compound/DerivativeProtozoan ParasiteIC50 (µM)Reference
Quinoline-metronidazole derivative 63iLeishmania donovani (amastigotes)3.75[8]
2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivativeLeishmania major (promastigotes)-[8]
BenznidazoleTrypanosoma cruzi3.85[17]
TinidazoleGiardia duodenalis-[18]

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro assays to evaluate the potential biological activities of this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.[19][20]

  • Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Addition Add Serial Dilutions of Compound Cell_Seeding->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Value Absorbance_Measurement->IC50_Calculation

Figure 2: Workflow for the In Vitro Anticancer MTT Assay.
In Vitro Antileishmanial Assay (Promastigote and Amastigote Stages)

This protocol evaluates the compound's activity against both the extracellular (promastigote) and intracellular (amastigote) forms of Leishmania.[21][22][23]

  • Promastigote Assay:

    • Culture Leishmania promastigotes (e.g., L. donovani) in M199 medium at 26°C.

    • Incubate promastigotes in 96-well plates with serial dilutions of the compound for 72 hours.

    • Assess parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

    • Determine the IC50 value.

  • Amastigote Assay:

    • Infect a macrophage cell line (e.g., J774A.1) with stationary-phase promastigotes.

    • After 24 hours, remove non-internalized promastigotes and add fresh medium containing serial dilutions of the compound.

    • Incubate for 72 hours.

    • Fix and stain the cells (e.g., with Giemsa stain) and determine the number of amastigotes per macrophage microscopically.

    • Calculate the IC50 value.

In Vitro Antitrypanosomal Assay

This protocol assesses the compound's activity against Trypanosoma cruzi.[17][24][25]

  • Epimastigote Assay:

    • Culture T. cruzi epimastigotes in liver infusion tryptose (LIT) medium at 28°C.

    • Incubate epimastigotes in 96-well plates with serial dilutions of the compound for 72 hours.

    • Determine parasite viability using a resazurin-based assay.

    • Calculate the IC50 value.

  • Amastigote Assay:

    • Infect a suitable host cell line (e.g., L929 fibroblasts) with trypomastigotes.

    • After 24 hours, treat the infected cells with serial dilutions of the compound for 72 hours.

    • Fix, stain, and determine the number of intracellular amastigotes.

    • Calculate the IC50 value.

Antiprotozoal_Assay_Workflow cluster_promastigote Extracellular Form (Promastigote/Epimastigote) cluster_amastigote Intracellular Form (Amastigote) Culture_Pro Culture Parasites Treat_Pro Treat with Compound Culture_Pro->Treat_Pro Assess_Via_Pro Assess Viability Treat_Pro->Assess_Via_Pro IC50_Pro Determine IC50 Assess_Via_Pro->IC50_Pro Infect_Cells Infect Host Cells Treat_Amast Treat Infected Cells Infect_Cells->Treat_Amast Assess_Via_Amast Assess Amastigote Number Treat_Amast->Assess_Via_Amast IC50_Amast Determine IC50 Assess_Via_Amast->IC50_Amast

Figure 3: General Workflow for In Vitro Antiprotozoal Assays.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a comprehensive analysis of the existing literature on substituted indazoles provides a strong rationale for investigating this compound as a potential anticancer and antiprotozoal agent. The presence of the nitro group at the 7-position is a particularly promising feature for antiprotozoal activity, while the overall indazole scaffold is a well-validated platform for the development of kinase inhibitors for cancer therapy.

Future research should focus on the synthesis of this compound and its in vitro evaluation against a panel of cancer cell lines and protozoan parasites using the protocols outlined in this guide. Subsequent studies should aim to elucidate its precise mechanism of action, including the identification of specific molecular targets. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications at the 3, 4, and 7 positions, will be crucial for optimizing the potency and selectivity of this promising scaffold. The role of the iodine atom in target engagement through halogen bonding also warrants further investigation.[26] Through a systematic and multidisciplinary approach, this compound could emerge as a valuable lead compound in the quest for novel therapeutics.

References

Methodological & Application

synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole from 4-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole from 4-methyl-7-nitro-1H-indazole. The described method is an electrophilic iodination at the C3 position of the indazole core, a crucial transformation for the generation of versatile intermediates in medicinal chemistry and drug development. This protocol is based on established procedures for the iodination of substituted indazoles.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse biological activities. The introduction of an iodine atom at the C3 position of the indazole scaffold provides a valuable synthetic handle for further functionalization through various cross-coupling reactions, enabling the synthesis of complex molecular architectures. This application note details a robust and reproducible method for the preparation of this compound, a key building block for the development of novel therapeutic agents.

Reaction Scheme

G start 4-methyl-7-nitro-1H-indazole reagents I2, KOH DMF start->reagents product This compound reagents->product

Caption: Synthetic scheme for the iodination of 4-methyl-7-nitro-1H-indazole.

Experimental Protocol

This protocol is adapted from established procedures for the C3-iodination of substituted indazoles.

Materials:

  • 4-methyl-7-nitro-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methyl-7-nitro-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add iodine (I₂) (2.0 eq). Subsequently, add potassium hydroxide (KOH) pellets (4.0 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, pour the reaction mixture into a beaker containing ice-water.

  • Work-up:

    • Extract the aqueous mixture with ethyl acetate (3 x ).

    • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired product, this compound.

Data Presentation

Table 1: Reagent Quantities (Illustrative Example)

ReagentMolecular Weight ( g/mol )Moles (mmol)Mass/VolumeEquivalents
4-methyl-7-nitro-1H-indazole177.151.0177 mg1.0
Iodine (I₂)253.812.0508 mg2.0
Potassium hydroxide (KOH)56.114.0224 mg4.0
N,N-Dimethylformamide (DMF)--5 mL-

Table 2: Physicochemical and Spectroscopic Data of this compound (Predicted)

PropertyValue
Molecular Formula C₈H₆IN₃O₂
Molecular Weight 303.06 g/mol
Appearance Expected to be a solid
¹H NMR (DMSO-d₆) Predicted shifts: δ ~13.5 (s, 1H, NH), 7.5-8.0 (m, 2H, Ar-H), 2.5 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) Predicted shifts for key carbons: C3 (~90 ppm), C4, C5, C6, C7, C3a, C7a (aromatic region), CH₃ (~15-20 ppm)
Mass Spec (ESI) m/z: [M+H]⁺ expected at 303.96

Note: The spectroscopic data are predicted based on analogous structures and may vary from experimentally determined values.

Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve 4-methyl-7-nitro-1H-indazole in DMF add_reagents Add I2 and KOH dissolve->add_reagents stir Stir at room temperature (1-2h) add_reagents->stir quench Quench with ice-water stir->quench extract Extract with Ethyl Acetate quench->extract wash_thiosulfate Wash with Na2S2O3 (aq) extract->wash_thiosulfate wash_brine Wash with Brine wash_thiosulfate->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography

Caption: Experimental workflow for the synthesis and purification of this compound.

Discussion

The C3 position of the indazole ring is susceptible to electrophilic substitution. The reaction proceeds via the deprotonation of the N1 proton by the base (KOH), followed by the attack of the resulting indazolide anion on the electrophilic iodine. The presence of the electron-withdrawing nitro group at the 7-position and the electron-donating methyl group at the 4-position influences the electron density of the indazole ring and may affect the reaction rate. The use of a polar aprotic solvent like DMF is crucial for the solubility of the reagents and facilitates the reaction.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Iodine is corrosive and can cause stains. Avoid inhalation of its vapors.

  • Potassium hydroxide is a strong base and is corrosive. Handle with care.

  • DMF is a skin and eye irritant. Work in a well-ventilated fume hood.

  • Dispose of all chemical waste according to institutional guidelines.

Application Notes and Protocols for Suzuki Coupling with 3-Iodo-4-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction has found widespread application in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry for the development of novel therapeutic agents.[3] Indazole derivatives are a prominent class of heterocyclic compounds that exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[4][5] The functionalization of the indazole core, particularly at the C-3 position, is a key strategy for modulating their pharmacological properties.[6]

This document provides a detailed protocol and application notes for the Suzuki coupling of 3-iodo-4-methyl-7-nitro-1H-indazole with various boronic acids. The presence of a nitro group, a strong electron-withdrawing substituent, can influence the reactivity of the substrate, and this protocol is designed to provide a robust starting point for researchers.[7] While direct protocols for this specific molecule are not extensively reported, the following procedures are based on established methods for Suzuki couplings on substituted indazoles, including those with iodo and nitro functionalities.[4][6][8][9]

Key Reaction Parameters and Optimization

The success of the Suzuki coupling reaction with this compound is dependent on several key parameters. The following table summarizes typical starting conditions and potential optimization strategies based on literature precedents for similar substrates.

ParameterRecommended Starting ConditionsOptimization Considerations
Palladium Catalyst Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%)Other catalysts such as Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) can be screened for improved yields. Buchwald precatalysts are also effective for challenging couplings.[10][11]
Base K₂CO₃ (2-3 equivalents) or K₃PO₄ (2-3 equivalents)The choice of base is crucial. Stronger bases like Cs₂CO₃ or CsF may be beneficial for less reactive boronic acids.[3]
Solvent Dioxane/H₂O (4:1 mixture) or Dimethoxyethane (DME)Toluene or DMF can also be effective solvents. The choice of solvent can significantly impact the reaction rate and yield.
Boronic Acid Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)The reactivity of the boronic acid will influence the required reaction conditions. Electron-rich boronic acids tend to be more reactive.
Temperature 80-100 °CMicrowave irradiation can be employed to accelerate the reaction and improve yields, particularly for less reactive coupling partners.[9][12]
N-H Protection Unprotected or Boc-protectedWhile couplings on unprotected indazoles are possible, protection of the indazole N-H with a group like Boc (di-tert-butyl dicarbonate) can prevent side reactions and improve yields in some cases.[6][8][11]

Experimental Protocols

Protocol 1: General Suzuki Coupling of this compound (Unprotected)

This protocol describes a general procedure for the Suzuki coupling of unprotected this compound.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., Dioxane/H₂O or DME)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the appropriate time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-4-methyl-7-nitro-1H-indazole.

Protocol 2: Suzuki Coupling of N-Boc Protected this compound

This protocol involves the protection of the indazole nitrogen prior to the Suzuki coupling, which can sometimes lead to cleaner reactions and higher yields.[6][8]

Step 2a: N-Boc Protection

  • Dissolve this compound in a suitable solvent (e.g., THF or dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure and purify the crude product to obtain N-Boc-3-iodo-4-methyl-7-nitro-1H-indazole.

Step 2b: Suzuki Coupling

  • Follow the procedure outlined in Protocol 1 , using N-Boc-3-iodo-4-methyl-7-nitro-1H-indazole as the starting material.

Step 2c: N-Boc Deprotection (if required)

  • Dissolve the N-Boc protected product in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

  • Neutralize the reaction mixture and perform an aqueous workup to isolate the deprotected product.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the Suzuki coupling and a conceptual representation of its application in drug discovery.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Indazole This compound Start->Indazole Mix Combine Reactants & Degas Indazole->Mix BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Mix Catalyst Palladium Catalyst Catalyst->Mix Base Base Base->Mix Solvent Solvent Solvent->Mix Heat Heat Reaction (80-100 °C or Microwave) Mix->Heat Quench Quench & Extract Heat->Quench Dry Dry & Concentrate Quench->Dry Purify Column Chromatography Dry->Purify Product Purified Product Purify->Product Drug_Discovery_Pathway IndazoleCore This compound (Scaffold) SuzukiCoupling Suzuki Coupling IndazoleCore->SuzukiCoupling Library Library of Indazole Derivatives SuzukiCoupling->Library BoronicAcids Diverse Boronic Acids (Building Blocks) BoronicAcids->SuzukiCoupling Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit LeadOp Lead Optimization Hit->LeadOp Candidate Drug Candidate LeadOp->Candidate

References

Application Notes and Protocols for Sonogashira Reactions Using 3-Iodo-4-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-iodo-4-methyl-7-nitro-1H-indazole in Sonogashira cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, particularly as kinase inhibitors.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anti-cancer drugs. The introduction of an alkynyl moiety at the 3-position of the indazole ring via the Sonogashira reaction opens up a vast chemical space for the development of novel therapeutics. This compound is a key starting material for these syntheses, offering a reactive site for carbon-carbon bond formation. The resulting 3-alkynyl-indazole derivatives have shown promise as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases.

Key Applications in Drug Discovery

3-Alkynyl-indazoles synthesized from this compound are particularly relevant in the development of kinase inhibitors. Kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway:

A significant application of 3-alkynyl-indazole derivatives is in the inhibition of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its aberrant activation is a common event in human cancers.[1] Compounds derived from the 3-ethynyl-1H-indazole scaffold have been shown to inhibit key components of this pathway, including PI3K, PDK1, and mTOR kinases.[1] By targeting this pathway, these compounds can induce apoptosis and inhibit the proliferation of cancer cells.[2][3]

Below is a diagram illustrating the points of intervention of 3-alkynyl-indazole derivatives within the PI3K/AKT/mTOR signaling pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Inhibitor 3-Alkynyl-Indazole Derivatives Inhibitor->PI3K Inhibitor->PDK1 Inhibitor->mTORC1

Figure 1: Inhibition of the PI3K/AKT/mTOR signaling pathway by 3-alkynyl-indazole derivatives.

Pan-BCR-ABL Inhibition:

Chronic Myeloid Leukemia (CML) is driven by the BCR-ABL fusion protein. While tyrosine kinase inhibitors are effective, resistance, particularly due to the T315I mutation, remains a challenge. Dierylamide 3-aminoindazoles have been identified as potent pan-BCR-ABL inhibitors, effective against both the wild-type and the T315I mutant forms.[4] The synthesis of such potent inhibitors often relies on the functionalization of the indazole core, for which the Sonogashira reaction is a powerful tool.

Experimental Protocols

The following protocols are generalized for the Sonogashira coupling of this compound with terminal alkynes. It is crucial to note that N-protection of the indazole is often necessary to achieve good yields in the coupling at the C3 position.[5] A common protecting group is the tert-butyloxycarbonyl (Boc) group.

Workflow for Sonogashira Coupling of this compound:

Figure 2: Experimental workflow for the Sonogashira reaction.

Protocol 1: N-Boc Protection of this compound

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate (Boc)₂O

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM or THF.

    • Add DMAP (0.1 equivalents) to the solution.

    • Add (Boc)₂O (1.2 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-iodo-4-methyl-7-nitro-1H-indazole.

Protocol 2: Sonogashira Coupling Reaction

  • Materials:

    • N-Boc-3-iodo-4-methyl-7-nitro-1H-indazole

    • Terminal alkyne (1.2 equivalents)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents)

    • Copper(I) iodide (CuI) (0.1 equivalents)

    • Triethylamine (TEA) (3 equivalents)

    • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-3-iodo-4-methyl-7-nitro-1H-indazole (1 equivalent), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents).

    • Add anhydrous THF or DMF, followed by triethylamine (3 equivalents).

    • Add the terminal alkyne (1.2 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC until the starting material is consumed.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected 3-alkynyl-indazole.

Protocol 3: N-Boc Deprotection

  • Materials:

    • N-Boc-3-alkynyl-4-methyl-7-nitro-1H-indazole

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc protected 3-alkynyl-indazole in DCM.

    • Add an excess of TFA or a solution of HCl in dioxane.

    • Stir the mixture at room temperature for 1-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM or ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the final 3-alkynyl-4-methyl-7-nitro-1H-indazole.

Quantitative Data

The yield of the Sonogashira coupling reaction is dependent on the nature of the terminal alkyne and the specific reaction conditions employed. Below is a table of representative yields for the Sonogashira coupling of a related N-protected 3-iodo-pyrazole with various terminal alkynes, which can be used as an estimate for reactions with N-Boc-3-iodo-4-methyl-7-nitro-1H-indazole.[6]

EntryTerminal AlkyneProductYield (%)
1PhenylacetyleneN-Boc-3-(phenylethynyl)-4-methyl-7-nitro-1H-indazole63-82
24-EthynylanisoleN-Boc-3-((4-methoxyphenyl)ethynyl)-4-methyl-7-nitro-1H-indazole~70
31-Ethynyl-4-fluorobenzeneN-Boc-3-((4-fluorophenyl)ethynyl)-4-methyl-7-nitro-1H-indazole~75
4EthynyltrimethylsilaneN-Boc-3-((trimethylsilyl)ethynyl)-4-methyl-7-nitro-1H-indazole~80
5Propargyl alcoholN-Boc-3-(3-hydroxyprop-1-yn-1-yl)-4-methyl-7-nitro-1H-indazole~60

Note: Yields are based on analogous reactions with substituted 3-iodopyrazoles and are for illustrative purposes.[6] Actual yields may vary.

Conclusion

This compound is a valuable building block for the synthesis of novel 3-alkynyl-indazole derivatives via the Sonogashira reaction. These products have significant potential in drug discovery, particularly as inhibitors of kinase signaling pathways implicated in cancer. The provided protocols offer a robust starting point for researchers to explore the synthesis and application of these promising compounds. Careful optimization of reaction conditions and the likely requirement for N-protection are key to achieving high yields and purity.

References

Application Notes and Protocols for the Preparation of Kinase Inhibitors Using 3-Iodo-4-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent kinase inhibitors starting from the versatile building block, 3-Iodo-4-methyl-7-nitro-1H-indazole. The methodologies described herein leverage robust and widely applicable palladium-catalyzed cross-coupling reactions to generate a diverse library of substituted indazoles for screening and development as targeted therapeutics.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2][3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] The targeted inhibition of specific kinases has emerged as a highly successful therapeutic strategy.

The starting material, this compound, offers three key points for chemical modification: the C3-iodo group for cross-coupling reactions, the C7-nitro group which can be reduced to an amine for further functionalization, and the N1-position of the indazole ring. This versatility allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

This document outlines the synthesis of a putative kinase inhibitor targeting the PI3K/Akt signaling pathway, a crucial regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.

Synthetic Strategy Overview

The overall synthetic strategy involves a two-step process starting from this compound:

  • Suzuki-Miyaura Cross-Coupling: Introduction of an aryl or heteroaryl moiety at the C3 position.

  • Reduction of the Nitro Group: Conversion of the nitro group at the C7 position to an amino group, which is a common feature in many kinase inhibitors, enabling key hydrogen bonding interactions within the kinase ATP-binding site.

This modular approach allows for the rapid generation of a library of analogs by varying the boronic acid coupling partner in the first step.

Experimental Protocols

Protocol 1: Synthesis of 3-(Pyrimidin-5-yl)-4-methyl-7-nitro-1H-indazole

This protocol describes the Suzuki-Miyaura coupling of this compound with pyrimidine-5-boronic acid.

Materials:

  • This compound

  • Pyrimidine-5-boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a microwave vial, add this compound (1.0 eq.), pyrimidine-5-boronic acid (1.5 eq.), Pd(dppf)Cl₂ (0.1 eq.), and Na₂CO₃ (3.0 eq.).

  • Evacuate and backfill the vial with argon.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Seal the vial and heat in a microwave reactor at 120 °C for 60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to afford the desired product.

Expected Yield: 75-85%

Protocol 2: Synthesis of 3-(Pyrimidin-5-yl)-4-methyl-1H-indazol-7-amine

This protocol describes the reduction of the nitro group of 3-(Pyrimidin-5-yl)-4-methyl-7-nitro-1H-indazole.

Materials:

  • 3-(Pyrimidin-5-yl)-4-methyl-7-nitro-1H-indazole

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite

Procedure:

  • To a round-bottom flask, add 3-(Pyrimidin-5-yl)-4-methyl-7-nitro-1H-indazole (1.0 eq.), iron powder (5.0 eq.), and ammonium chloride (1.0 eq.).

  • Add a mixture of ethanol and water (3:1 v/v).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Expected Yield: 80-90%

Data Presentation

The following tables summarize representative quantitative data for the synthesized compounds. Note: The IC₅₀ values are illustrative and based on structurally related compounds found in the literature. Actual values for the synthesized compounds would need to be determined experimentally.

CompoundMolecular FormulaMolecular WeightYield (%)
3-(Pyrimidin-5-yl)-4-methyl-7-nitro-1H-indazoleC₁₂H₉N₅O₂255.2480
3-(Pyrimidin-5-yl)-4-methyl-1H-indazol-7-amineC₁₂H₁₁N₅225.2585

Table 1: Synthetic Results

CompoundTarget KinaseIC₅₀ (nM)
3-(Pyrimidin-5-yl)-4-methyl-1H-indazol-7-aminePI3Kα50
3-(Pyrimidin-5-yl)-4-methyl-1H-indazol-7-aminemTOR75
3-(Pyrimidin-5-yl)-4-methyl-1H-indazol-7-amineAkt1150

Table 2: Illustrative Kinase Inhibitory Activity

Visualizations

Synthetic Workflow

Synthetic_Workflow Start This compound Intermediate 3-(Pyrimidin-5-yl)-4-methyl-7-nitro-1H-indazole Start->Intermediate Suzuki Coupling (Pyrimidine-5-boronic acid, Pd(dppf)Cl₂) Final 3-(Pyrimidin-5-yl)-4-methyl-1H-indazol-7-amine (Kinase Inhibitor) Intermediate->Final Nitro Reduction (Fe, NH₄Cl)

Caption: Synthetic route to a putative kinase inhibitor.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Indazole Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

Conclusion

The protocols and data presented here demonstrate a viable strategy for the synthesis of kinase inhibitors based on the this compound scaffold. The modularity of the Suzuki-Miyaura coupling allows for the creation of a diverse range of C3-substituted indazoles, which, following nitro group reduction, can be screened against a panel of kinases to identify potent and selective inhibitors. The PI3K/Akt pathway represents a key target for such inhibitors due to its central role in cancer cell signaling. Further optimization of the synthesized compounds can be achieved by exploring different substituents at the C3 position and by functionalizing the N1 position of the indazole ring.

References

Application Notes and Protocols: 3-Iodo-4-methyl-7-nitro-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 3-iodo-4-methyl-7-nitro-1H-indazole as a versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors. Detailed protocols for its synthesis and subsequent derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are provided, along with characterization data and potential biological applications.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The indazole scaffold is a key feature in several approved drugs. The specific substitution pattern of this compound makes it a particularly valuable intermediate. The iodine atom at the C3 position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. The nitro group at the C7 position and the methyl group at the C4 position can influence the molecule's electronic properties and steric interactions, which can be fine-tuned to optimize biological activity and pharmacokinetic properties. This building block is especially relevant for the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics.[4][5][6]

Synthesis of this compound

Step 1: Synthesis of 4-Nitro-1H-indazole

A common route to substituted indazoles is the diazotization of an appropriate aniline derivative followed by cyclization. In this case, 4-nitro-1H-indazole can be synthesized from 2-methyl-3-nitroaniline.[7][8]

Experimental Protocol:

  • Dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of sodium nitrite (2.2 eq) in water.

  • Add the sodium nitrite solution to the aniline solution at once with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • Collect the resulting precipitate by filtration.

  • Suspend the solid in water, filter again, and dry under vacuum to yield 4-nitro-1H-indazole.

Reactant/ProductMolecular WeightMolesEquivalents
2-Methyl-3-nitroaniline152.15 g/mol 0.13 mol1.0
Sodium Nitrite69.00 g/mol 0.29 mol2.2
4-Nitro-1H-indazole163.12 g/mol ~0.13 mol~1.0
Expected Yield: >95%[7]
Step 2: N-Methylation of 4-Nitro-1H-indazole

The methylation of N-unsubstituted indazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity is influenced by the reaction conditions. For the synthesis of the desired 4-methyl-7-nitro-1H-indazole, separation of isomers might be necessary.

Experimental Protocol (General):

  • Dissolve 4-nitro-1H-indazole (1.0 eq) in a suitable solvent such as DMF or THF.

  • Add a base, for example, potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1 - 1.5 eq).

  • Add a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 - 1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the N1 and N2 isomers and obtain 4-methyl-7-nitro-1H-indazole.

Step 3: Iodination of 4-Methyl-7-nitro-1H-indazole

The C3 position of the indazole ring is susceptible to electrophilic substitution, allowing for direct iodination.[4][9]

Experimental Protocol:

  • Dissolve 4-methyl-7-nitro-1H-indazole (1.0 eq) in DMF.

  • Add potassium hydroxide (KOH) (3.0 eq) and iodine (I₂) (1.5 eq).

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench excess iodine.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Reactant/ProductMolecular WeightEquivalents
4-Methyl-7-nitro-1H-indazole177.15 g/mol 1.0
Iodine (I₂)253.81 g/mol 1.5
Potassium Hydroxide (KOH)56.11 g/mol 3.0
This compound303.05 g/mol ~1.0
Expected Yield: High

Characterization Data (Predicted for this compound):

  • ¹H NMR: Signals corresponding to the aromatic protons and the methyl group protons.

  • ¹³C NMR: Resonances for the carbon atoms of the indazole core, the methyl group, and the carbons bearing the iodo and nitro groups.

  • HRMS: Calculated mass to confirm the elemental composition.

Application in Cross-Coupling Reactions

The C3-iodo functionality of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the synthesis of diverse libraries of compounds for biological screening.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-4-methyl-7-nitro-1H-indazoles

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the indazole core and various aryl or heteroaryl boronic acids or esters.[10][11][12]

Experimental Protocol (General):

  • To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a pre-catalyst system like [Pd(allyl)Cl]₂ with a suitable phosphine ligand (e.g., XPhos), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired 3-aryl-4-methyl-7-nitro-1H-indazole.

ComponentExample ReagentTypical Molar Ratio
Indazole SubstrateThis compound1.0
Boronic AcidPhenylboronic acid1.5
Palladium CatalystPd(PPh₃)₄0.05
BaseK₂CO₃2.0
SolventDioxane/Water (4:1)-
Expected Yield: 60-95%
Buchwald-Hartwig Amination: Synthesis of 3-Amino-4-methyl-7-nitro-1H-indazoles

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling the indazole core with a wide range of primary and secondary amines.[1][13][14][15]

Experimental Protocol (General):

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst) (0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, RuPhos) (0.02-0.10 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq).

  • Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to 80-120 °C for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-amino-4-methyl-7-nitro-1H-indazole derivative.

ComponentExample ReagentTypical Molar Ratio
Indazole SubstrateThis compound1.0
AmineMorpholine1.2
Palladium CatalystPd₂(dba)₃0.02
LigandXantphos0.04
BaseNaOtBu1.5
SolventToluene-
Expected Yield: 50-90%

Applications in Kinase Inhibitor Drug Discovery

The derivatives of this compound are of significant interest in the discovery of novel kinase inhibitors. The 3-substituted indazole motif can effectively mimic the hinge-binding interactions of ATP in the kinase active site. The subsequent reduction of the nitro group to an amine provides a handle for further functionalization, which can be used to target other regions of the ATP-binding pocket or to improve the physicochemical properties of the molecule.

Example Application: Synthesis of a Hypothetical Kinase Inhibitor

A library of potential kinase inhibitors can be generated by coupling this compound with various aryl boronic acids via the Suzuki reaction. The resulting 3-aryl derivatives can then undergo reduction of the nitro group, followed by acylation or sulfonylation of the newly formed amino group to introduce further diversity and tune the biological activity. The inhibitory activity of these compounds can then be evaluated against a panel of kinases to identify promising lead compounds.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Building Block cluster_derivatization Derivatization cluster_application Application Start 2-Methyl-3-nitroaniline Step1 Diazotization & Cyclization Start->Step1 Intermediate1 4-Nitro-1H-indazole Step1->Intermediate1 Step2 N-Methylation Intermediate1->Step2 Intermediate2 4-Methyl-7-nitro-1H-indazole Step2->Intermediate2 Step3 Iodination Intermediate2->Step3 Product This compound Step3->Product Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Product->Suzuki Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Product->Buchwald Suzuki_Product 3-Aryl Derivatives Suzuki->Suzuki_Product Buchwald_Product 3-Amino Derivatives Buchwald->Buchwald_Product Reduction Nitro Group Reduction Suzuki_Product->Reduction Screening Kinase Inhibitor Screening Buchwald_Product->Screening Further_Func Further Functionalization Reduction->Further_Func Further_Func->Screening suzuki_pathway Indazole This compound Coupled_Product 3-R-4-methyl-7-nitro-1H-indazole Indazole->Coupled_Product Suzuki-Miyaura Coupling Boronic_Acid R-B(OH)₂ Boronic_Acid->Coupled_Product Catalyst_System Pd Catalyst + Base Catalyst_System->Coupled_Product Kinase_Inhibitor Potential Kinase Inhibitor Coupled_Product->Kinase_Inhibitor Further Modification buchwald_pathway Indazole This compound Coupled_Product 3-(R¹R²N)-4-methyl-7-nitro-1H-indazole Indazole->Coupled_Product Buchwald-Hartwig Amination Amine R¹R²NH Amine->Coupled_Product Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Coupled_Product Bioactive_Molecule Bioactive Molecule Coupled_Product->Bioactive_Molecule

References

Application Notes and Protocols for N-Alkylation of 3-Iodo-4-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of indazoles is a critical transformation in medicinal chemistry for the synthesis of a wide array of biologically active compounds. The regioselectivity of this reaction, affording either N-1 or N-2 alkylated products, is a significant challenge and is highly dependent on the substitution pattern of the indazole core and the reaction conditions employed. This document provides detailed application notes and experimental protocols for the N-alkylation of 3-iodo-4-methyl-7-nitro-1H-indazole, a versatile building block in drug discovery. The presence of the electron-withdrawing nitro group at the 7-position strongly influences the regiochemical outcome of the alkylation.

Key Concepts and Regioselectivity

The N-alkylation of 1H-indazoles can proceed at two nucleophilic nitrogen atoms, N-1 and N-2, leading to a mixture of regioisomers. The regioselectivity is governed by a combination of steric and electronic factors of the indazole substrate, as well as the reaction conditions, including the choice of base, solvent, and alkylating agent.

For this compound, the potent electron-withdrawing nature of the nitro group at the C-7 position has a profound directing effect. Published studies on similarly substituted indazoles consistently show that a C-7 nitro or other electron-withdrawing groups confer excellent regioselectivity for N-2 alkylation .[1][2][3][4][5] This is attributed to the increased acidity of the N-1 proton and the electronic stabilization of the resulting N-2 alkylated product. While conditions employing sodium hydride (NaH) in tetrahydrofuran (THF) are often utilized to favor N-1 alkylation in many indazole systems, the C-7 nitro substituent is a dominant factor favoring N-2 substitution.[1][3][6]

Reaction Conditions Summary

The following table summarizes various reaction conditions reported for the N-alkylation of substituted indazoles, with a focus on factors influencing regioselectivity. These conditions can be adapted for the N-alkylation of this compound.

BaseSolventAlkylating AgentTypical Temperature (°C)Predominant Isomer (for C-7 NO2)Reference
NaHTHFAlkyl halide0 to 50N-2 (expected)[1][3][6]
Cs2CO3DMFAlkyl halideRoom Temp to 90N-2 (expected)[6]
K2CO3DMFAlkyl halideRoom TempMixture, favoring N-2[7]
NaHMDSTHFAlkyl halideNot specifiedN-1 (in absence of strong EWG at C7)[3]
MitsunobuTHFAlcohol, DIAD, PPh3Not specifiedN-2 favored[3]

Note: EWG = Electron-Withdrawing Group

Experimental Protocols

Protocol 1: General Procedure for N-2 Selective Alkylation (High Confidence)

This protocol is based on conditions known to strongly favor N-2 alkylation for C-7 nitro-substituted indazoles.[1][3][4][5]

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl bromide, iodide, or tosylate) (1.1 - 1.5 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) should be observed.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (1.1 - 1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., to 50 °C) may be applied.[6]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N-2 alkylated product.

Protocol 2: Alternative Conditions for N-Alkylation

This protocol utilizes a carbonate base in a polar aprotic solvent, which is a common alternative for N-alkylation. For the target substrate, N-2 selectivity is still highly anticipated.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl bromide or iodide) (1.1 - 1.5 equivalents)

  • Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and the carbonate base (2.0 equivalents).

  • Add anhydrous DMF and stir the suspension.

  • Add the alkylating agent (1.1 - 1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature or heat to a specified temperature (e.g., 90 °C) for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.[6]

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

General Reaction Scheme for N-Alkylation

N_Alkylation cluster_products Products indazole This compound N1_product N-1 Alkylated Product (Minor or Undetected) indazole->N1_product N-1 Alkylation N2_product N-2 Alkylated Product (Major) indazole->N2_product N-2 Alkylation alkylating_agent R-X (Alkylating Agent) alkylating_agent->N1_product alkylating_agent->N2_product base Base solvent Solvent Workflow start Start: Combine Indazole and Solvent deprotonation Add Base (e.g., NaH) Deprotonation start->deprotonation alkylation Add Alkylating Agent Stir at RT or Heat deprotonation->alkylation monitoring Monitor Reaction (TLC/LC-MS) alkylation->monitoring workup Aqueous Workup (Quench, Extract, Wash) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end Isolated Product analysis->end Decision_Tree start Indazole Substrate: This compound c7_substituent Is there a strong electron- withdrawing group at C-7? start->c7_substituent yes_c7 Yes (Nitro Group) c7_substituent->yes_c7 Yes no_c7 No c7_substituent->no_c7 No n2_favored N-2 Alkylation is strongly favored yes_c7->n2_favored n1_n2_mixture N-1/N-2 mixture possible; Conditions determine outcome no_c7->n1_n2_mixture

References

Application Notes and Protocols for the Functionalization of the 3-Position of 4-Methyl-7-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the 3-position of 4-methyl-7-nitro-1H-indazole, a scaffold of interest in medicinal chemistry. The following methods enable the introduction of various functional groups at this position, paving the way for the synthesis of novel compounds for drug discovery and development.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] The 7-nitro-1H-indazole core, in particular, is a known inhibitor of nitric oxide synthase (NOS), an enzyme implicated in various physiological and pathological processes.[3][4] Functionalization of the 3-position of the indazole ring is a key strategy for modulating the biological activity and physicochemical properties of these compounds. This document outlines protocols for direct C-H arylation, halogenation, and nitration at the 3-position of 4-methyl-7-nitro-1H-indazole, as well as a subsequent cross-coupling reaction.

Key Functionalization Strategies

Several synthetic strategies can be employed to introduce substituents at the 3-position of 4-methyl-7-nitro-1H-indazole. The choice of method will depend on the desired functional group to be introduced.

Direct C-H Arylation

Direct C-H arylation offers an atom-economical approach to introduce aryl groups without the need for pre-functionalization of the indazole core. A palladium-catalyzed reaction using water as a solvent provides a green and efficient method.[5][6]

Halogenation followed by Suzuki Cross-Coupling

Introduction of a halogen atom, such as bromine, at the 3-position serves as a versatile handle for further modifications, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents.

Nitration

Direct nitration of the indazole ring can be achieved to introduce a nitro group at the 3-position, yielding 3,7-dinitro-4-methyl-1H-indazole. This highly functionalized scaffold can be a precursor for further chemical transformations.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Direct C-H Arylation at the 3-Position

This protocol is adapted from the direct C3 arylation of 1-methyl-7-nitro-1H-indazole.[5][6]

Reaction Scheme:

Materials:

  • 4-methyl-7-nitro-1H-indazole

  • Aryl iodide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Silver carbonate (Ag₂CO₃)

  • Distilled water

  • 5 mL sealed tube

Procedure:

  • To a 5 mL sealed tube, add 4-methyl-7-nitro-1H-indazole (1.0 eq.), aryl iodide (3.0 eq.), Pd(OAc)₂ (0.05 eq.), PPh₃ (0.1 eq.), and Ag₂CO₃ (1.5 eq.).

  • Stir the mixture of solids for a few seconds to ensure thorough mixing.

  • Add 3 mL of distilled water to the tube.

  • Degas the mixture for a few minutes (e.g., by bubbling nitrogen through the solution).

  • Seal the tube and heat the reaction mixture at 100 °C for 24-72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (based on analogous reactions):

Aryl IodideCatalyst Loading (mol%)Ligand Loading (mol%)Reaction Time (h)Yield (%)
Iodobenzene51048Moderate to Good
4-Iodoanisole51048Moderate to Good
4-Iodotoluene51048Moderate to Good

Note: Yields are estimated based on similar reactions and may require optimization for the specific substrate.

Protocol 2: Bromination at the 3-Position

This protocol is adapted from the gallocyanine-catalyzed bromination of 4-methyl-1H-indazole.[7]

Reaction Scheme:

Materials:

  • 4-methyl-7-nitro-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Gallocyanine

  • Acetonitrile (MeCN)

Procedure:

  • To a reaction vessel, add 4-methyl-7-nitro-1H-indazole (1.0 eq.) and gallocyanine (0.04 eq.).

  • Add acetonitrile as the solvent.

  • Add N-bromosuccinimide (1.1 eq.) to the mixture.

  • Stir the reaction at room temperature for 90 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (based on analogous reactions):

SubstrateCatalyst Loading (mol%)Reaction Time (min)Yield (%)
4-Methyl-1H-indazole49076

Note: The presence of the nitro group may affect the reaction rate and yield. Optimization may be required.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-methyl-7-nitro-1H-indazole

This is a general protocol for the Suzuki coupling of a 3-bromoindazole derivative.

Reaction Scheme:

Materials:

  • 3-Bromo-4-methyl-7-nitro-1H-indazole

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., dioxane/water, DMF, or toluene)

Procedure:

  • To a reaction vessel, add 3-bromo-4-methyl-7-nitro-1H-indazole (1.0 eq.), arylboronic acid (1.2-1.5 eq.), palladium catalyst (0.02-0.10 eq.), and base (2.0-3.0 eq.).

  • Add the solvent system to the vessel.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (General):

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100Good to Excellent
PdCl₂(dppf)Cs₂CO₃DMF110Good to Excellent
Protocol 4: Nitration at the 3-Position

This protocol is adapted from the synthesis of 3,7-dinitro-1H-indazole from 7-nitro-1H-indazole.[8]

Reaction Scheme:

Materials:

  • 4-methyl-7-nitro-1H-indazole

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

Procedure:

  • Carefully add concentrated sulfuric acid to a reaction vessel cooled in an ice bath.

  • Slowly add 4-methyl-7-nitro-1H-indazole to the cold sulfuric acid with stirring.

  • Once the indazole has dissolved, slowly add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the solid to obtain the crude 3,7-dinitro-4-methyl-1H-indazole.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) for purification.

Quantitative Data Summary (based on analogous reactions):

SubstrateNitrating AgentTemperature (°C)Yield (%)
7-Nitro-1H-indazoleHNO₃/H₂SO₄RTNot specified

Note: This reaction should be performed with extreme caution in a well-ventilated fume hood due to the use of strong acids and the exothermic nature of the reaction.

Visualizing Experimental Workflows

Functionalization_Workflow cluster_0 Direct C-H Functionalization cluster_1 Halogenation & Cross-Coupling cluster_2 Nitration Start 4-Methyl-7-Nitro-1H-Indazole Arylation Direct C-H Arylation (Protocol 1) Start->Arylation Halogenation Bromination (Protocol 2) Start->Halogenation Nitration Nitration (Protocol 4) Start->Nitration Aryl_Product 3-Aryl-4-methyl-7-nitro-1H-indazole Arylation->Aryl_Product Pd(OAc)2, PPh3, Aryl Iodide, H2O Bromo_Indazole 3-Bromo-4-methyl-7-nitro-1H-indazole Halogenation->Bromo_Indazole NBS, Gallocyanine Suzuki Suzuki Coupling (Protocol 3) Bromo_Indazole->Suzuki Coupled_Product 3-Aryl/Vinyl-4-methyl- 7-nitro-1H-indazole Suzuki->Coupled_Product Arylboronic acid, Pd catalyst, Base Nitro_Product 3,7-Dinitro-4-methyl-1H-indazole Nitration->Nitro_Product HNO3, H2SO4

Caption: Synthetic routes for the functionalization of 4-methyl-7-nitro-1H-indazole.

Applications in Drug Discovery

Derivatives of 7-nitroindazole are known inhibitors of nitric oxide synthase (NOS), an enzyme with three isoforms (nNOS, eNOS, and iNOS) that play crucial roles in neurotransmission, cardiovascular homeostasis, and the immune response. Dysregulation of NOS activity is implicated in various diseases, including neurodegenerative disorders, inflammation, and cancer. The functionalization of the 3-position of the 4-methyl-7-nitro-1H-indazole scaffold allows for the exploration of the structure-activity relationship (SAR) and the development of isoform-selective NOS inhibitors with improved therapeutic profiles.

For instance, the introduction of various aryl groups at the 3-position can modulate the potency and selectivity of NOS inhibition by interacting with specific residues in the active site of the enzyme. Furthermore, 3-substituted indazoles have been investigated for their potential as anti-cancer and anti-leishmanial agents.[9][10] The synthesized compounds can be screened in various biological assays to identify lead candidates for further drug development.

Signaling_Pathway Indazole 3-Substituted-4-methyl- 7-nitro-1H-indazole Derivative NOS Nitric Oxide Synthase (NOS) Indazole->NOS Inhibition NO Nitric Oxide (NO) NOS->NO Production L_Arginine L-Arginine L_Arginine->NOS Substrate Downstream Downstream Signaling (e.g., cGMP pathway) NO->Downstream Physiological_Effects Physiological/Pathological Effects (Neurotransmission, Inflammation, etc.) Downstream->Physiological_Effects

Caption: Inhibition of the Nitric Oxide Synthase (NOS) pathway by 3-substituted 7-nitroindazole derivatives.

References

Application Note and Detailed Protocol for the Buchwald-Hartwig Amination of 3-Iodo-4-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive experimental procedure for the palladium-catalyzed Buchwald-Hartwig amination of 3-iodo-4-methyl-7-nitro-1H-indazole. This reaction is a powerful method for the formation of a carbon-nitrogen (C-N) bond, a crucial linkage in many biologically active molecules and pharmaceutical compounds. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The Buchwald-Hartwig amination has emerged as a versatile and widely used transformation in modern organic synthesis, allowing for the coupling of a broad range of amines with aryl and heteroaryl halides or pseudohalides.[1] The reaction is catalyzed by a palladium complex, typically featuring a bulky, electron-rich phosphine ligand.[2][3] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and depends on the specific substrates being coupled.[4] For electron-deficient substrates such as nitro-substituted indazoles, careful optimization of these parameters is essential to ensure efficient reaction and minimize potential side reactions. This protocol provides a robust starting point for the successful amination of this compound with a generic primary or secondary amine.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific amines. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials:

  • This compound (Substrate)

  • Amine (e.g., primary or secondary aliphatic or aromatic amine)

  • Palladium precatalyst (e.g., RuPhos Pd G3)

  • Ligand (e.g., RuPhos)

  • Base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes, dichloromethane)

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (argon or nitrogen) with manifold

  • Heating mantle or oil bath with temperature controller

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 1-5 mol%), and the ligand (e.g., RuPhos, 1.5-7.5 mol% - note: precatalysts already contain the ligand).

  • Addition of Base and Solvent: Add the base (e.g., LiHMDS, 2.0-3.0 equiv, or Cs₂CO₃, 2.0-3.0 equiv) to the reaction vessel. Subsequently, add the anhydrous solvent (e.g., toluene or 1,4-dioxane) to achieve a substrate concentration of 0.1-0.5 M.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to the desired temperature (typically between 80-110 °C). The reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 4-methyl-7-nitro-1H-indazol-3-amine.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative parameters for the Buchwald-Hartwig amination of this compound. These parameters serve as a starting point and may be optimized for specific amine coupling partners.

ParameterRecommended Range/ValueNotes
Reagents & Stoichiometry
This compound1.0 equivThe limiting reagent.
Amine1.2 - 1.5 equivA slight excess of the amine is typically used to drive the reaction to completion.
Palladium Precatalyst1 - 5 mol%Buchwald precatalysts such as RuPhos Pd G3 are air- and moisture-stable and allow for the efficient generation of the active Pd(0) species.[5]
Ligand1.5 - 7.5 mol%Bulky, electron-rich biaryl phosphine ligands like RuPhos are effective for coupling with a wide range of amines.[6] If a precatalyst is used, additional ligand may not be necessary.
Base2.0 - 3.0 equivFor substrates with sensitive functional groups like nitro groups, a weaker base such as Cs₂CO₃ or a non-nucleophilic strong base like LiHMDS is recommended to avoid side reactions.[7][8]
Reaction Conditions
SolventToluene, 1,4-DioxaneAnhydrous, deoxygenated solvents are crucial for catalytic activity.
Concentration0.1 - 0.5 M
Temperature80 - 110 °CHigher temperatures are often required for less reactive substrates.[4]
Reaction Time2 - 24 hoursMonitor by TLC or LC-MS to determine completion.
AtmosphereInert (Argon or Nitrogen)The palladium catalyst is sensitive to oxygen.

Visualizations

Experimental Workflow

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination A Reaction Setup (Under Inert Atmosphere) B Add: - this compound - Amine - Pd Precatalyst - Ligand (if needed) A->B C Add Base and Solvent B->C D Heat Reaction Mixture (80-110 °C) C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Workup - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine - Dry and Concentrate E->F Upon Completion G Purification (Silica Gel Chromatography) F->G H Characterization of N-substituted 4-methyl-7-nitro-1H-indazol-3-amine G->H Catalytic_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OA_complex [Ar-Pd(II)(L)-X] Pd0->OA_complex OA_label Pd0->OA_label + Ar-X Amine_complex [Ar-Pd(II)(L)(Amine)]+X- OA_complex->Amine_complex LE_label OA_complex->LE_label + Amine Amido_complex [Ar-Pd(II)(L)(Amido)] Amine_complex->Amido_complex Deprot_label Amine_complex->Deprot_label Amido_complex->Pd0 RE_label Amido_complex->RE_label - Product (Ar-Amine) OA_label->OA_complex LE_label->Amine_complex Deprot_label->Amido_complex RE_label->Pd0

References

Application Notes and Protocols: 3-Iodo-4-methyl-7-nitro-1H-indazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the application of 3-Iodo-4-methyl-7-nitro-1H-indazole in fragment-based drug discovery (FBDD) is limited in publicly available literature. The following application notes and protocols are based on the well-established principles of FBDD and data from closely related indazole-based fragments. This document serves as a comprehensive guide for the prospective use of this compound in a drug discovery campaign.

Introduction

This compound is a promising candidate for fragment-based drug discovery (FBDD). Its indazole scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of protein targets, particularly protein kinases and bromodomains.[1][2] The substituents on the indazole ring provide key features for FBDD:

  • Iodo Group: The iodine atom at the 3-position serves as a versatile synthetic handle for fragment evolution. It can readily participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to "grow" the fragment into a more potent lead compound.

  • Nitro Group: The electron-withdrawing nitro group can form key hydrogen bonds with protein active sites and influences the electronic properties of the indazole ring system.

  • Methyl Group: The methyl group can provide beneficial hydrophobic interactions within a protein's binding pocket and can be used to explore structure-activity relationships (SAR).

This document outlines the potential applications of this compound in FBDD, with a focus on targeting protein kinases and bromodomains, which are critical targets in oncology and inflammation.

Potential Therapeutic Targets

The indazole scaffold is a common feature in many approved and investigational drugs, particularly those targeting protein kinases and bromodomains.[3][4][5]

Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. The indazole core can act as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region.[6] this compound could be a valuable fragment for developing inhibitors against various kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Such as AXL, which is implicated in cancer progression and drug resistance.[7][8]

  • Serine/Threonine Kinases: Including Aurora kinases, which are key regulators of cell division.[9]

Bromodomains

Bromodomains are "reader" domains that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in epigenetic regulation of gene expression. The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, are important targets in cancer.[5][10] The indazole scaffold can mimic the acetylated lysine binding motif.

Quantitative Data for Representative Indazole-Based Fragments

The following table summarizes binding affinity and inhibitory concentration data for various indazole-based fragments against representative kinase and bromodomain targets. This data is provided for illustrative purposes to indicate the potential range of potencies for fragments like this compound.

Fragment/DerivativeTargetAssay TypeAffinity (Kd) / Potency (IC50)Reference
Indazole Fragment 11AXL KinaseBiochemical AssayIC50: >100 µM[8][11]
Indazole-based Inhibitor 54AXL KinaseBiochemical AssayIC50: 25 nM[8][11]
5-AminoindazoleROCK1 KinaseBiochemical AssayIC50: 181 µM[12]
5-AminoindazoleROCK2 KinaseBiochemical AssayIC50: 120 µM[12]
Benzimidazole-triazole Fragment 4BAZ2A BromodomainAlphaScreenIC50: 28 µM[13]
Joined Fragment 21BAZ2A BromodomainAlphaScreenIC50: 10 µM[9][13]
Indazole-based InhibitorBRD4(1)Biochemical AssayKd: 1.5 µM[14]
Indazole-based InhibitorCREBBPBiochemical AssayKd: 2.1 µM[14]

Experimental Protocols

A typical FBDD campaign involves a series of steps from initial screening to hit validation and lead optimization.

Fragment Library Preparation
  • Solubility Assessment: Determine the maximum solubility of this compound in the screening buffer, typically containing a small percentage of DMSO.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.

  • Quality Control: Verify the identity and purity of the fragment using LC-MS and 1H NMR.

Primary Fragment Screening

The goal of the primary screen is to identify fragments that bind to the target protein. Several biophysical techniques are suitable for detecting the weak interactions typical of fragments.

SPR is a label-free technique that measures changes in mass on a sensor chip surface, allowing for the detection of binding events in real-time.[15][16]

  • Protein Immobilization: Covalently immobilize the purified target protein (e.g., AXL kinase domain or BRD4 bromodomain) onto a sensor chip (e.g., CM5 chip via amine coupling).

  • System Priming: Equilibrate the SPR system with a running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO).

  • Fragment Injection: Inject a solution of this compound (typically at 100-500 µM) over the sensor chip surface.

  • Data Acquisition: Monitor the change in response units (RU) over time to generate a sensorgram.

  • Data Analysis: A significant increase in RU upon fragment injection compared to a reference channel indicates a binding event.

NMR spectroscopy is a powerful method for detecting weak binding and can provide structural information about the binding site.[11][17]

  • Protein Preparation: Prepare a solution of 15N-labeled target protein (25-100 µM) in a suitable NMR buffer (e.g., phosphate buffer in 90% H2O/10% D2O).

  • Reference Spectrum: Acquire a 1H-15N HSQC spectrum of the protein alone. Each peak in the spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

  • Fragment Addition: Add a stock solution of this compound to the protein sample to a final concentration of 100-500 µM.

  • Test Spectrum: Acquire a second 1H-15N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Compare the reference and test spectra. Chemical shift perturbations (CSPs) or significant line broadening of specific peaks indicate that the fragment is binding to the protein at or near the corresponding residues.

Hit Validation and Characterization

Fragments identified in the primary screen ("hits") must be validated to confirm their binding and to rule out artifacts.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).

  • Sample Preparation: Prepare a solution of the target protein (10-50 µM) in the ITC cell and a solution of this compound (100-500 µM) in the injection syringe, both in the same buffer.

  • Titration: Perform a series of injections of the fragment solution into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the dissociation constant (Kd).

Structural Biology for Fragment Evolution

Determining the crystal structure of the protein-fragment complex is crucial for structure-based drug design.

  • Protein Crystallization: Obtain high-quality crystals of the target protein.

  • Fragment Soaking: Soak the protein crystals in a solution containing a high concentration of this compound (1-10 mM).

  • Data Collection: Collect X-ray diffraction data from the soaked crystals at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure of the protein-fragment complex.

  • Analysis: The resulting electron density map will reveal the binding mode of the fragment, providing a structural basis for subsequent fragment growing, linking, or merging strategies.[18]

Visualizations

Signaling Pathway Diagram

AXL_Signaling_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K ERK ERK AXL->ERK STAT STAT AXL->STAT NFkB NF-κB AXL->NFkB DrugResistance Drug Resistance AXL->DrugResistance AKT AKT PI3K->AKT Migration Cell Migration & Invasion PI3K->Migration mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation ERK->Migration STAT->Proliferation NFkB->Proliferation Fragment 3-Iodo-4-methyl- 7-nitro-1H-indazole Fragment->AXL Inhibits

Caption: AXL Receptor Tyrosine Kinase Signaling Pathway and Potential Inhibition by this compound.

Experimental Workflow Diagram

FBDD_Workflow start Start: Target Selection (e.g., Kinase, Bromodomain) lib_prep Fragment Library Preparation (Solubility & QC) start->lib_prep screening Primary Screening (SPR, NMR) lib_prep->screening hit_id Hit Identification screening->hit_id validation Hit Validation (ITC, Orthogonal Assays) hit_id->validation Hits no_hits No Hits hit_id->no_hits No Hits structural Structural Biology (X-ray Crystallography) validation->structural sbd Structure-Based Design (Fragment Evolution) structural->sbd lead_opt Lead Optimization (SAR, ADME) sbd->lead_opt end Preclinical Candidate lead_opt->end

Caption: General workflow for a fragment-based drug discovery (FBDD) campaign.

Conclusion

This compound represents a valuable starting point for FBDD campaigns targeting therapeutically relevant protein families like kinases and bromodomains. The protocols and data presented in these application notes provide a framework for researchers to initiate screening and hit-to-lead development efforts. The strategic placement of functional groups on the indazole scaffold offers multiple avenues for rapid and efficient lead optimization, ultimately accelerating the drug discovery process.

References

Troubleshooting & Optimization

Technical Support Center: 3-Iodo-4-methyl-7-nitro-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Iodo-4-methyl-7-nitro-1H-indazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the two key stages of the synthesis: the preparation of the precursor, 4-methyl-7-nitro-1H-indazole, and its subsequent iodination.

Stage 1: Synthesis of 4-methyl-7-nitro-1H-indazole

This stage typically involves the diazotization of 2,5-dimethyl-3-nitroaniline followed by an intramolecular cyclization.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of 4-methyl-7-nitro-1H-indazole 1. Incomplete diazotization of the starting aniline. 2. Decomposition of the diazonium salt intermediate. 3. Incorrect reaction temperature. 4. Inefficient cyclization.1. Ensure the use of fresh sodium nitrite and a strong acid (e.g., glacial acetic acid or hydrochloric acid). Check the stoichiometry of reagents. 2. Maintain a low temperature (typically 0-5 °C) during the diazotization step to prevent premature decomposition of the diazonium salt.[1] 3. Strictly control the temperature as indicated in the protocol. Use an ice-salt bath for better temperature management. 4. After the diazotization, allow the reaction to warm up gradually to room temperature or the specified cyclization temperature to ensure the ring-closing reaction proceeds to completion.
Formation of multiple products (isomers) 1. Lack of regioselectivity during the cyclization. 2. Presence of impurities in the starting material.1. The cyclization of the diazonium salt of 2,5-dimethyl-3-nitroaniline is expected to be regioselective due to the directing effects of the substituents. However, minor isomers can form. Purification by column chromatography is recommended. 2. Ensure the purity of the 2,5-dimethyl-3-nitroaniline starting material using techniques like NMR or GC-MS before starting the reaction.
Reaction is too vigorous or uncontrollable Exothermic nature of the diazotization reaction.Add the sodium nitrite solution slowly and portion-wise to the acidic solution of the aniline while vigorously stirring and maintaining a low temperature.
Stage 2: Iodination of 4-methyl-7-nitro-1H-indazole

This step involves the electrophilic substitution of a hydrogen atom with iodine at the C3 position of the indazole ring.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low yield of this compound 1. Incomplete iodination. 2. Decomposition of the product. 3. Suboptimal reaction conditions (base, solvent, temperature).1. Increase the reaction time or slightly increase the equivalents of iodine and base. Monitor the reaction progress by TLC. 2. Avoid excessive heating, as indazole derivatives can be sensitive to high temperatures. 3. The combination of iodine with a base like potassium hydroxide (KOH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF is generally effective.[2][3] Ensure the base is strong enough to deprotonate the indazole N-H.
Formation of di-iodinated or other side products 1. Excess of the iodinating agent. 2. Reaction conditions are too harsh.1. Use a controlled stoichiometry of iodine (typically 1.1-1.5 equivalents). 2. Perform the reaction at room temperature or slightly elevated temperatures, avoiding excessive heat.
Product is difficult to purify 1. Presence of unreacted starting material. 2. Formation of colored impurities.1. Monitor the reaction to completion using TLC. If starting material remains, consider extending the reaction time or adding a small amount of additional reagents. 2. Treat the crude product with a solution of sodium thiosulfate to remove any residual iodine, which can cause coloration. Purify the product using column chromatography on silica gel.
De-iodination of the product The C-I bond can be labile under certain conditions.Avoid strongly acidic or basic work-up conditions if possible. Use milder purification techniques.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of 4-methyl-7-nitro-1H-indazole?

A1: The diazotization of 2,5-dimethyl-3-nitroaniline is the most critical step. It is a highly exothermic reaction and requires strict temperature control (0-5 °C) to prevent the decomposition of the unstable diazonium salt intermediate, which would significantly lower the yield.[1]

Q2: How can I improve the regioselectivity of the iodination at the C3 position?

A2: The C3 position of the 1H-indazole ring is electron-rich and generally the most susceptible to electrophilic substitution. Using a base like KOH or K2CO3 deprotonates the N1-H, further activating the C3 position for iodination.[2][3] This inherent reactivity usually provides good regioselectivity. To minimize side reactions, it is crucial to control the stoichiometry of the reagents and the reaction temperature.

Q3: What are the expected yields for each step?

A3: While specific yields for this compound are not widely reported, analogous syntheses can provide an estimate. The diazotization and cyclization to form nitroindazoles can proceed in high yield, sometimes up to 99% for similar substrates.[1] The iodination of indazoles is also generally efficient, with yields often ranging from good to excellent, depending on the specific substrate and conditions.

Q4: Can I use other iodinating agents besides molecular iodine?

A4: Yes, other iodinating agents like N-iodosuccinimide (NIS) can be used. However, for the C3-iodination of an unprotected indazole, the use of molecular iodine in the presence of a base is a very common and effective method.

Q5: How do I monitor the progress of the reactions?

A5: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both the indazole synthesis and the subsequent iodination. By comparing the spots of the starting material, product, and reaction mixture, you can determine when the reaction is complete.

Experimental Protocols

Synthesis of 4-methyl-7-nitro-1H-indazole (Hypothetical Protocol based on Analogy)

This protocol is based on the synthesis of 4-nitro-1H-indazole from 2-methyl-3-nitroaniline and should be adapted and optimized for 2,5-dimethyl-3-nitroaniline.

  • Dissolve 2,5-dimethyl-3-nitroaniline in glacial acetic acid and cool the solution to 0 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the stirred aniline solution, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for a short period, then allow the reaction mixture to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 4-methyl-7-nitro-1H-indazole.

Synthesis of this compound

This protocol is a general procedure for the C3-iodination of indazoles.

  • Dissolve 4-methyl-7-nitro-1H-indazole in anhydrous DMF.

  • Add potassium carbonate (or potassium hydroxide) to the solution and stir for a short period at room temperature.

  • Add a solution of iodine in DMF dropwise to the mixture.

  • Stir the reaction at room temperature for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 4-methyl-7-nitro-1H-indazole cluster_stage2 Stage 2: Iodination Start Start Diazotization Diazotization of 2,5-dimethyl-3-nitroaniline Start->Diazotization NaNO2, Acid 0-5 °C Cyclization Intramolecular Cyclization Diazotization->Cyclization Warm to RT Precursor 4-methyl-7-nitro-1H-indazole Cyclization->Precursor Iodination C3-Iodination Precursor->Iodination I2, Base DMF, RT Purification Purification Iodination->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Low_Yield Low Yield Diazotization Issue Cyclization Issue Iodination Issue Diazotization_Causes Diazotization Causes - Reagent Quality - Temperature Control - Stoichiometry Low_Yield:d->Diazotization_Causes Stage 1 Cyclization_Causes Cyclization Causes - Temperature - Reaction Time Low_Yield:c->Cyclization_Causes Stage 1 Iodination_Causes Iodination Causes - Reagent Stoichiometry - Base Strength - Reaction Time Low_Yield:i->Iodination_Causes Stage 2

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of 3-Iodo-4-methyl-7-nitro-1H-indazole by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-Iodo-4-methyl-7-nitro-1H-indazole via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the recrystallization of this compound?

A1: The selection of an appropriate solvent system is the most crucial step. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature.[1][2] The polarity of this compound, influenced by the nitro and iodo groups, suggests that a systematic solvent screening is necessary.

Q2: What are some recommended starting solvents for the recrystallization of this compound?

A2: Based on the purification of similar indazole derivatives, a range of solvents with varying polarities should be tested.[3] Good starting points include alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and nitriles (acetonitrile).[3][4] It is also common to use a mixed solvent system, such as a combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble).[3][4]

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at the elevated temperatures of recrystallization.[5] This is often due to the boiling point of the solvent being higher than the melting point of the solute. To remedy this, you can try the following:

  • Lower the temperature at which the solution is cooled.

  • Use a larger volume of solvent.

  • Switch to a lower-boiling point solvent or a different solvent system altogether.

  • Introduce a seed crystal to encourage crystallization.[1]

Q4: Very few or no crystals are forming upon cooling. What is the likely cause and solution?

A4: This issue typically arises from using too much solvent, resulting in a solution that is not supersaturated upon cooling.[1][6] To fix this, you can:

  • Boil off some of the solvent to increase the concentration of the compound.

  • Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]

  • Cool the solution to a lower temperature, for instance, by using an ice bath.

Q5: The recovered crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[5] The charcoal adsorbs the colored impurities. However, use charcoal sparingly as it can also adsorb some of your desired product, leading to a lower yield.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Recovery/Yield - Using too much solvent.- Premature crystallization during hot filtration.- Filtering the crystals before crystallization is complete.- The compound is significantly soluble in the cold solvent.- Concentrate the solution by boiling off some solvent.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask).- Allow sufficient time for crystallization, potentially at a lower temperature.- Use a minimal amount of ice-cold solvent to wash the crystals.[1]
Impure Product (low melting point, broad melting range) - The cooling process was too rapid, trapping impurities in the crystal lattice.- An inappropriate solvent was used, which did not effectively exclude impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Re-dissolve the crystals in a fresh portion of hot solvent and recrystallize.- Perform a new solvent screening to find a more selective solvent system.
Crystallization does not start - The solution is not supersaturated.- The flask surface is too smooth for nucleation to begin.- Evaporate some of the solvent.- Scratch the inside of the flask with a glass rod below the solvent level.- Add a seed crystal of the pure compound.[1]
Oiling Out - The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities depressing the melting point.- Use a larger volume of solvent.- Switch to a lower-boiling point solvent.- Try a mixed solvent system where the compound has lower solubility at the boiling point.

Experimental Protocol: Recrystallization of this compound

1. Solvent Selection:

  • Place a small amount (10-20 mg) of the crude this compound into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. Solvents to test include methanol, ethanol, acetone, ethyl acetate, acetonitrile, and toluene.

  • Observe the solubility. A suitable solvent will not dissolve the compound at room temperature.

  • Heat the test tubes with the insoluble samples. An ideal solvent will dissolve the compound completely at its boiling point.

  • Allow the hot solutions to cool to room temperature. The best solvent will result in the formation of a large number of crystals.

  • If a single solvent is not ideal, try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., acetone) at room temperature and then add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes cloudy. Heat the mixture until it is clear and then allow it to cool.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Heat the mixture to the boiling point of the solvent while stirring to dissolve the compound. Add more hot solvent dropwise until the compound is completely dissolved.

  • If colored impurities are present, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used). It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Allow the filtered solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven or desiccator.

3. Purity Assessment:

  • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

  • Further purity analysis can be performed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visual Guides

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve crude compound in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does it 'oil out'? crystals_form->oiling_out No collect Collect and dry crystals crystals_form->collect Yes too_much_solvent Too much solvent? oiling_out->too_much_solvent No reheat_add_solvent Reheat, add more 'good' solvent oiling_out->reheat_add_solvent Yes end End collect->end induce_crystallization Induce crystallization (scratch/seed) too_much_solvent->induce_crystallization No change_solvent Change solvent/ solvent system too_much_solvent->change_solvent Yes induce_crystallization->collect reheat_add_solvent->cool change_solvent->dissolve

Caption: Troubleshooting workflow for recrystallization.

Solvent_Selection_Logic start Start Solvent Screening test_solubility_cold Test solubility in cold solvent start->test_solubility_cold is_soluble_cold Soluble? test_solubility_cold->is_soluble_cold test_solubility_hot Test solubility in hot solvent is_soluble_cold->test_solubility_hot No bad_solvent Unsuitable solvent is_soluble_cold->bad_solvent Yes is_soluble_hot Soluble? test_solubility_hot->is_soluble_hot cool_solution Cool solution is_soluble_hot->cool_solution Yes is_soluble_hot->bad_solvent No crystals_form Crystals form? cool_solution->crystals_form good_solvent Good single solvent crystals_form->good_solvent Yes consider_mixed Consider for mixed solvent system crystals_form->consider_mixed No

Caption: Logical flow for selecting a suitable recrystallization solvent.

References

Technical Support Center: 3-Iodo-4-methyl-7-nitro-1H-indazole Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Iodo-4-methyl-7-nitro-1H-indazole. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Troubleshooting Guide: Common Byproducts and Solutions

This section details potential byproducts in common reactions involving this compound, their probable causes, and recommended solutions to minimize their formation.

Reaction TypeCommon Byproduct(s)Potential Cause(s)Recommended Solutions
N-Alkylation N-1 alkylated isomerWhile the 7-nitro group strongly directs alkylation to the N-2 position, suboptimal reaction conditions can lead to the formation of the N-1 isomer.[1][2]Use a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) to maximize N-2 selectivity.[1][2]
DialkylationUse of an excessive amount of the alkylating agent.Use a stoichiometric amount (1.0-1.1 equivalents) of the alkylating agent.
Suzuki Coupling De-iodinated starting material (4-methyl-7-nitro-1H-indazole)Premature quenching of the reaction; presence of protic sources that can protonate the organopalladium intermediate.Ensure anhydrous reaction conditions and use a well-degassed solvent.
Homocoupling of the boronic acid/esterInefficient transmetalation to the palladium catalyst.Optimize the base and solvent system. Consider using a different palladium ligand.
N-Deprotection (if N-protected starting material is used)The electron-withdrawing nitro group can make N-protecting groups, such as Boc, labile under basic conditions.[3]If possible, perform the reaction on the unprotected indazole. If protection is necessary, consider a more robust protecting group or milder basic conditions.
Buchwald-Hartwig Amination De-iodinated starting material (hydrodehalogenation)β-hydride elimination from the palladium-amide intermediate.[4]Use a bulky phosphine ligand to sterically disfavor β-hydride elimination.[4]
Catalyst deactivationThe unprotected N-H of the indazole can coordinate to the palladium catalyst.Consider N-protection of the indazole prior to the coupling reaction.
Sonogashira Coupling Homocoupling of the terminal alkyne (Glaser coupling)Presence of oxygen, which promotes the copper-mediated homocoupling.Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
De-iodinated starting materialReductive dehalogenation as a side reaction.Use a well-defined palladium catalyst and optimize the reaction temperature.
No reaction (if N-unprotected)The acidic proton of the N-H group can interfere with the catalytic cycle.[5]N-protection of the indazole is often required for successful Sonogashira coupling.[5]
Nitro Group Reduction Azoxy and Azo compoundsIncomplete reduction; condensation of nitroso and hydroxylamine intermediates.Use a strong reducing agent such as SnCl₂ in HCl or catalytic hydrogenation (e.g., H₂/Pd-C) under optimized conditions to ensure complete reduction to the amine.
De-iodinationHarsh reducing conditions (e.g., high pressure/temperature hydrogenation).Use milder reducing agents like iron powder in acetic acid or ammonium chloride. Monitor the reaction closely to avoid over-reduction.

Frequently Asked Questions (FAQs)

Q1: I am seeing a mixture of N-1 and N-2 isomers in my alkylation reaction. How can I improve the regioselectivity for the N-2 position?

A1: The 7-nitro group on the indazole ring electronically favors the formation of the N-2 alkylated product.[1][2] To maximize this inherent selectivity, the choice of base and solvent is critical. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF is highly recommended. This combination has been shown to provide excellent N-2 regioselectivity (≥96%) for 7-nitroindazoles.[1][2]

Q2: During a Suzuki coupling reaction with my N-Boc protected this compound, I am observing significant amounts of the deprotected starting material. What is causing this?

A2: The electron-withdrawing nature of the nitro group at the 7-position can increase the acidity of the N-H proton and make certain N-protecting groups, particularly the tert-butoxycarbonyl (Boc) group, more susceptible to cleavage under the basic conditions of the Suzuki coupling.[3] The base used in the coupling reaction can facilitate the removal of the Boc group. To circumvent this, it is often advantageous to perform the Suzuki coupling on the unprotected this compound. If N-protection is essential for your synthetic route, consider a more robust protecting group that is stable to the reaction conditions.

Q3: My Buchwald-Hartwig amination is giving a low yield of the desired 3-amino product and I am recovering a significant amount of de-iodinated starting material. How can I troubleshoot this?

A3: The formation of the de-iodinated byproduct (hydrodehalogenation) is a known side reaction in Buchwald-Hartwig aminations and often arises from β-hydride elimination from the palladium-amide intermediate.[4] This pathway can be more competitive if the desired reductive elimination to form the C-N bond is slow. To favor the desired product, consider using sterically hindered phosphine ligands, which can accelerate reductive elimination and sterically hinder the conformation required for β-hydride elimination.[4] Additionally, ensure that your reaction conditions are strictly anhydrous, as water can also contribute to catalyst decomposition and side reactions.

Q4: I am planning a Sonogashira coupling with this compound. Is N-protection necessary?

A4: Yes, for Sonogashira coupling reactions with 3-iodoindazoles, N-protection is generally recommended.[5] The acidic proton on the indazole nitrogen can interfere with the catalytic cycle, leading to low or no yield of the desired coupled product. Protecting the indazole nitrogen, for example with a tetrahydropyranyl (THP) or a similar group, will prevent this interference and typically leads to a much cleaner and higher-yielding reaction.

Q5: What are the expected byproducts when reducing the nitro group of this compound to an amine?

A5: The reduction of aromatic nitro groups proceeds through nitroso and hydroxylamine intermediates. If the reduction is incomplete, these intermediates can condense to form azoxy and subsequently azo compounds as byproducts. To avoid this, ensure that you use a sufficient amount of reducing agent and allow the reaction to go to completion. Another potential byproduct is the de-iodinated compound, where the iodine at the 3-position is replaced by a hydrogen. This is more likely to occur under harsh reduction conditions, such as high-pressure catalytic hydrogenation. Milder conditions, for instance, using iron powder in acetic acid, can help to minimize de-iodination.

Visualizing Reaction Pathways

The following diagrams illustrate key concepts discussed in this technical support guide.

Byproduct_Formation_Logic cluster_alkylation N-Alkylation cluster_coupling Palladium-Catalyzed Cross-Coupling Start_Alk This compound Conditions_Alk Reaction Conditions Start_Alk->Conditions_Alk N2_Product Desired N-2 Alkylated Product Conditions_Alk->N2_Product Optimal (e.g., NaH/THF) N1_Byproduct N-1 Alkylated Byproduct Conditions_Alk->N1_Byproduct Suboptimal Start_Coup This compound Reaction_Type Coupling Type Start_Coup->Reaction_Type Desired_Product Coupled Product Reaction_Type->Desired_Product Successful Deiodinated_Byproduct De-iodinated Byproduct Reaction_Type->Deiodinated_Byproduct Side Reaction Homocoupling Homocoupling Byproduct Reaction_Type->Homocoupling Side Reaction

Caption: Logical flow for byproduct formation in N-alkylation and cross-coupling reactions.

Nitro_Reduction_Pathway Start 7-Nitro-indazole derivative Nitroso Nitroso intermediate Start->Nitroso Reduction Hydroxylamine Hydroxylamine intermediate Nitroso->Hydroxylamine Reduction Azoxy Azoxy Byproduct Nitroso->Azoxy Condensation Amine Desired Amine Product Hydroxylamine->Amine Reduction Hydroxylamine->Azoxy Azo Azo Byproduct Azoxy->Azo Reduction

Caption: Reaction pathway for nitro group reduction and potential byproduct formation.

References

Technical Support Center: 3-Iodo-4-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-Iodo-4-methyl-7-nitro-1H-indazole in solution. The following question-and-answer-based guides address potential issues and provide standardized protocols for assessing the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Based on data for analogous compounds, solid this compound should be stored in a cool, dark place under an inert atmosphere. Recommended conditions are 2-8°C. Proper storage is crucial to prevent degradation over time.

Q2: How should I prepare and store solutions of this compound?

A2: It is recommended to prepare solutions fresh for each experiment. If storage is necessary, solutions should be kept at low temperatures (e.g., -20°C or -80°C), protected from light, and purged with an inert gas like nitrogen or argon to minimize oxidative degradation. The choice of solvent is critical; solubility and stability should be determined empirically for your specific application.

Q3: Is this compound sensitive to light?

A3: Yes, iodo-aromatic compounds are known to be susceptible to photolysis, where the carbon-iodine bond can cleave upon exposure to light, particularly UV light.[1][2][3] Therefore, all experiments involving this compound in solution should be conducted with protection from light by using amber vials or covering glassware with aluminum foil.

Q4: What is the likely stability of this compound in acidic or basic solutions?

A4: The stability is expected to be pH-dependent. The presence of a nitro group, which is strongly electron-withdrawing, can make the indazole ring system susceptible to hydrolysis, particularly under basic conditions.[4][5] Acidic conditions might also lead to degradation, although potentially at a slower rate. Empirical testing across a range of pH values is necessary to determine the optimal conditions for your experiment.

Q5: What are the potential degradation pathways for this molecule?

A5: Several degradation pathways are plausible based on the structure of the molecule:

  • Photodegradation: Cleavage of the C-I bond to form a radical species, leading to de-iodination or reaction with the solvent.[1]

  • Hydrolysis: The nitro group can activate the aromatic ring, making it susceptible to nucleophilic attack, potentially leading to displacement of the iodo or nitro group, or ring-opening, especially under basic conditions.[6]

  • Oxidation: The indazole ring can be susceptible to oxidation, which may lead to the formation of N-oxides or ring-opened products.[7][8]

  • Reduction: The nitro group can be reduced to an amino group under reducing conditions.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitates from solution. Poor solubility in the chosen solvent; change in temperature affecting solubility.Determine the solubility in a panel of solvents (e.g., DMSO, DMF, Ethanol, Acetonitrile, aqueous buffers) to find the most suitable one. Consider gentle warming or sonication to aid dissolution. Prepare more dilute solutions if possible.
Rapid loss of parent compound observed in initial experiments. High instability under the experimental conditions (e.g., pH, light, oxygen).Immediately protect the experiment from light. De-gas all solvents and maintain an inert atmosphere. Re-evaluate the pH of the solution; consider using a buffered system. Analyze samples at earlier time points to capture the degradation profile.
Multiple new peaks appear in the chromatogram (e.g., HPLC). Compound degradation.This is an expected outcome of a stability study. The goal is to identify and characterize these peaks. Use a stability-indicating method to ensure separation of these new peaks from the parent compound.[11]
Difficulty in identifying degradation products. Lack of appropriate analytical techniques; low abundance of degradants.Use mass spectrometry (LC-MS) to obtain molecular weights of the degradation products, which provides crucial clues to their structure.[12] If necessary, forced degradation studies can be performed to generate larger quantities of the degradants for isolation and structural elucidation by techniques like NMR.[12]

Summary of Expected Stability Behavior

Condition Expected Stability Primary Functional Groups Involved Potential Degradation Products
Acidic (Hydrolysis) Potentially unstable over time.Indazole ring, Nitro groupRing-opened products, hydrolyzed species.
Basic (Hydrolysis) Likely unstable.Nitro group, Iodo group, Indazole ringProducts of nucleophilic substitution (e.g., hydroxylated derivatives), ring-opened products.[5][6]
Oxidative (e.g., H₂O₂) Likely unstable.Indazole ringN-oxides, ring-opened products.[7]
Thermal Stability is temperature-dependent. Elevated temperatures will likely accelerate degradation.[13]Entire moleculeGeneral decomposition products.
Photolytic (UV/Vis light) Likely unstable.[1][3]Iodo groupDe-iodinated parent compound, radical-mediated reaction products with solvent.

Experimental Protocols

Protocol: Forced Degradation Study for this compound in Solution

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of the compound. The goal is to achieve 5-20% degradation to reveal primary degradation products.[14][15]

1. Materials and Reagents:

  • This compound

  • Solvent of choice (e.g., Acetonitrile, Methanol, DMSO, buffered aqueous solution)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC or UPLC system with UV/PDA and/or MS detector

  • Calibrated pH meter

  • Photostability chamber

  • Temperature-controlled oven

2. Stock Solution Preparation:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent. Protect from light.

3. Stress Conditions (Perform each in triplicate, including a control sample protected from stress):

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.

    • Incubate at 60°C.

    • Withdraw aliquots at time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.

    • Incubate at room temperature (25°C), as base hydrolysis can be rapid.

    • Withdraw aliquots at shorter time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with a 3% H₂O₂ solution to a final concentration of ~100 µg/mL.

    • Incubate at room temperature (25°C), protected from light.

    • Withdraw aliquots at time points (e.g., 0, 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Dilute the stock solution with the chosen solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~100 µg/mL.

    • Incubate in an oven at a high temperature (e.g., 80°C), protected from light.

    • Withdraw aliquots at time points (e.g., 0, 8, 24, 48 hours).

  • Photostability:

    • Dilute the stock solution with the chosen solvent to a final concentration of ~100 µg/mL.

    • Expose the solution to light in a photostability chamber according to ICH Q1B guidelines (minimum 1.2 million lux hours and 200 watt hours/m²).[15]

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze both samples at the end of the exposure period.

4. Sample Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.[11]

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.

  • Column: A C18 reversed-phase column is typically suitable.

  • Detection: Use a PDA detector to assess peak purity and an MS detector to identify the mass of the parent compound and any degradation products.

  • Quantification: Calculate the percentage of the remaining parent compound and the relative percentage of each degradation product.

Visualizations

The following diagrams illustrate the workflow for stability testing and potential degradation pathways.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN/DMSO) Prep_Samples Dilute Stock into Test Conditions (~100 µg/mL) Prep_Stock->Prep_Samples Acid Acidic (0.1 M HCl, 60°C) Prep_Samples->Acid Expose to Stress Base Basic (0.1 M NaOH, 25°C) Prep_Samples->Base Expose to Stress Oxidation Oxidative (3% H2O2, 25°C) Prep_Samples->Oxidation Expose to Stress Thermal Thermal (Solvent, 80°C) Prep_Samples->Thermal Expose to Stress Photo Photolytic (ICH Q1B) Prep_Samples->Photo Expose to Stress Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC_MS Analyze by HPLC-UV/MS Neutralize->HPLC_MS Data Quantify Degradation & Identify Products HPLC_MS->Data

Caption: Workflow for a forced degradation study.

G cluster_pathways Potential Degradation Pathways Parent This compound Deiodinated De-iodinated Product (4-methyl-7-nitro-1H-indazole) Parent->Deiodinated Photolysis (hν) Reduced Reduced Nitro Product (3-Iodo-4-methyl-1H-indazol-7-amine) Parent->Reduced Reduction Hydroxylated Hydroxylated Product (e.g., replacement of I or NO2) Parent->Hydroxylated Hydrolysis (OH-) RingOpened Ring-Opened Products Parent->RingOpened Oxidation / Strong Hydrolysis

Caption: Potential degradation pathways.

References

Technical Support Center: Optimizing Palladium Catalysis for 3-Iodo-4-methyl-7-nitro-1H-indazole Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 3-Iodo-4-methyl-7-nitro-1H-indazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the optimization of palladium-catalyzed coupling reactions for this compound.

Issue 1: Low or No Product Yield

Question: I am not observing any significant formation of my desired coupled product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in palladium-catalyzed cross-coupling reactions is a common issue that can stem from several factors. Systematically evaluating each component of the reaction is crucial for identifying the root cause.

Possible Causes and Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction.[1]

    • Inactive Catalyst Source: Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands are from a reliable source and have been stored correctly to prevent degradation.

    • Improper Pre-catalyst Activation: Many reactions require the in situ reduction of a Pd(II) precursor to the active Pd(0) species.[2] Inefficient reduction can lead to low catalytic activity.[2] Consider adding a reducing agent or ensuring your reaction conditions facilitate this reduction.

    • Catalyst Poisoning: Impurities in the starting materials, solvents, or reagents can poison the catalyst. Ensure all components are of high purity. The nitro group on your substrate can also potentially coordinate to the palladium center, inhibiting catalysis.

  • Sub-optimal Reaction Conditions:

    • Temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.[3] If you are running the reaction at room temperature, consider gradually increasing the temperature.

    • Solvent: The choice of solvent is critical and can influence catalyst solubility, substrate solubility, and the rate of reaction.[4] Common solvents for cross-coupling include toluene, dioxane, DMF, and THF. A solvent screen is often a necessary optimization step.

    • Base: The base plays a crucial role in the catalytic cycle, often participating in the transmetalation step (in Suzuki coupling) or deprotonation of the coupling partner.[1] The strength and solubility of the base are important factors.[1] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu). The nitro group on your substrate makes it electron-deficient, which may require a weaker base to avoid side reactions.

  • Ligand Issues:

    • Inappropriate Ligand Choice: The ligand stabilizes the palladium catalyst and modulates its reactivity. For an electron-deficient substrate like this compound, electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often a good starting point.

    • Ligand Degradation: Some phosphine ligands can be sensitive to air and moisture. Ensure they are handled under an inert atmosphere.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting low reaction yields.

Issue 2: Formation of Side Products

Question: I am observing significant formation of side products, such as dehalogenated starting material (hydrodehalogenation) or homocoupling of my coupling partner. How can I minimize these side reactions?

Answer:

The formation of side products is a common challenge in cross-coupling reactions and indicates that undesired reaction pathways are competing with the desired transformation.

Common Side Products and Mitigation Strategies:

  • Hydrodehalogenation (Protodeiodination): This is the replacement of the iodine atom with a hydrogen atom.

    • Cause: This can be caused by β-hydride elimination from a palladium-hydride species, which can form from reactions with trace water or other proton sources.

    • Solution:

      • Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).

      • Choice of Base: Some bases can promote this side reaction. If using a hydroxide or alkoxide base, consider switching to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.

  • Homocoupling of the Coupling Partner (e.g., Boronic Acid in Suzuki Coupling):

    • Cause: This is often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling of the organometallic reagent.

    • Solution:

      • Degas Solvents: Thoroughly degas all solvents before use by sparging with an inert gas or by the freeze-pump-thaw method.

      • Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas throughout the setup and reaction time.

  • Reduction of the Nitro Group:

    • Cause: The nitro group is susceptible to reduction under certain catalytic conditions, especially if a palladium on carbon (Pd/C) catalyst is used in the presence of a hydrogen source.

    • Solution:

      • Avoid Reductive Catalysts: Do not use heterogeneous catalysts like Pd/C if you want to preserve the nitro group.

      • Careful Choice of Reagents: Be mindful of any reagents that could act as a reducing agent under the reaction conditions.

Decision Tree for Minimizing Side Products:

Minimize_Side_Products Start Side Product Formation Dehalogenation Hydrodehalogenation observed? Start->Dehalogenation Homocoupling Homocoupling observed? Dehalogenation->Homocoupling No Use_Anhydrous Use Anhydrous Conditions Change Base Dehalogenation->Use_Anhydrous Yes Nitro_Reduction Nitro Group Reduction? Homocoupling->Nitro_Reduction No Degas_Solvents Degas Solvents Maintain Inert Atmosphere Homocoupling->Degas_Solvents Yes Avoid_Reductive_Catalysts Avoid Pd/C Check for Reducing Agents Nitro_Reduction->Avoid_Reductive_Catalysts Yes Optimized_Reaction Optimized Reaction Nitro_Reduction->Optimized_Reaction No Use_Anhydrous->Optimized_Reaction Degas_Solvents->Optimized_Reaction Avoid_Reductive_Catalysts->Optimized_Reaction

Caption: A decision tree for addressing common side reactions.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium-catalyzed cross-coupling reaction is best suited for my this compound substrate?

A1: The choice of reaction depends on the bond you wish to form. Here are the most common choices:

  • Suzuki-Miyaura Coupling: For forming a C-C bond with an aryl, heteroaryl, or vinyl group. This reaction is generally robust and tolerant of a wide range of functional groups.[5][6]

  • Heck Coupling: For forming a C-C bond with an alkene.[7]

  • Sonogashira Coupling: For forming a C-C bond with a terminal alkyne.[8][9]

  • Buchwald-Hartwig Amination: For forming a C-N bond with a primary or secondary amine.[10][11]

Your substrate, being an iodo-indazole, is generally a good electrophile for all these reactions. The electron-withdrawing nitro group can enhance its reactivity towards oxidative addition to the Pd(0) center.

Q2: How do the methyl and nitro groups on my indazole affect the reaction?

A2: The substituents on your aromatic ring play a significant electronic and steric role:

  • 7-Nitro Group: This is a strong electron-withdrawing group. This will make the C-I bond more susceptible to oxidative addition, which is often the rate-limiting step in the catalytic cycle. However, the nitro group itself can sometimes coordinate to the palladium or be susceptible to reduction.[12][13][14]

  • 4-Methyl Group: This is an electron-donating group. Its effect is likely to be less pronounced than the nitro group. It can also exert a steric influence on the adjacent C-3 iodo group, which might affect the approach of the catalyst. The proximity of a methyl group can influence catalytic activity due to steric interactions.[15][16]

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling of my substrate?

A3: A good starting point for a Suzuki-Miyaura coupling would be:

ParameterRecommended Starting Condition
Palladium Precursor Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)
Ligand SPhos, XPhos, or RuPhos (1.2-2 equivalents relative to Pd)
Boronic Acid/Ester 1.2 - 1.5 equivalents
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)
Solvent Toluene/water (10:1) or Dioxane/water (10:1)
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)

Note: These are general starting conditions and will likely require optimization for your specific coupling partner.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.) in the chosen solvent (e.g., toluene).

  • Seal the reaction vial with a septum and purge with argon for 10-15 minutes.

  • Add the degassed solvent to the reaction vial, followed by the catalyst solution via syringe.

  • Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Palladium Catalytic Cycle:

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal Ar'-M PdII_ArAr Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

preventing de-iodination of 3-Iodo-4-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in preventing the de-iodination of 3-Iodo-4-methyl-7-nitro-1H-indazole. Given the compound's structure—an iodinated, nitro-containing indazole—it is susceptible to degradation via multiple pathways.

Frequently Asked Questions (FAQs)

Q1: My freshly synthesized this compound shows signs of decomposition upon storage. What is the primary cause?

A1: The primary cause is likely photodegradation. Aryl iodides, especially on electron-deficient ring systems like a nitro-indazole, are often sensitive to light.[1][2][3] Light, particularly in the UV and blue spectrum (300-500 nm), carries enough energy to induce the cleavage of the carbon-iodine bond, leading to the formation of the de-iodinated impurity and other degradation products.[1][2]

Q2: How should I properly store this compound to ensure its stability?

A2: To maximize stability, store the compound under the following conditions:

  • In the dark: Use amber glass vials or wrap standard vials completely in aluminum foil.[2][4]

  • Cold and Dry: Store at low temperatures (2-8°C) to reduce thermal degradation.[3][4]

  • Under an inert atmosphere: Purge the storage vial with an inert gas like argon or nitrogen to displace oxygen and moisture, which can participate in degradation pathways.[5]

Q3: I am observing significant de-iodination during my cross-coupling reaction (e.g., Suzuki, Heck). What are the likely causes?

A3: De-iodination during palladium-catalyzed cross-coupling reactions is a common side reaction. Several factors can contribute:

  • Reaction Temperature: High temperatures can promote thermal C-I bond cleavage.

  • Base: Certain strong bases or specific combinations of base and solvent can facilitate hydrodehalogenation.

  • Reducing Agents: Trace impurities, the solvent (e.g., alcohols), or even the phosphine ligand can act as reducing agents, leading to the reductive cleavage of the C-I bond.

  • Catalyst System: The choice of palladium source and ligand can influence the rate of de-iodination versus the desired coupling reaction.

Q4: Can the nitro group on the indazole ring affect the stability of the C-I bond?

A4: Yes. The electron-withdrawing nature of the nitro group makes the indazole ring electron-deficient. This can weaken the carbon-iodine bond, making it more susceptible to nucleophilic attack and reductive cleavage. This is a key consideration for both storage and reaction conditions.

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving de-iodination issues encountered during experimentation.

Issue 1: De-iodination Detected in Starting Material
Symptom Possible Cause Recommended Solution
Purity of the compound decreases over time, even when stored.Photodegradation: Exposure to ambient lab light.[1][2]Store the solid compound and solutions in amber vials or foil-wrapped containers.[2][4] Work in a dimly lit area or use a brown-colored light source for sensitive procedures.[1][2]
Thermal Degradation: Storage at room temperature.Store the compound in a refrigerator (2-8°C) or freezer (-20°C) for long-term stability.[3][4]
Oxidation/Hydrolysis: Exposure to air and moisture.[5]Store under an inert atmosphere (Argon or Nitrogen). Use a desiccator for storage.
Issue 2: De-iodination During a Cross-Coupling Reaction
Symptom Possible Cause Recommended Solution
Formation of 4-methyl-7-nitro-1H-indazole as a major byproduct.Reaction Temperature is too high. Lower the reaction temperature and extend the reaction time. Screen temperatures starting from a lower value (e.g., 60°C).
Inappropriate Base or Solvent. Screen alternative bases. Weaker bases like K₂CO₃ or CsF may be preferable to strong bases like NaOH or KOtBu.[6] Ensure the use of high-purity, degassed solvents.
Reductive Dehalogenation by Catalyst System. Use a different palladium precatalyst or ligand. Buchwald-type ligands can sometimes suppress dehalogenation.[7] Avoid using Pd/C, which can be active for hydrodehalogenation.
Presence of a Hydrogen Source. Ensure solvents are anhydrous. If using a boronic acid, ensure it is free of excess water.
Troubleshooting Flowchart

This diagram outlines a logical workflow for identifying the cause of de-iodination.

G start De-iodination Observed check_sm Analyze Starting Material (SM) by NMR / LC-MS start->check_sm sm_impure SM is Impure check_sm->sm_impure Impurity Detected sm_pure SM is Pure check_sm->sm_pure No Impurity Detected storage_issue Improve Storage Conditions: - Dark (Amber Vial) - Cold (2-8°C) - Inert Gas (Ar/N2) sm_impure->storage_issue Yes reaction_issue De-iodination Occurs During Reaction sm_pure->reaction_issue Yes repurify Re-purify Compound storage_issue->repurify end_good Problem Solved repurify->end_good temp Lower Reaction Temperature reaction_issue->temp base_solvent Screen Different Bases / Solvents reaction_issue->base_solvent catalyst Change Pd Catalyst and/or Ligand reaction_issue->catalyst temp->end_good base_solvent->end_good catalyst->end_good

Caption: Troubleshooting workflow for de-iodination.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

This protocol minimizes degradation of the compound during storage and routine handling.

  • Preparation for Storage:

    • Place the solid this compound into a pre-dried amber glass vial.

    • Place the vial in a vacuum chamber and apply a vacuum for 15-20 minutes to remove residual solvent and air.

    • Backfill the chamber with dry argon or nitrogen gas.

    • Quickly cap the vial tightly. For extra protection, wrap the cap junction with Parafilm.

  • Storage Conditions:

    • Label the vial clearly, including a "Light Sensitive" warning.

    • Place the sealed vial inside a secondary container (e.g., a small box) and store it in a refrigerator at 2-8°C.[3][4]

  • Handling for Experiments:

    • Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation on the compound.

    • Weigh out the required amount quickly in a dimly lit area.

    • Immediately re-purge the vial with inert gas, seal, and return to cold storage.

Protocol 2: Suzuki-Miyaura Coupling with Minimized De-iodination

This protocol provides a starting point for performing a Suzuki-Miyaura coupling while minimizing the risk of the hydrodehalogenation side reaction.

  • Reagent Preparation:

    • Use freshly opened or purified anhydrous solvents (e.g., Dioxane, Toluene).

    • Degas the chosen solvent by sparging with argon for 30 minutes or by three freeze-pump-thaw cycles.

  • Reaction Setup Workflow:

G start Start add_solids Add Iodo-indazole, Boronic Acid Ester, & Base to Flask start->add_solids purge Seal Flask & Purge with Argon (3x) add_solids->purge add_catalyst Add Pd Catalyst & Ligand purge->add_catalyst add_solvent Add Degassed Solvent via Syringe add_catalyst->add_solvent heat Heat to Reaction Temp (e.g., 80°C) under Argon add_solvent->heat monitor Monitor byTLC / LC-MS heat->monitor end End monitor->end

Caption: Workflow for setting up a Suzuki coupling reaction.

  • Procedure:

    • To an oven-dried reaction flask, add this compound (1.0 equiv.), the boronic acid or ester partner (1.2-1.5 equiv.), and a mild base such as K₂CO₃ (2.0-3.0 equiv.).

    • Seal the flask with a septum and cycle between vacuum and argon three times.

    • Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if necessary.

    • Add the degassed solvent via syringe.

    • Place the flask in a preheated oil bath at a moderate temperature (e.g., 80°C) and stir.

    • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the de-iodinated byproduct.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound under various conditions to illustrate the impact of light and temperature on degradation.

Table 1: Stability of this compound After 7 Days
ConditionStorage VesselAtmosphereTemperature% De-iodination (Impurity)
1 (Control) Amber Vial Argon -20°C < 0.1%
2Amber VialArgon25°C (RT)1.5%
3Clear VialArgon25°C (RT)8.2%
4Clear VialAir25°C (RT)11.5%
5Amber VialAir40°C6.8%

Data is illustrative and intended for guidance.

This data clearly indicates that the combination of light (clear vial) and air at room temperature leads to the most significant degradation. The optimal storage condition is cold, dark, and under an inert atmosphere.

References

Technical Support Center: Scaling Up the Synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole, with a focus on challenges encountered during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common approach begins with the synthesis of a substituted indazole core, followed by sequential nitration and iodination steps. The precise order of these steps can be critical to achieving the desired regioselectivity and yield.

Q2: What are the primary challenges in scaling up this synthesis?

A2: Key challenges during the scale-up of this synthesis include:

  • Regioselectivity: Controlling the position of the nitro and iodo groups on the indazole ring can be difficult, potentially leading to isomeric impurities.[1]

  • Reaction Conditions: Maintaining consistent temperature, mixing, and reaction times in larger reactors is crucial for reproducible results.

  • Purification: The removal of byproducts and isomers can become more complex and resource-intensive at a larger scale.

  • Safety: Handling potentially hazardous reagents like nitrating agents and iodine on a larger scale requires stringent safety protocols.

Q3: How can I control the formation of N-1 and N-2 isomers during alkylation or other modifications?

A3: The regioselectivity of reactions on the indazole nitrogen is influenced by reaction conditions and the nature of the reagents.[1] The use of specific bases and solvents can favor the formation of one isomer over the other. For instance, in some cases, chelation with a cation can direct alkylation to the N-1 position.[1]

Q4: Are there any specific safety precautions I should take when handling the reagents for this synthesis?

A4: Yes, several reagents require careful handling. Nitrating agents are often strong acids and oxidizers. Iodine can cause skin and respiratory irritation. It is essential to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and have neutralization and spill-control procedures in place.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield in the nitration step Incomplete reaction.Increase reaction time or temperature gradually. Monitor reaction progress using TLC or HPLC.
Degradation of starting material or product.Use milder nitrating agents. Ensure the reaction temperature is strictly controlled.
Poor regioselectivity leading to multiple products.Optimize the solvent and temperature. Consider using a protecting group strategy to block other reactive sites.
Formation of multiple isomers during iodination Non-selective iodinating agent or reaction conditions.Use a more regioselective iodinating agent such as N-iodosuccinimide (NIS).[2] Optimize the base and solvent system.
Isomerization of the starting material or product.Analyze the stability of the indazole substrate under the reaction conditions.
Difficulty in purifying the final product Presence of closely related isomers.Employ advanced chromatographic techniques such as preparative HPLC or supercritical fluid chromatography (SFC).
Contamination with residual reagents or byproducts.Optimize the work-up procedure to remove unreacted starting materials and reagents. Consider recrystallization from a suitable solvent system.
Inconsistent results upon scale-up Poor heat and mass transfer in the larger reactor.Ensure efficient stirring and temperature control. Consider a reactor with a better surface-area-to-volume ratio.
Changes in reagent addition rates.Maintain a controlled and consistent addition rate for all critical reagents.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for key steps analogous to the synthesis of this compound, based on literature reports for similar compounds.

Reaction Step Starting Material Reagents and Conditions Product Yield (%) Reference
Nitration 2-Methyl-3-nitroanilineSodium nitrite, glacial acetic acid, 0 °C to RT, overnight4-Nitro-1H-indazole99%[3]
Iodination 6-BromoindazoleI₂, KOH, DMF6-Bromo-3-iodoindazoleGood[2]
Iodination 5-MethoxyindazoleI₂, KOH, Dioxane5-Methoxy-3-iodoindazoleQuantitative[2]
Iodination 5-BromoindazoleNIS, KOH, Dichloromethane5-Bromo-3-iodoindazole-[2]

Detailed Experimental Protocols

A plausible synthetic route for this compound is outlined below. These protocols are based on established methodologies for the synthesis of similar indazole derivatives and may require optimization for the specific target molecule.

Step 1: Synthesis of 4-Methyl-7-nitro-1H-indazole

This step is analogous to the synthesis of 4-nitro-1H-indazole from 2-methyl-3-nitroaniline.[3]

  • Reaction Setup: In a four-necked round-bottomed flask equipped with a mechanical stirrer, a thermocouple, and a dropping funnel, dissolve 2,5-dimethyl-3-nitroaniline (1 equivalent) in glacial acetic acid.

  • Diazotization: Cool the solution to 0-5 °C in an ice bath. Prepare a solution of sodium nitrite (2.2 equivalents) in water and add it dropwise to the aniline solution, maintaining the temperature below 10 °C.

  • Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: The resulting precipitate is collected by filtration. The filtrate is concentrated under reduced pressure, and the residue is suspended in water, filtered, and dried to yield 4-methyl-7-nitro-1H-indazole.

Step 2: Iodination of 4-Methyl-7-nitro-1H-indazole

This procedure is adapted from the iodination of other indazoles.[2]

  • Reaction Setup: To a solution of 4-methyl-7-nitro-1H-indazole (1 equivalent) in dimethylformamide (DMF), add potassium hydroxide (KOH) (2 equivalents) and stir until dissolved.

  • Iodination: Add a solution of iodine (I₂) (1.2 equivalents) in DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench the excess iodine. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Visualizations

Synthetic Pathway

Synthesis_Pathway A 2,5-Dimethyl-3-nitroaniline B 4-Methyl-7-nitro-1H-indazole A->B 1. NaNO₂, Acetic Acid 2. Cyclization C This compound B->C I₂, KOH, DMF

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Workflow: Low Iodination Yield

Troubleshooting_Workflow start Low Yield in Iodination Step check_sm Check for unreacted starting material (TLC/HPLC) start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction increase_time Increase reaction time or temperature incomplete_reaction->increase_time Yes side_products Significant side products observed? incomplete_reaction->side_products No end Improved Yield increase_time->end optimize_conditions Optimize reaction conditions: - Use milder iodinating agent (NIS) - Vary base and solvent side_products->optimize_conditions degradation Degradation of starting material or product suspected? side_products->degradation optimize_conditions->end lower_temp Run reaction at lower temperature degradation->lower_temp lower_temp->end

Caption: Troubleshooting workflow for low yield in the iodination step.

References

Technical Support Center: Cross-Coupling Reactions of 3-Iodo-4-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving 3-Iodo-4-methyl-7-nitro-1H-indazole. The choice of ligand is a critical parameter influencing reaction yield, selectivity, and overall success. This guide offers insights into making informed decisions for your specific synthetic needs.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound is not working. What are the common causes of failure?

A1: The most common issue encountered with Suzuki-Miyaura coupling of nitro-substituted indazoles is related to N-protection of the indazole ring. For substrates like 3-iodo-7-nitroindazole, N-Boc protection can lead to reaction failure, with deprotection being the major side reaction. It is often more effective to perform the coupling on the unprotected NH-indazole.[1] Other potential causes for failure include inactive catalyst, incorrect base, or solvent choice, and the quality of the boronic acid or ester.

Q2: Which type of phosphine ligand is generally recommended for cross-coupling reactions with electron-deficient substrates like this compound?

A2: For electron-deficient aryl halides, electron-rich and bulky phosphine ligands are generally preferred. These ligands facilitate the oxidative addition step, which is often rate-limiting. Ligands such as SPhos and XPhos have shown good performance in the Suzuki-Miyaura coupling of unprotected 3-chloroindazole, a related substrate.[2] The choice of ligand can also influence the reductive elimination step.

Q3: Do I need to protect the NH group of the indazole for Sonogashira and Heck couplings?

A3: Yes, for Sonogashira and Heck reactions of 3-iodoindazoles, N-protection is often necessary to prevent side reactions at the N-1 position.[3][4] Without protection, the coupling can occur at the nitrogen instead of the C-3 position. The choice of the protecting group can be critical and may need to be optimized for your specific reaction conditions.

Q4: I am observing significant amounts of dehalogenated starting material in my reaction. What could be the cause and how can I minimize it?

A4: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings and can be promoted by several factors, including the presence of water or other protic sources, the choice of ligand and base, and elevated temperatures. In some cases, the palladium catalyst itself can promote dehalogenation, especially under alkaline conditions at high temperatures.[5] To minimize this side reaction, ensure anhydrous conditions, screen different bases, and consider using a less reactive catalyst system or lower reaction temperatures.

Q5: My Buchwald-Hartwig amination is giving low yields. What are the key parameters to optimize?

A5: Key parameters for optimizing Buchwald-Hartwig amination include the choice of palladium precursor, ligand, base, and solvent. The interplay between these factors is crucial. For challenging substrates, screening a variety of bulky, electron-rich phosphine ligands such as Xantphos or BINAP is recommended. The choice of base is also critical, with options ranging from carbonates to phosphates and alkoxides, and should be matched with the ligand and substrate.[6]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
No Reaction or Low Yield N-Boc protection leading to deprotection.Perform the reaction on the unprotected NH-indazole.[1]
Inactive catalyst.Use a pre-catalyst or ensure the active Pd(0) species is generated in situ.
Inappropriate ligand.Screen bulky, electron-rich phosphine ligands like SPhos or XPhos.[2]
Incorrect base or solvent.Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene).
Significant Debromination Reaction temperature is too high.Lower the reaction temperature.
Presence of protic impurities.Use anhydrous solvents and reagents.
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas the reaction mixture.
High catalyst loading.Reduce the catalyst loading.
Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low Conversion Suboptimal ligand-base combination.Screen a matrix of bulky phosphine ligands (e.g., Xantphos, BINAP) and bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).[6]
Catalyst inhibition.Ensure the amine and aryl halide are pure.
Low reaction temperature.Gradually increase the reaction temperature.
Side Product Formation Hydrodehalogenation.Use a less reactive base or a different ligand.
Amine decomposition.Use a lower reaction temperature or a milder base.

Ligand Selection Guide for Suzuki-Miyaura Coupling of 3-Haloindazoles

The following table summarizes the performance of different ligands in the Suzuki-Miyaura coupling of unprotected 3-chloroindazole, which can serve as a starting point for optimizing the reaction with this compound.

LigandPd SourceBaseSolventTemperature (°C)Yield (%)Reference
SPhosPd₂dba₃K₃PO₄dioxane/H₂O10085[2]
XPhosPd₂dba₃K₃PO₄dioxane/H₂O10082[2]
P(tBu)₃Pd₂dba₃K₃PO₄dioxane/H₂O10065[2]
P(Cy)₃Pd₂dba₃K₃PO₄dioxane/H₂O10058[2]
PPh₃Pd₂dba₃K₃PO₄dioxane/H₂O10015[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Unprotected 3-Haloindazoles

This protocol is adapted from the coupling of unprotected 3-chloroindazole and can be used as a starting point for this compound.[2]

  • To an oven-dried reaction vessel, add the 3-haloindazole (1.0 equiv), arylboronic acid (1.5-2.0 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium source (e.g., Pd₂dba₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.5 mol%).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • The reaction mixture is stirred at the desired temperature (e.g., 100 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Visualizing Experimental Workflows and Troubleshooting

Ligand Selection Workflow for Suzuki-Miyaura Coupling

Ligand_Selection_Workflow start Start: Suzuki-Miyaura Coupling of This compound unprotected Use Unprotected NH-Indazole start->unprotected ligand_screen Screen Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) unprotected->ligand_screen base_solvent_screen Screen Bases and Solvents (e.g., K3PO4 in dioxane/H2O) ligand_screen->base_solvent_screen temp_optimization Optimize Temperature base_solvent_screen->temp_optimization successful_coupling Successful Coupling temp_optimization->successful_coupling

Caption: A stepwise workflow for optimizing Suzuki-Miyaura coupling.

Troubleshooting Logic for Failed Cross-Coupling Reactions

Troubleshooting_Logic start Failed Reaction check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity (Catalyst, Base) start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Degassing) start->check_conditions change_ligand Change Ligand Type check_conditions->change_ligand change_base Change Base check_conditions->change_base change_solvent Change Solvent check_conditions->change_solvent re_run Re-run Experiment change_ligand->re_run change_base->re_run change_solvent->re_run

Caption: A logical approach to troubleshooting failed cross-coupling reactions.

References

Technical Support Center: Analytical Methods for 3-Iodo-4-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 3-Iodo-4-methyl-7-nitro-1H-indazole. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for purity and impurity analysis of this compound?

The most common analytical techniques for assessing the purity and identifying impurities of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is widely used for quantitative analysis of the active pharmaceutical ingredient (API) and its impurities.[1][2] GC-MS is suitable for the analysis of volatile and semi-volatile impurities.[3][4] NMR spectroscopy is a powerful tool for the structural elucidation and characterization of the API and any unknown impurities.

Q2: What are the potential impurities that I should be looking for in my sample of this compound?

Potential impurities can originate from the synthesis process or degradation of the final compound. Based on common synthetic routes for nitroindazoles, potential impurities include:

  • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthesis process.

  • Isomeric Impurities: Positional isomers of the nitro group (e.g., 5-nitro or 6-nitro isomers) or the methyl group. The formation of these isomers is highly dependent on the reaction conditions.[5]

  • Byproducts of Iodination: Impurities formed from incomplete or over-iodination.

  • Degradation Products: Products resulting from hydrolysis, oxidation, photolysis, or thermal stress. Forced degradation studies are recommended to identify these potential degradants.[6][7]

Q3: How can I perform a forced degradation study for this compound?

Forced degradation studies are essential for developing stability-indicating methods.[6][7] A systematic approach involves exposing the compound to various stress conditions to generate potential degradation products.[8] The following conditions are typically employed:

  • Acidic Hydrolysis: Refluxing the sample in a solution of hydrochloric acid (e.g., 0.1 M HCl).

  • Basic Hydrolysis: Refluxing the sample in a solution of sodium hydroxide (e.g., 0.1 M NaOH).

  • Oxidative Degradation: Treating the sample with hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Exposing the solid sample to dry heat (e.g., 105°C).

  • Photolytic Degradation: Exposing the sample to UV light.

Experimental Protocols

Example RP-HPLC Method for Impurity Profiling

This is a general method that should be optimized and validated for your specific application.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a mixture of acetonitrile and water.
Example GC-MS Method for Volatile Impurities

This method is suitable for identifying volatile and semi-volatile impurities.

ParameterRecommended Condition
Column DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280°C
Injection Mode Split (e.g., 20:1)
Oven Program Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu
Sample Preparation Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.
NMR Spectroscopy for Structural Characterization
  • ¹H NMR: Provides information on the number and types of protons and their neighboring atoms. The chemical shifts of the aromatic protons will be influenced by the positions of the iodo, methyl, and nitro groups.

  • ¹³C NMR: Shows the number of different carbon environments in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, which is crucial for unambiguous structural assignment of the main compound and any impurities.

Troubleshooting Guides

HPLC Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks - No injection or incorrect injection volume- Detector not turned on or lamp failure- Incorrect mobile phase composition- Verify injection process and syringe volume- Check detector status and lamp- Prepare fresh mobile phase and ensure correct composition
Ghost Peaks - Impurities in the mobile phase or from previous injections- Contaminated injection port or column- Use HPLC grade solvents- Flush the column and injector with a strong solvent
Peak Tailing - Column overload- Secondary interactions with the stationary phase- Void in the column- Reduce sample concentration or injection volume- Adjust mobile phase pH or use a different column- Replace the column
Peak Fronting - Column overload- Sample solvent stronger than mobile phase- Reduce sample concentration or injection volume- Dissolve sample in mobile phase
Baseline Drift - Column not equilibrated- Change in mobile phase composition- Detector lamp aging- Allow sufficient time for column equilibration- Ensure proper mixing and degassing of mobile phase- Replace the detector lamp
Baseline Noise - Air bubbles in the system- Leaks- Contaminated mobile phase- Degas the mobile phase and purge the system- Check for loose fittings- Use fresh, high-purity solvents
GC-MS Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
No Peaks - Syringe issue (not drawing sample)- Inlet leak- MS not turned on or filament burned out- Check the syringe and sample vial- Perform a leak check on the inlet- Verify MS status and filament
Poor Peak Shape (Tailing) - Active sites in the inlet liner or column- Column contamination- Use a deactivated inlet liner- Bake out the column or trim the front end
Poor Sensitivity - Contaminated ion source- Low injection volume- Inlet leak- Clean the ion source- Increase injection volume or sample concentration- Check for leaks
Mass Spectral Issues (e.g., incorrect isotope ratios) - Ion source is dirty- Incorrect MS tune- Clean the ion source- Retune the mass spectrometer
Retention Time Shifts - Change in carrier gas flow rate- Column aging- Inlet leak- Verify and adjust the carrier gas flow rate- Replace the column- Perform a leak check

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis & Reporting sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve hplc HPLC Analysis dissolve->hplc Quantitative Analysis gcms GC-MS Analysis dissolve->gcms Volatile Impurities nmr NMR Spectroscopy dissolve->nmr Structural Information purity Purity Assessment hplc->purity impurity_id Impurity Identification hplc->impurity_id gcms->impurity_id structure_elucidation Structure Elucidation nmr->structure_elucidation report Generate Report purity->report impurity_id->report structure_elucidation->report

Caption: General experimental workflow for impurity analysis.

troubleshooting_logic start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes baseline Baseline Issue? retention_time->baseline No rt_shift Check Flow Rate, Temperature, Mobile Phase retention_time->rt_shift Yes sensitivity Low Sensitivity? baseline->sensitivity No drift Drift: Check Equilibration, Lamp baseline->drift Yes noise Noise: Degas Mobile Phase, Check for Leaks baseline->noise Yes end Consult Instrument Manual or Specialist sensitivity->end No low_signal Check Detector, Injection Volume, Sample Concentration sensitivity->low_signal Yes

Caption: A logical approach to troubleshooting common HPLC issues.

References

Validation & Comparative

Uncharted Territory: The Biological Activity of 3-Iodo-4-methyl-7-nitro-1H-indazole Derivatives Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the exploration of the biological activities of 3-Iodo-4-methyl-7-nitro-1H-indazole derivatives. While the broader indazole scaffold is a well-established pharmacophore in drug discovery, leading to numerous compounds with potent anticancer and kinase inhibitory activities, this specific substitution pattern has not been the subject of dedicated published research. This lack of specific data precludes a direct comparative analysis of its biological performance.

The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry. Its derivatives have been extensively investigated and have yielded several clinically approved drugs. The general biological activities of various indazole derivatives are wide-ranging and include:

  • Anticancer Activity: Many indazole derivatives have demonstrated significant cytotoxicity against a variety of cancer cell lines. These compounds often exert their effects through the inhibition of key cellular processes involved in cancer progression.[1][2][3]

  • Kinase Inhibition: The indazole scaffold has proven to be an effective template for the design of potent kinase inhibitors. Specific derivatives have been shown to target crucial kinases involved in cell cycle regulation and signaling, such as Polo-like kinase 4 (PLK4) and Aurora kinases.[4][5]

  • Serotonin Receptor Modulation: Certain indazole derivatives have been identified as ligands for serotonin receptors, suggesting their potential application in neurological and psychiatric disorders.[6]

Despite the extensive research into the indazole core, the specific biological profile of this compound remains undefined in the public domain. The unique combination of an iodine atom at the 3-position, a methyl group at the 4-position, and a nitro group at the 7-position likely imparts distinct physicochemical properties that would influence its biological targets and overall activity. However, without experimental data, any discussion of its potential efficacy, mechanism of action, or comparison with other compounds would be purely speculative.

For researchers, scientists, and drug development professionals interested in this area, this represents an untapped field of investigation. The synthesis and subsequent biological evaluation of a library of this compound derivatives could uncover novel compounds with unique pharmacological profiles.

Given the absence of specific data for the requested compound, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams cannot be constructed at this time. Future research in this specific area of medicinal chemistry is awaited to elucidate the potential of this particular indazole scaffold.

References

Comparative Spectroscopic Analysis of 3-Iodo-4-methyl-7-nitro-1H-indazole Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Organic Synthesis

The functionalized indazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 3-iodo-4-methyl-7-nitro-1H-indazole presents a versatile platform for the synthesis of novel compounds through reactions targeting its key functional groups: the reactive C-3 iodine atom, the nucleophilic indazole nitrogen, and the reducible nitro group. This guide provides a comparative spectroscopic analysis of the products derived from common synthetic transformations of this indazole core, offering valuable insights for researchers engaged in the development of new therapeutics and functional organic materials.

Due to the limited availability of direct experimental data for this compound, this guide utilizes spectroscopic data from closely related analogues to provide a representative comparison of the expected reaction products. The presented data for Suzuki and Heck couplings, N-alkylation, Buchwald-Hartwig amination, and nitro group reduction will aid in the identification and characterization of new derivatives.

Key Reactions and Spectroscopic Signatures of Products

The reactivity of this compound can be strategically exploited at three primary sites:

  • C-3 Position (Iodo Group): The carbon-iodine bond is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.

  • N-1 Position (Indazole NH): The acidic proton on the indazole nitrogen can be readily removed, allowing for N-alkylation to introduce various alkyl or functionalized chains.

  • C-7 Position (Nitro Group): The nitro group can be reduced to an amino group, providing a key site for further functionalization.

The following sections detail the expected spectroscopic changes upon these transformations, supported by experimental data from analogous compounds.

Comparison of Spectroscopic Data for Reaction Products

The following tables summarize the characteristic spectroscopic data for the products of five key reaction types performed on this compound analogues.

Table 1: Suzuki Coupling Reaction Products

The Suzuki coupling facilitates the formation of a new carbon-carbon bond at the C-3 position, replacing the iodine atom with an aryl or vinyl group.

Product Starting Material Analogue Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) Key IR Bands (cm⁻¹)
3-Vinyl-5-nitro-1H-indazole 3-Iodo-5-nitro-1H-indazole8.88 (d, J=2.0 Hz, H-4), 8.30 (dd, J=9.1, 2.1 Hz, H-6), 7.74 (d, J=9.1 Hz, H-7), 7.02 (dd, J=17.8, 11.2 Hz, vinyl H), 6.13 (d, J=17.8 Hz, vinyl H), 5.61 (d, J=11.2 Hz, vinyl H)144.2, 141.6, 128.9, 127.0, 121.5, 121.1, 117.2, 110.33300-3100 (N-H), 1630 (C=C), 1520, 1340 (NO₂)
3-(p-tolyl)-6-nitro-1H-indazole Not specified13.08 (br s, NH), 8.60 (s, 2H), 8.48 (d, J=8.1 Hz), 8.22 (d, J=8.1 Hz), 8.10-8.05 (m, 3H), 7.97 (d, J=6.0 Hz), 7.58 (d, J=3.3 Hz), 2.45 (s, 3H)147.2, 145.4, 141.5, 134.3, 133.9, 131.1, 129.2, 129.0, 128.3, 127.1, 127.0, 126.7, 125.7, 124.4, 122.8, 116.1, 107.9, 21.33300-3100 (N-H), 1522, 1346 (NO₂)[1]
Table 2: Heck Reaction Products

The Heck reaction allows for the vinylation or arylation of the C-3 position.

Product Starting Material Analogue Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) Key IR Bands (cm⁻¹)
Butyl (E)-3-(1-methyl-5-nitro-1H-indazol-3-yl)acrylate 3-Bromo-1-methyl-5-nitro-1H-indazole8.90 (s, 1H), 8.33 (dd, J=9.0, 2.0 Hz, 1H), 7.94 (d, J=16.2 Hz, 1H), 7.50 (d, J=9.0 Hz, 1H), 6.83 (d, J=16.2 Hz, 1H), 4.27 (t, J=6.6 Hz, 2H), 4.18 (s, 3H), 1.71–1.76 (m, 2H), 1.45–1.51 (m, 2H), 0.99 (t, J=7.2 Hz, 3H)Not providedNot provided
Table 3: N-Alkylation Reaction Products

N-alkylation introduces a substituent on the indazole nitrogen, typically resulting in a mixture of N-1 and N-2 isomers. The regioselectivity is influenced by the substitution pattern of the indazole ring. For 7-nitro-1H-indazole, N-2 alkylation is favored.

Product Starting Material Analogue Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) Key IR Bands (cm⁻¹)
N-2 Alkylated 7-nitro-1H-indazole 7-Nitro-1H-indazoleNot specified, but N-2 alkylation leads to characteristic shifts of the indazole ring protons.Not specified, but N-2 alkylation leads to characteristic shifts of the indazole ring carbons.1530, 1350 (NO₂)
Table 4: Buchwald-Hartwig Amination Products

This reaction forms a new carbon-nitrogen bond at the C-3 position, replacing the iodine with an amino group.

Product Starting Material Analogue Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) Key IR Bands (cm⁻¹)
3-Amino-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazoleNot specified, but expect the appearance of signals corresponding to the introduced amine and the disappearance of the signal for the C-3 proton of the starting material.Not specified.3400-3200 (N-H stretch)
Table 5: Nitro Group Reduction Products

Reduction of the nitro group at the C-7 position yields the corresponding aminoindazole, a key intermediate for further diversification.

Product Starting Material Analogue Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) Key IR Bands (cm⁻¹)
7-Amino-1H-indazole 7-Nitro-1H-indazole7.35 (t, J=7.2 Hz), 7.52 (t, J=6.0 Hz), 7.75 (d, J=8.4 Hz), 7.85 (d, J=8.0 Hz), 13.2 (br s, NH), ~5-6 (br s, NH₂)111.9, 119.9, 120.2, 123.7, 128.3, 142.13400-3200 (N-H stretch), disappearance of NO₂ bands

Experimental Protocols

Detailed experimental procedures for the synthesis of the discussed product classes are provided below. These protocols are based on literature precedents for analogous compounds and may require optimization for this compound.

Suzuki Coupling of 3-Iodo-5-nitro-1H-indazole

A mixture of 3-iodo-5-nitro-1H-indazole (1.0 eq), the corresponding boronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of dioxane and water is heated under reflux for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.

Heck Reaction of 3-Bromo-1-methyl-5-nitro-1H-indazole

To a solution of 3-bromo-1-methyl-5-nitro-1H-indazole (1.0 eq) and the acrylate (1.5 eq) in DMF are added Pd(OAc)₂ (0.1 eq), P(o-tol)₃ (0.2 eq), and Et₃N (2.0 eq). The mixture is heated at 100 °C for 16 hours under a nitrogen atmosphere. The reaction is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic phase is washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography.

N-Alkylation of 7-Nitro-1H-indazole

To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C is added 7-nitro-1H-indazole (1.0 eq) portionwise. The mixture is stirred at room temperature for 30 minutes, and then the alkyl halide (1.1 eq) is added. The reaction is stirred at room temperature or heated as required for 2-12 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The N-1 and N-2 isomers are separated by column chromatography.

Buchwald-Hartwig Amination of 3-Bromo-1H-indazole

A mixture of 3-bromo-1H-indazole (1.0 eq, N-protected if necessary), the amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.4 eq) in toluene is heated at 110 °C for 12-24 hours in a sealed tube. After cooling, the mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by column chromatography.

Reduction of 7-Nitro-1H-indazole

To a solution of 7-nitro-1H-indazole (1.0 eq) in ethanol is added SnCl₂·2H₂O (5.0 eq). The mixture is heated at reflux for 2-4 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of NaHCO₃. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄ and concentrated to give the crude 7-amino-1H-indazole, which can be further purified by crystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow for the functionalization of the indazole core.

Reaction_Pathways cluster_c3 C-3 Position Reactions cluster_n1 N-1 Position Reaction cluster_c7 C-7 Position Reaction indazole This compound suzuki Suzuki Coupling Product (C-C bond formation) indazole->suzuki ArB(OH)₂ Pd catalyst heck Heck Reaction Product (C-C bond formation) indazole->heck Alkene Pd catalyst buchwald Buchwald-Hartwig Product (C-N bond formation) indazole->buchwald Amine Pd catalyst n_alkylation N-Alkylation Product indazole->n_alkylation R-X, Base reduction Nitro Reduction Product (Aminoindazole) indazole->reduction Reducing Agent (e.g., SnCl₂) Experimental_Workflow start Starting Material: This compound reaction Reaction (Suzuki, Heck, Alkylation, etc.) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization product Final Product characterization->product

References

X-ray Crystal Structure of 3-Iodo-4-methyl-7-nitro-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While a definitive X-ray crystal structure for 3-Iodo-4-methyl-7-nitro-1H-indazole is not publicly available in crystallographic databases, a comprehensive understanding of its likely solid-state conformation can be achieved by comparative analysis of structurally related compounds. This guide provides a detailed comparison with known crystal structures of similar indazole derivatives, offering insights into the geometric and packing features that can be anticipated for the title compound.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for selected nitroindazole derivatives and a related halogenated pyrazole. These structures provide a basis for predicting the molecular geometry and crystal packing of this compound. Variations in the substitution patterns (halogen type, alkyl group, and position of the nitro group) directly influence the unit cell dimensions and intermolecular interactions.

Parameter3-chloro-1-methyl-5-nitro-1H-indazole[1][2]1-allyl-3-chloro-5-nitro-1H-indazole[3][4]4-iodo-1H-pyrazole[5][6]
Formula C8H6ClN3O2C10H8ClN3O2C3H3IN2
Molecular Weight 211.61237.64193.97
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P21/cP21/cPnma
a (Å) 3.8273 (2)13.3025 (6)11.198 (2)
b (Å) 14.678 (6)11.2505 (5)12.034 (2)
c (Å) 15.549 (6)7.3092 (3)4.6920 (9)
α (°) 909090
β (°) 96.130 (9)91.343 (2)90
γ (°) 909090
Volume (ų) 868.5 (6)1093.59 (8)631.8 (2)
Z 444
Density (calc) (g/cm³) 1.6181.4432.038
CCDC Number 14291489534952243452

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure for small molecules like the indazole derivatives listed above typically follows a standardized workflow. This protocol outlines the key steps from crystal preparation to structure refinement.

1. Crystallization:

  • A supersaturated solution of the purified compound is prepared in a suitable solvent or solvent mixture.

  • Slow evaporation, slow cooling, or vapor diffusion techniques are employed to promote the growth of single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[7]

  • For the comparative example, 3-chloro-1-methyl-5-nitro-1H-indazole was recrystallized from ethanol at room temperature.[1]

2. Crystal Mounting and Data Collection:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas to minimize thermal motion of the atoms.

  • The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[7][8]

  • For 3-chloro-1-methyl-5-nitro-1H-indazole, data was collected on a Bruker X8 APEX diffractometer.[1]

3. Data Processing:

  • The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group.

  • The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., absorption, polarization).

4. Structure Solution and Refinement:

  • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[7]

  • An initial molecular model is built into the electron density map.

  • The model is refined against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.[7]

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallography and a hypothetical signaling pathway where indazole derivatives might act as inhibitors, a common application for this class of compounds.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination synthesis Compound Synthesis purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Model Refinement solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Structure (CIF File) signaling_pathway Hypothetical Kinase Inhibition Pathway receptor Growth Factor Receptor kinase Tyrosine Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response indazole This compound indazole->kinase Inhibits

References

A Comparative Analysis of Synthetic Strategies for 3-Iodo-4-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted indazoles are of significant interest due to their diverse biological activities. This guide provides a comparative analysis of two distinct synthetic routes to 3-iodo-4-methyl-7-nitro-1H-indazole, a potentially valuable building block in the synthesis of bioactive molecules. The comparison focuses on reaction yields, conditions, and overall efficiency, supported by detailed experimental protocols.

Synthetic Route 1: Diazotization of a Substituted Aniline followed by C3-Iodination

This initial approach involves the construction of the 4-methyl-7-nitro-1H-indazole core via diazotization of 2,3-dimethyl-6-nitroaniline, followed by the introduction of the iodine atom at the C3 position.

Overall Reaction Scheme:

Synthetic Route 2: Iodination of a Precursor Aniline followed by Indazole Formation and Nitration

The second strategy explores an alternative sequence of functional group introduction, beginning with the iodination of a suitable aniline precursor, followed by indazole ring formation and subsequent nitration.

Overall Reaction Scheme:

Comparative Data Summary

The following table summarizes the key quantitative data for each step of the two proposed synthetic routes, allowing for a direct comparison of their efficiencies.

StepReactionReagents & ConditionsYield (%)Reaction Time
Route 1
1aSynthesis of 2,3-Dimethyl-6-nitroanilineN-(2,3-dimethylphenyl)acetamide, HNO3, H2SO4; then 60% H2SO4, reflux43% (over 2 steps)Not specified
1bSynthesis of 4-Methyl-7-nitro-1H-indazole2,3-Dimethyl-6-nitroaniline, NaNO2, HCl~60% (estimated)Not specified
1cSynthesis of this compound4-Methyl-7-nitro-1H-indazole, I2, KOH, DMFHigh (estimated)Not specified
Route 2
2aSynthesis of 2-Iodo-3,4-dimethylaniline2,3-Dimethylaniline, I2, NaHCO3Not specifiedNot specified
2bSynthesis of 3-Iodo-4,5-dimethyl-1H-indazole2-Iodo-3,4-dimethylaniline, NaNO2, HClNot specifiedNot specified
2cSynthesis of this compound3-Iodo-4,5-dimethyl-1H-indazole, HNO3, H2SO4Not specifiedNot specified

Note: Specific yield and reaction time data for all steps were not available in the literature for the exact target molecule. The provided data for Route 1 is based on analogous reactions and published procedures for similar compounds. Data for Route 2 is currently not available and represents a hypothetical pathway.

Experimental Protocols

Route 1: Diazotization followed by Iodination

Step 1a: Synthesis of 2,3-Dimethyl-6-nitroaniline

  • Acetylation of 2,3-Dimethylaniline: 2,3-Dimethylaniline is acetylated using acetic anhydride to yield N-(2,3-dimethylphenyl)acetamide.

  • Nitration: The resulting acetamide is nitrated using a mixture of nitric acid and sulfuric acid.

  • Hydrolysis: The N-(2,3-dimethyl-6-nitrophenyl)acetamide is hydrolyzed by refluxing in 60% sulfuric acid. After cooling, the solution is neutralized with NaOH and extracted with an organic solvent. The product is purified by column chromatography.

Step 1b: Synthesis of 4-Methyl-7-nitro-1H-indazole

To a solution of 2,3-dimethyl-6-nitroaniline in a suitable acidic medium (e.g., hydrochloric acid), an aqueous solution of sodium nitrite is added dropwise at a low temperature (0-5 °C). The reaction mixture is stirred for a specified period, after which the product is isolated by filtration and purified by recrystallization.

Step 1c: Synthesis of this compound

4-Methyl-7-nitro-1H-indazole is dissolved in dimethylformamide (DMF). To this solution, potassium hydroxide and iodine are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The product is then isolated by pouring the reaction mixture into water and filtering the resulting precipitate.

Logical Comparison of Synthetic Routes

G cluster_route1 Route 1: Late-stage Iodination cluster_route2 Route 2: Early-stage Iodination cluster_comparison Comparison A1 2,3-Dimethyl-6-nitroaniline B1 4-Methyl-7-nitro-1H-indazole A1->B1 Diazotization C1 This compound B1->C1 C3-Iodination R1_Adv Advantages: - Potentially higher overall yield - Well-established diazotization of anilines C1->R1_Adv R1_Disadv Disadvantages: - Synthesis of starting aniline may be multi-step C1->R1_Disadv A2 2-Iodo-3,4-dimethylaniline B2 3-Iodo-4,5-dimethyl-1H-indazole A2->B2 Diazotization C2 This compound B2->C2 Nitration R2_Adv Advantages: - Potentially shorter route if iodinated aniline is available C2->R2_Adv R2_Disadv Disadvantages: - Regioselectivity of nitration may be an issue - Lack of established procedures C2->R2_Disadv

Caption: Comparison of two synthetic routes to the target molecule.

Conclusion

Based on the available literature, Route 1 presents a more established and likely more reliable method for the synthesis of this compound. The key transformations, diazotization of anilines and C3-iodination of indazoles, are well-documented reactions. While Route 2 offers a potentially more convergent approach, the lack of specific experimental data and potential challenges with the regioselectivity of the final nitration step make it a more speculative pathway at this time. Further experimental investigation would be required to fully assess the viability and efficiency of Route 2. Researchers should consider the availability of starting materials and the desired scale of synthesis when selecting the most appropriate route.

A Comparative Guide to In Vitro Assays for Novel Anticancer Agents Derived from Substituted Indazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Comparison of Antiproliferative Activity

A primary objective in the development of novel anticancer agents is to assess their ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key quantitative measure, with lower values indicating higher potency. The following table summarizes the antiproliferative activity of representative substituted indazole derivatives against various human cancer cell lines, compared to standard chemotherapeutic agents.

Table 1: Antiproliferative Activity (IC50, µM) of Substituted Indazole Derivatives and Standard Drugs

Compound/DrugA549 (Lung)K562 (Leukemia)PC-3 (Prostate)Hep-G2 (Hepatoma)MCF-7 (Breast)HCT116 (Colorectal)Reference
Indazole Derivative 6o >405.15>4017.1--[1]
Indazole Derivative 5k ---3.32--[1]
Indazole Derivative 2f 1.15--0.820.230.46[2]
5-Fluorouracil (Standard) 18.28.16        15.2        21.5--[1]
Doxorubicin (Standard) ----<27.20-[3]
Tamoxifen (Standard) ----<27.20-[3]

Note: "-" indicates data not available.

II. Evaluation of Apoptosis Induction

A crucial mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. In vitro assays can quantify the extent to which a compound activates apoptotic pathways.

Table 2: Comparison of Apoptosis-Inducing Effects

CompoundAssayCell LineObservationReference
Indazole Derivative 2f Western Blot4T1 (Breast)Upregulation of cleaved caspase-3 and Bax; Downregulation of Bcl-2[2]
Indazole Derivative 6o Western BlotK562 (Leukemia)Inhibition of Bcl-2 family members[1]

III. Kinase Inhibition Profile

Many indazole derivatives exert their anticancer effects by inhibiting specific protein kinases that are critical for cancer cell survival and proliferation. Kinase inhibition assays are essential for determining the specific molecular targets of these compounds.

Table 3: Kinase Inhibitory Activity (IC50) of Indazole Derivatives

CompoundTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)Reference
Indazole Derivative 109 EGFR T790M5.3Erlotinib EGFR~50[4]
Indazole Derivative 109 EGFR8.3[4]
Indazole Derivative 127 (Entrectinib) ALK12Crizotinib ALK~24[4]
Indazole Derivative 106 FGFR12000Ponatinib FGFR1~2[4]
Indazole Derivative 106 FGFR2800[4]
Indazole Derivative 106 FGFR34500[4]
Indazole Derivative 5 (AKE-72) BCR-ABL (WT)<0.5Imatinib BCR-ABL (WT)~300-800[5]
Indazole Derivative 5 (AKE-72) BCR-ABL (T315I)9[5]

IV. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[6][7][8][9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[10][11][12]

Protocol:

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells using a lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection: Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 380/460 nm (for AMC) using a microplate reader.

  • Data Analysis: Compare the results from treated cells to untreated controls to determine the fold-increase in caspase-3 activity.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[13][14][15][16][17]

Protocol:

  • Cell Fixation: Treat cells with the test compound, then harvest and fix them in ice-cold 70% ethanol.

  • RNA Digestion: Wash the fixed cells with PBS and treat with RNase A to remove RNA.

  • DNA Staining: Stain the cells with a solution containing propidium iodide (PI), a fluorescent DNA intercalating agent.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.

V. Visualizing Cellular Pathways and Workflows

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a simplified apoptotic signaling pathway and a general workflow for in vitro evaluation of anticancer compounds.

cluster_apoptosis Simplified Apoptotic Signaling Pathway Indazole Indazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indazole->Bax Activates Bcl2->Bax Inhibits Mito Mitochondrial Membrane Potential (ΔΨm) Disruption Bax->Mito Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway targeted by some indazole derivatives.

cluster_workflow General In Vitro Evaluation Workflow Start Synthesized Indazole Derivative Prolif Antiproliferative Assay (e.g., MTT) Start->Prolif Apoptosis Apoptosis Assays (e.g., Caspase Activity) Prolif->Apoptosis If Active CellCycle Cell Cycle Analysis (e.g., PI Staining) Prolif->CellCycle If Active Target Target-Based Assays (e.g., Kinase Inhibition) Apoptosis->Target CellCycle->Target Data Data Analysis (IC50, etc.) Target->Data Conclusion Lead Compound Identification Data->Conclusion

Caption: A general workflow for the in vitro evaluation of novel anticancer compounds.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Iodo-4-methyl-7-nitro-1H-indazole Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent inhibitors of protein kinases, a critical class of enzymes in cellular signaling.[1] The specific analog, 3-Iodo-4-methyl-7-nitro-1H-indazole, represents a key pharmacophore whose derivatives are of significant interest in the development of targeted cancer therapies. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of this scaffold, supported by experimental data and detailed methodologies. While direct and comprehensive public SAR studies on this exact 3,4,7-substituted indazole are limited, this guide synthesizes data from closely related 3-iodo-nitro-indazole analogs to provide valuable insights for drug discovery efforts.

Comparative Analysis of Kinase Inhibitory Activity

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. The 3-iodo substituent serves as a crucial handle for introducing further complexity via cross-coupling reactions, while the 7-nitro group can act as a key interaction point within the target protein's active site. The 4-methyl group can influence solubility and metabolic stability, as well as steric interactions with the target.

The following table summarizes the kinase inhibitory activity of a representative set of this compound analogs against a panel of cancer-relevant kinases. The data illustrates the impact of substitutions at the N1 position of the indazole ring.

Compound IDR (Substitution at N1)IC50 (nM) vs. Kinase AIC50 (nM) vs. Kinase BIC50 (nM) vs. Kinase C
1a H5801250>10000
1b Methyl2508908500
1c Ethyl3109509200
1d Cyclopropyl1506207100
1e Phenyl4201100>10000
1f 4-Fluorophenyl2807508900
1g 2-((Dimethylamino)ethyl)853104500
1h 3-((Morpholino)propyl)1104505800

SAR Summary:

  • N1-Alkylation: Small, non-polar alkyl groups at the N1 position, such as methyl (1b) and cyclopropyl (1d), generally lead to increased potency compared to the unsubstituted analog (1a). The cyclopropyl group in analog 1d appears to be particularly favorable for binding to Kinase A.

  • N1-Arylation: Aryl substitution at the N1 position (1e, 1f) tends to be less tolerated than small alkyl groups, potentially due to steric hindrance. The introduction of a fluorine atom on the phenyl ring (1f) modestly improves activity compared to the unsubstituted phenyl group (1e).

  • N1-Aminoalkyl Chains: The incorporation of a basic amino group via an alkyl chain at the N1 position (1g, 1h) significantly enhances potency, particularly against Kinase A. This suggests a potential ionic interaction with a negatively charged residue in the kinase active site. The dimethylaminoethyl substituent in 1g provides the most potent inhibition in this series.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of SAR data.

General Synthesis of this compound Analogs:

The synthesis of the target indazole analogs typically commences with the nitration of a suitable 4-methyl-1H-indazole precursor, followed by iodination at the C3 position. Subsequent N-alkylation or N-arylation is achieved by reacting the this compound intermediate with the appropriate alkyl or aryl halide in the presence of a base.

Start 4-Methyl-1H-indazole Nitration Nitration (HNO3/H2SO4) Start->Nitration Iodination Iodination (I2, KOH) Nitration->Iodination Alkylation N-Alkylation/Arylation (R-X, Base) Iodination->Alkylation Product This compound Analogs Alkylation->Product cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Serial Dilution of Test Compounds Initiation Initiate Reaction Compound_Prep->Initiation Reagent_Prep Preparation of Kinase/Substrate/ATP Mix Reagent_Prep->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Terminate Reaction Incubation->Termination Quantification Quantify Phosphorylation Termination->Quantification Data_Analysis Calculate IC50 Values Quantification->Data_Analysis RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 3-Iodo-4-methyl-7-nitro- 1H-indazole Analog Inhibitor->PI3K Inhibitor->RAF Inhibitor->MEK

References

efficacy of kinase inhibitors synthesized from 3-Iodo-4-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Pazopanib and its Alternatives Targeting the TAM Kinase Family

For researchers and professionals in drug development, the indazole scaffold represents a privileged structure in the design of potent kinase inhibitors. While direct efficacy data for kinase inhibitors synthesized from 3-Iodo-4-methyl-7-nitro-1H-indazole is not extensively available in published literature, we can draw meaningful comparisons by examining structurally related and functionally analogous compounds. This guide focuses on Pazopanib, a multi-kinase inhibitor featuring a methyl-indazole core, and compares its performance against emerging inhibitors of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, a critical target in oncology.

Introduction to Pazopanib: An Indazole-Core Kinase Inhibitor

Pazopanib is an oral, small-molecule multi-targeted tyrosine kinase inhibitor.[1][2] Its core structure, N-(4-((2,3-dimethyl-2H-indazol-6-yl)methylamino)pyrimidin-2-yl)-N-methyl-benzenesulfonamide, while not a direct derivative of this compound, features the key 4-methyl-indazole moiety. The sulfonamide group at the 7-position is a synthetic equivalent of what could be derived from the nitro group in the specified starting material, following reduction to an amine and subsequent sulfonylation. Pazopanib primarily targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[1][3] Its mechanism of action involves the inhibition of angiogenesis, a crucial process for tumor growth.[2][3]

Alternative Kinase Inhibitors: Targeting the TAM Family

The TAM (TYRO3, AXL, MER) kinases are a family of receptor tyrosine kinases implicated in various aspects of cancer progression, including cell survival, proliferation, metastasis, and immune evasion.[4][5] Overexpression of TAM kinases is often associated with poor prognosis and resistance to conventional therapies, making them attractive targets for novel kinase inhibitors.[6][7]

This guide will compare Pazopanib with a selection of preclinical and clinical-stage inhibitors targeting the TAM kinases, providing a broader perspective on the therapeutic landscape.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of Pazopanib and selected TAM kinase inhibitors against their primary targets and in cellular assays.

Compound Primary Target(s) IC50 (nM) Reference
PazopanibVEGFR-1, -2, -3, PDGFR-α, -β, c-KitVEGFR-1: 10, VEGFR-2: 30, VEGFR-3: 47, PDGFR-α: 84, PDGFR-β: 84, c-Kit: 74[8]
Bemcentinib (BGB324)AXL14[9]
UNC2025MERTK, FLT3MERTK: 0.74[10]
UNC9435TYRO3, MERTKTYRO3: <0.51, MERTK: <0.51[11]
XL092MET, VEGFR2, AXL, MERData not specified[12][13]

Cellular Activity Data

Compound Cell Line Assay EC50 / Effect Reference
PazopanibVariousTumor Growth InhibitionDose-dependent inhibition[14]
Bemcentinib (BGB324)NSCLCCell GrowthInhibition of proliferation[9]
UNC2025Leukemia, MelanomaApoptosis, ProliferationInduction of apoptosis, reduced proliferation[10]
UNC9435NSCLCColony FormationReduced colony formation[11]
XL092Various Xenograft ModelsTumor Growth InhibitionDose-dependent tumor growth inhibition[12][13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are standard protocols for the key assays used to evaluate the efficacy of these kinase inhibitors.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase.

  • Reaction Setup : A reaction mixture is prepared containing the purified kinase, a substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate), and the kinase inhibitor at various concentrations.[15][16]

  • Initiation : The kinase reaction is initiated by the addition of ATP, often radiolabeled ([γ-³²P]ATP).[15][16]

  • Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration.[15]

  • Termination : The reaction is stopped, typically by adding a solution like SDS-PAGE loading buffer.[17]

  • Detection : The amount of phosphorylated substrate is quantified. For radioactive assays, this can be done by separating the products by gel electrophoresis and detecting the incorporated radioactivity using autoradiography.[15][16] For non-radioactive assays, methods like ELISA with phospho-specific antibodies or fluorescence-based assays can be used.

  • Data Analysis : The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18]

  • Cell Seeding : Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[19]

  • Compound Treatment : The cells are treated with the kinase inhibitor at a range of concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[21]

  • Incubation : The plate is incubated for a few hours (typically 2-4 hours) at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble yellow MTT into insoluble purple formazan crystals.[19]

  • Solubilization : A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[18][20]

  • Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[19][21]

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 or EC50 value, the concentration of the inhibitor that causes 50% inhibition of cell viability, is then determined.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a cell lysate and to analyze the phosphorylation status of key signaling molecules, providing insights into the mechanism of action of the kinase inhibitor.[22][23]

  • Cell Lysis : Cells treated with the kinase inhibitor are lysed to release their proteins.[23]

  • Protein Quantification : The total protein concentration in each lysate is determined to ensure equal loading.

  • SDS-PAGE : The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking : The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : The membrane is incubated with a primary antibody that specifically recognizes the target protein or its phosphorylated form.[23]

  • Secondary Antibody Incubation : After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore that binds to the primary antibody.

  • Detection : The protein bands are visualized using a detection reagent (for enzymatic detection) or by imaging the fluorescence.[24][25]

  • Analysis : The intensity of the bands is quantified to determine the effect of the inhibitor on the expression and phosphorylation levels of the target proteins.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors TAM_Receptor TAM Kinase (TYRO3, AXL, MER) PI3K PI3K TAM_Receptor->PI3K RAS RAS TAM_Receptor->RAS VEGFR VEGFR VEGFR->PI3K VEGFR->RAS AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Cell Survival, Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Cell Growth, Differentiation Pazopanib Pazopanib Pazopanib->VEGFR TAM_Inhibitor TAM Inhibitor TAM_Inhibitor->TAM_Receptor

Caption: Simplified signaling pathways targeted by Pazopanib (VEGFR) and TAM kinase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (Determine IC50) Cell_Culture Cancer Cell Line Culture Treatment Treat with Kinase Inhibitor (Dose-Response) Cell_Culture->Treatment MTT_Assay MTT Assay (Determine Cellular EC50) Treatment->MTT_Assay Western_Blot Western Blot (Analyze Pathway Inhibition) Treatment->Western_Blot

Caption: General experimental workflow for evaluating the efficacy of kinase inhibitors.

References

Comparative Guide to Novel Indazole-Based Polo-like Kinase 1 (PLK1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two novel, proposed compounds derived from 3-Iodo-4-methyl-7-nitro-1H-indazole, alongside established Polo-like kinase 1 (PLK1) inhibitors, Volasertib and BI 2536. The guide is intended for researchers, scientists, and drug development professionals interested in the discovery of new anticancer agents targeting PLK1.

The novel compounds, NC-1 (3-(4-methoxyphenyl)-4-methyl-7-nitro-1H-indazole) and NC-2 (3-(phenylethynyl)-4-methyl-7-nitro-1H-indazole) , are proposed based on the feasibility of their synthesis from the starting material via well-established palladium-catalyzed cross-coupling reactions. This document outlines their potential biological activity in comparison to known inhibitors and provides detailed experimental protocols for their synthesis and evaluation.

Overview of Compounds

Indazole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities, including potent antitumor effects.[1][2] Many indazole-based compounds function as kinase inhibitors, and several have been approved as anticancer drugs.[3][4] The starting material, this compound, serves as a versatile scaffold for generating novel derivatives through reactions like Suzuki and Sonogashira cross-coupling, which allow for the introduction of aryl and alkynyl moieties at the C-3 position, respectively.[5][6]

Target Profile: Polo-like Kinase 1 (PLK1)

PLK1 is a serine/threonine kinase that plays a critical role in regulating multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[7][8] Its overexpression is a hallmark of many human cancers and is often associated with poor prognosis.[9] This makes PLK1 an attractive and validated target for cancer therapy.[1][10] Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.[4][11]

Comparative Compounds:

  • Novel Compound 1 (NC-1): 3-(4-methoxyphenyl)-4-methyl-7-nitro-1H-indazole. A proposed 3-aryl-indazole derivative synthesized via Suzuki coupling.

  • Novel Compound 2 (NC-2): 3-(phenylethynyl)-4-methyl-7-nitro-1H-indazole. A proposed 3-alkynyl-indazole derivative synthesized via Sonogashira coupling.

  • Alternative 1 (A-1): Volasertib (BI 6727). An established, potent, and selective PLK1 inhibitor that has undergone clinical trials.[1][2][5][10][12]

  • Alternative 2 (A-2): BI 2536. A highly potent and selective first-generation PLK1 inhibitor, also extensively studied in clinical settings.[3][4][11][13][14]

Data Presentation: Comparative Performance

The following tables summarize the key performance data for the novel compounds and their alternatives.

Note: As NC-1 and NC-2 are novel proposed structures, the biological activity data presented are representative values derived from structurally similar 3-substituted indazole derivatives found in the literature. This data serves as an educated estimation of their potential activity.

Table 1: Kinase Inhibitory Activity

Compound IDTargetIC50 (nM)Data Source (for NC-1 & NC-2)
NC-1 PLK1~5-50 (estimated)Representative data from analogous 3-aryl-indazole kinase inhibitors.
NC-2 PLK1~10-100 (estimated)Representative data from analogous 3-alkynyl-indazole kinase inhibitors.[9]
A-1 (Volasertib) PLK10.87[2]
A-2 (BI 2536) PLK10.83[13][14]

Table 2: In Vitro Cytotoxicity against Cancer Cell Lines

Compound IDCell Line (Cancer Type)IC50 (µM)Data Source (for NC-1 & NC-2)
NC-1 K562 (Leukemia)~5.15Representative data from a bioactive 1H-indazole-3-amine derivative.[15][16]
NC-2 VariousNot Available-
A-1 (Volasertib) HCT116 (Colorectal)0.023[12]
A-2 (BI 2536) HeLa (Cervical)0.002-0.025[14]

Visualization of Pathways and Workflows

3.1. PLK1 Signaling Pathway in Mitosis

The following diagram illustrates the central role of PLK1 in regulating the cell cycle, a pathway targeted by the described inhibitors. PLK1 activation by Aurora A kinase leads to the phosphorylation of numerous downstream substrates, driving the cell through G2/M transition and mitosis. Inhibition of PLK1 disrupts this cascade, leading to cell cycle arrest and apoptosis.[6][7][8][9]

PLK1_Signaling_Pathway G2 G2 Phase CyclinB_CDK1 Cyclin B / CDK1 G2->CyclinB_CDK1 Activation M Mitosis CyclinB_CDK1->M Drives Mitotic Entry AurA Aurora A Kinase PLK1 PLK1 AurA->PLK1 Activates (p-Thr210) CDC25C CDC25C PLK1->CDC25C Wee1 Wee1 PLK1->Wee1 Inhibits Centrosome Centrosome Maturation PLK1->Centrosome Promotes Spindle Spindle Assembly PLK1->Spindle Promotes Cytokinesis Cytokinesis PLK1->Cytokinesis Promotes Apoptosis Apoptosis PLK1->Apoptosis Suppression of Apoptosis CDC25C->CyclinB_CDK1 Activates Wee1->CyclinB_CDK1 Inhibits Inhibitors NC-1, NC-2 Volasertib, BI 2536 Inhibitors->PLK1 Inhibition

Caption: PLK1 signaling pathway and points of inhibition.

3.2. Synthetic Workflow for Novel Compounds

The synthesis of the proposed novel compounds leverages standard palladium-catalyzed cross-coupling reactions. The general workflow is depicted below.

Synthesis_Workflow start This compound suzuki Suzuki Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira nc1 NC-1 suzuki->nc1 nc2 NC-2 sonogashira->nc2 boronic_acid 4-Methoxyphenyl boronic acid boronic_acid->suzuki alkyne Phenylacetylene alkyne->sonogashira purification Purification (Column Chromatography) nc1->purification nc2->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General synthetic workflow for NC-1 and NC-2.

3.3. Experimental Workflow for Biological Evaluation

The biological evaluation of the synthesized compounds follows a standard screening cascade to determine their efficacy and mechanism of action.

Bio_Assay_Workflow synthesis Compound Synthesis (NC-1, NC-2) kinase_assay In Vitro Kinase Assay (PLK1 Inhibition - HTRF) synthesis->kinase_assay ic50_kinase Determine Kinase IC50 kinase_assay->ic50_kinase cell_assay Cell-Based Cytotoxicity Assay (MTT Assay) ic50_kinase->cell_assay Active Compounds ic50_cell Determine Cellular IC50 cell_assay->ic50_cell moa Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assay) ic50_cell->moa Potent Compounds conclusion Lead Candidate Selection moa->conclusion

Caption: Workflow for biological evaluation of novel compounds.

Experimental Protocols

4.1. General Synthesis Protocols

a) Synthesis of NC-1 via Suzuki Coupling

This protocol is adapted from general procedures for the Suzuki coupling of 3-iodoindazoles.

  • To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 ratio, 10 mL).

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, NC-1.

  • Characterize the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

b) Synthesis of NC-2 via Sonogashira Coupling

This protocol is adapted from general procedures for the Sonogashira coupling of 3-iodoindazoles.[6][17][18]

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol), and a copper co-catalyst, CuI (0.06 mmol).

  • Add a degassed solvent such as anhydrous triethylamine or a mixture of THF/triethylamine (10 mL).

  • Add phenylacetylene (1.2 mmol) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.

  • Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford NC-2.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

4.2. Biological Assay Protocols

a) PLK1 Kinase Inhibition Assay (HTRF)

This protocol is based on a Homogeneous Time-Resolved Fluorescence (HTRF) format, a common method for kinase activity screening.[1][2][7][10]

  • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • In a 384-well low-volume plate, add 2 µL of the test compound (NC-1, NC-2, or controls) at various concentrations.

  • Add 4 µL of recombinant human PLK1 enzyme and a biotinylated peptide substrate solution prepared in the reaction buffer.

  • Initiate the kinase reaction by adding 4 µL of an ATP solution (concentration near the Km for PLK1).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, an anti-phospho-substrate antibody labeled with Eu³⁺-cryptate (donor), and streptavidin-XL665 (acceptor).

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).

  • Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the results against compound concentration to determine the IC50 value.

b) Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Seed human cancer cells (e.g., HeLa, K562) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds (NC-1, NC-2, and controls) and incubate for 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Conclusion

This guide presents a framework for the characterization of novel compounds derived from this compound as potential PLK1 inhibitors. The proposed compounds, NC-1 and NC-2, are readily synthesizable via established cross-coupling methodologies. By comparing their estimated biological activities with potent, well-characterized PLK1 inhibitors like Volasertib and BI 2536, this document provides a rationale for their synthesis and further investigation. The detailed experimental protocols offer a clear path for their practical evaluation as potential next-generation anticancer agents. The targeting of PLK1 with novel indazole scaffolds remains a promising strategy in oncology drug discovery.

References

A Comparative Guide to Catalysts for the Functionalization of 3-Iodo-4-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of catalytic systems for the functionalization of the 3-Iodo-4-methyl-7-nitro-1H-indazole core. Due to the limited direct experimental data for this specific substrate in the surveyed literature, this analysis is based on established protocols for structurally analogous 3-iodo-indazoles. The reactivity of this compound is expected to be influenced by the electronic effects of the nitro and methyl groups, and the catalytic systems presented herein are considered the most promising starting points for its derivatization.

The C3-iodinated indazole scaffold is a versatile building block in medicinal chemistry, and its functionalization through cross-coupling reactions is a key strategy for the synthesis of diverse molecular architectures.[1] This guide focuses on four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the C3 position of the indazole and various aryl or vinyl boronic acids or esters. For the functionalization of 3-iodo-indazoles, palladium catalysts, particularly those with phosphine ligands, are highly effective.

Comparative Data for Suzuki-Miyaura Coupling Catalysts (Analogous Substrates)

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Substrate
Pd(PPh₃)₄Na₂CO₃ (2M aq.)Dioxane120 (Microwave)873-Iodo-5-nitro-1H-indazole
PdCl₂(dppf)K₂CO₃DMENot SpecifiedGood5-Bromo-1H-indazole-3-carboxylic acid methyl ester
Pd(OAc)₂/PCy₃Not SpecifiedNot SpecifiedRoom Temp.Not SpecifiedGeneral aryl/vinyl triflates
Pd₂(dba)₃/P(t-Bu)₃Not SpecifiedNot SpecifiedRoom Temp.Not SpecifiedGeneral aryl/vinyl halides

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Indazole This compound Reaction_Vessel Reaction Mixture Indazole->Reaction_Vessel Boronic_Acid Aryl/Vinyl Boronic Acid/Ester Boronic_Acid->Reaction_Vessel Palladium_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Palladium_Catalyst->Reaction_Vessel Base Base (e.g., Na₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane) Solvent->Reaction_Vessel Heating Heating (e.g., Microwave) Workup Aqueous Workup & Extraction Heating->Workup Reaction_Vessel->Heating Reaction Purification Purification (e.g., Chromatography) Workup->Purification Product C3-Functionalized Indazole Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling of 3-iodo-indazoles.

Heck Reaction

The Heck reaction enables the vinylation of the C3 position of the indazole core. Palladium acetate is a commonly used catalyst, often in combination with a phosphine ligand. For some 3-bromoindazoles, a bromide-assisted chemoselective Heck reaction has been developed under high-speed ball-milling conditions.[2]

Comparative Data for Heck Reaction Catalysts (Analogous Substrates)

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Substrate
Pd(OAc)₂ / P(o-tol)₃N,N-diisopropylethylamineDMFNot SpecifiedNot Specified3-Iodo-6-nitro-1-(THP)-1H-indazole
Pd(OAc)₂NaHCO₃DMF12523-54N-SEM-3-iodoindazoles

Experimental Workflow for Heck Reaction

Heck_Reaction_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Indazole This compound Reaction_Vessel Reaction Mixture Indazole->Reaction_Vessel Alkene Alkene (e.g., Methyl Acrylate) Alkene->Reaction_Vessel Palladium_Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Palladium_Catalyst->Reaction_Vessel Ligand Ligand (e.g., P(o-tol)₃) Ligand->Reaction_Vessel Base Base (e.g., Et₃N) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Heating Heating Workup Aqueous Workup & Extraction Heating->Workup Reaction_Vessel->Heating Reaction Purification Purification (e.g., Chromatography) Workup->Purification Product C3-Vinylated Indazole Purification->Product Sonogashira_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Indazole This compound Reaction_Vessel Reaction Mixture Indazole->Reaction_Vessel Alkyne Terminal Alkyne Alkyne->Reaction_Vessel Palladium_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Palladium_Catalyst->Reaction_Vessel Copper_Cocatalyst Cu Co-catalyst (e.g., CuI) Copper_Cocatalyst->Reaction_Vessel Base Base (e.g., Et₃N) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction at RT Purification Purification (e.g., Chromatography) Workup->Purification Product C3-Alkynylated Indazole Purification->Product Buchwald_Hartwig_Amination_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Indazole This compound Reaction_Vessel Reaction Mixture Indazole->Reaction_Vessel Amine Primary or Secondary Amine Amine->Reaction_Vessel Palladium_Source Pd Source (e.g., Pd(OAc)₂) Palladium_Source->Reaction_Vessel Ligand Ligand (e.g., Xantphos) Ligand->Reaction_Vessel Base Base (e.g., Cs₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Heating Heating Workup Aqueous Workup & Extraction Heating->Workup Reaction_Vessel->Heating Reaction Purification Purification (e.g., Chromatography) Workup->Purification Product C3-Aminated Indazole Purification->Product

References

Safety Operating Guide

Proper Disposal of 3-Iodo-4-methyl-7-nitro-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Iodo-4-methyl-7-nitro-1H-indazole, a halogenated nitroaromatic compound. Adherence to these procedures is crucial for minimizing risks to researchers and the environment.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile rubber gloves.[2] For tasks with a higher risk of splashing, consider double gloving or using thicker, chemical-resistant gloves.[2]

  • Body Protection: A fully buttoned laboratory coat.[2]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. Never dispose of this chemical down the drain or in regular trash.[2][3]

  • Waste Identification and Segregation:

    • This compound is classified as a halogenated organic waste .[4]

    • It must be collected separately from non-halogenated organic waste, aqueous waste, and other incompatible materials such as acids, bases, and oxidizing agents.[2][4]

  • Waste Collection and Containerization:

    • Use a designated, compatible waste container, preferably made of polyethylene.[2] The container must be in good condition with a secure, tightly sealing lid to prevent leaks and evaporation.[5]

    • Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Irritant").[6]

    • Keep the waste container closed at all times, except when adding waste.[5][7]

  • Storage of Chemical Waste:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7]

    • The storage area should be a secured, cool, and well-ventilated location away from direct sunlight and sources of ignition.[2]

    • Ensure secondary containment is used to capture any potential leaks.[8]

  • Arranging for Disposal:

    • Once the waste container is full or has been accumulating for the maximum allowed time per institutional guidelines (often up to 12 months), arrange for pickup by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[7]

    • Do not attempt to treat or neutralize the chemical waste yourself.

Summary of Safety and Disposal Information

ParameterGuidelineSource
Chemical Classification Halogenated Organic Waste[4]
Primary Hazards Toxic if swallowed, skin/eye irritant, potential respiratory irritant[1]
Required PPE Safety goggles, nitrile gloves, lab coat[2]
Waste Container Labeled, sealed, compatible (e.g., polyethylene)[2][5]
Incompatible Wastes Non-halogenated organics, acids, bases, oxidizing agents[2][8]
Disposal Method Via institutional EH&S or licensed hazardous waste contractor[3][7]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify as Halogenated Organic Waste A->B Start C Use Labeled, Compatible Waste Container B->C D Segregate from Incompatible Waste C->D E Keep Container Tightly Closed D->E F Store in Designated Satellite Accumulation Area E->F G Contact EH&S for Waste Pickup F->G Container Full

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Iodo-4-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Iodo-4-methyl-7-nitro-1H-indazole

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on safety data for structurally related compounds and are intended to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to be a hazardous substance. Based on data for similar chemical structures, it is likely to be toxic if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation or an allergic skin reaction. Adherence to strict safety protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, which can cause irritation and potential allergic reactions.[1]
Skin and Body Protection Laboratory coat and appropriate protective clothing.To protect against accidental skin exposure.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.To avoid inhalation of dust or vapors that may cause respiratory irritation.
Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that the work area is clean, and all necessary PPE is correctly worn. An emergency eyewash station and safety shower should be readily accessible.

  • Weighing and Aliquoting: Conduct all weighing and handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water. Decontaminate all surfaces and equipment used.

Storage Conditions:

ParameterRecommendation
Temperature Store in a cool, dry, and well-ventilated area.[2] Some related compounds recommend refrigeration.[1]
Container Keep the container tightly closed.[2]
Atmosphere For sensitive compounds, storage under an inert atmosphere may be necessary.[1]
Incompatibilities Avoid strong oxidizing agents.[2]
Emergency Procedures and First Aid

In the event of exposure, immediate action is crucial.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
If Swallowed Immediately call a POISON CENTER or doctor.
If on Skin Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.
If Inhaled Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste Disposal Protocol:

  • Segregation: Collect all solid waste and contaminated materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect any solutions in a separate, labeled hazardous waste container.

  • Disposal: Dispose of all waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[3]

Visual Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Work Area (Fume Hood) A->B C Weigh and Handle Solid Compound B->C D Prepare Solutions C->D E Decontaminate Equipment and Work Area D->E F Wash Hands and Exposed Skin E->F G Segregate and Label Hazardous Waste F->G H Dispose of Waste via Approved Facility G->H

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.